molecular formula C15H18N2O3 B15600797 Mmb-ica

Mmb-ica

カタログ番号: B15600797
分子量: 274.31 g/mol
InChIキー: NDAPCCIRCWMWTE-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mmb-ica is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H18N2O3

分子量

274.31 g/mol

IUPAC名

methyl (2S)-2-(1H-indole-3-carbonylamino)-3-methylbutanoate

InChI

InChI=1S/C15H18N2O3/c1-9(2)13(15(19)20-3)17-14(18)11-8-16-12-7-5-4-6-10(11)12/h4-9,13,16H,1-3H3,(H,17,18)/t13-/m0/s1

InChIキー

NDAPCCIRCWMWTE-ZDUSSCGKSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of MMB-ICA (MM-589): A Technical Guide to its Action as a WDR5-MLL1 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of MMB-ICA, correctly identified as MM-589, a potent and cell-permeable macrocyclic peptidomimetic. MM-589 is a highly specific inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). By disrupting this critical interaction, MM-589 effectively abrogates the histone methyltransferase (HMT) activity of the MLL1 complex, leading to the downregulation of key oncogenic genes and selective inhibition of growth in leukemia cells harboring MLL translocations. This document details the molecular interactions, signaling pathways, quantitative inhibitory data, and the experimental protocols used to elucidate the mechanism of action of MM-589.

Introduction

Acute leukemias with rearrangements of the KMT2A gene (encoding MLL1) are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1] The fusion of the N-terminal portion of MLL1 with one of over 80 different partner proteins results in the formation of an oncogenic fusion protein that drives leukemogenesis through the aberrant transcriptional activation of target genes, including the HOXA gene cluster and MEIS1.[2][3]

The catalytic activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), is critically dependent on its interaction with the core scaffolding protein WDR5.[1][4] WDR5 acts as a bridge, stabilizing the complex and presenting the histone substrate for methylation.[1] This WDR5-MLL1 interaction has therefore emerged as a compelling therapeutic target for the treatment of MLL-rearranged leukemias. MM-589 is a novel macrocyclic peptidomimetic designed to specifically disrupt this interaction.[5]

Core Mechanism of Action: Inhibition of the WDR5-MLL1 Interaction

The primary mechanism of action of MM-589 is its high-affinity binding to WDR5, which physically blocks the interaction between WDR5 and MLL1.[5] This disruption prevents the proper assembly and function of the MLL1 histone methyltransferase complex.

Molecular Target and Binding

MM-589 directly targets the WDR5 protein. It binds to WDR5 with high potency, exhibiting a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[6] The high affinity of this interaction is attributed to the macrocyclic peptide structure of MM-589, which has been optimized to fit into the MLL1-binding pocket on WDR5.[5]

Downstream Signaling Cascade

The inhibition of the WDR5-MLL1 interaction by MM-589 initiates a cascade of downstream molecular events:

  • Inhibition of MLL1 HMT Activity: By preventing the association of MLL1 with WDR5, MM-589 effectively inhibits the histone methyltransferase activity of the MLL1 complex.[6][7] This leads to a reduction in the levels of H3K4 methylation, a key epigenetic mark associated with active gene transcription.[8]

  • Downregulation of Target Gene Expression: The decrease in H3K4 methylation at the promoters of MLL1 target genes results in their transcriptional repression.[8] Key target genes implicated in MLL-rearranged leukemia, such as HOXA9 and MEIS1, are significantly downregulated following treatment with MM-589.[2][9]

  • Selective Cell Growth Inhibition: The suppression of these critical pro-leukemic genes leads to cell cycle arrest, apoptosis, and myeloid differentiation, ultimately resulting in the potent and selective inhibition of cell growth in leukemia cell lines that are dependent on MLL1 fusion proteins.[8]

The signaling pathway is depicted in the following diagram:

MMB_ICA_Mechanism cluster_0 MM-589 Action cluster_1 WDR5-MLL1 Complex cluster_2 Epigenetic Regulation cluster_3 Gene Expression & Cellular Effects MMB_ICA MM-589 WDR5 WDR5 MMB_ICA->WDR5 Binds & Inhibits MLL1 MLL1 WDR5->MLL1 Interaction H3K4 Histone H3K4 MLL1->H3K4 Catalyzes H3K4me H3K4 Methylation H3K4->H3K4me Methylation Target_Genes Target Genes (HOXA9, MEIS1) H3K4me->Target_Genes Activates Transcription Leukemia_Growth Leukemia Cell Growth & Proliferation Target_Genes->Leukemia_Growth Drives AlphaLISA_Workflow cluster_0 Reaction Setup cluster_1 Detection A 1. Prepare MLL1 complex, biotinylated H3 substrate, and SAM B 2. Add MM-589 (or vehicle) A->B C 3. Incubate for enzymatic reaction B->C D 4. Add anti-methyl-H3K4 acceptor beads and streptavidin donor beads C->D E 5. Incubate in dark D->E F 6. Read luminescence at 615 nm E->F WST8_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay & Measurement A 1. Seed leukemia cells in 96-well plate B 2. Treat with serial dilutions of MM-589 A->B C 3. Incubate for 4-7 days B->C D 4. Add WST-8 reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 450 nm E->F

References

MMB-ICA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-ICA (also known as AMB-ICA) is a synthetic compound that has been identified as a metabolite of the potent synthetic cannabinoid MMB-CHMICA and as a precursor in the synthesis of other psychoactive substances.[1] As a member of the indole-3-carboxamide class of synthetic cannabinoids, its chemical structure suggests potential interaction with the cannabinoid receptors, CB1 and CB2, which are central to the endocannabinoid system. This technical guide provides a detailed overview of the known chemical structure and properties of this compound. Due to the limited direct research on this compound's pharmacological activity, this guide also presents inferred biological properties based on data from its parent compound, MMB-CHMICA, and other structurally related synthetic cannabinoids. Furthermore, this document outlines detailed experimental protocols for the characterization and analysis of this compound and visualizes key biological and analytical workflows.

Chemical Structure and Physicochemical Properties

This compound is formally known as methyl (1-methoxy-1-oxo-3-phenylpropan-2-yl)-1H-indazole-3-carboxylate. Its chemical structure is characterized by an indole (B1671886) core linked to a valine methyl ester moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl esterCayman Chemical
Synonyms AMB-ICACayman Chemical
CAS Number 1188516-52-0Cayman Chemical
Molecular Formula C₁₅H₁₈N₂O₃Cayman Chemical
Formula Weight 274.3 g/mol Cayman Chemical
Purity ≥98%Cayman Chemical
Formulation A solidCayman Chemical
Solubility Soluble in Acetonitrile and ChloroformCayman Chemical
SMILES O=C(N--INVALID-LINK--C(C)C)C1=CNC2=CC=CC=C12Cayman Chemical
InChI Key NDAPCCIRCWMWTE-ZDUSSCGKSA-NCayman Chemical

Inferred Pharmacological Properties and Biological Activity

Direct pharmacological data, such as receptor binding affinities (Ki) and functional activity (EC₅₀) for this compound, are not extensively available in peer-reviewed literature. However, as a metabolite of the potent synthetic cannabinoid MMB-CHMICA, it is crucial to consider its potential biological activity. The primary metabolic pathway for many synthetic cannabinoids, including MMB-CHMICA, involves the hydrolysis of the methyl ester group. This biotransformation often results in metabolites that retain significant affinity for and activity at the cannabinoid receptors.

Synthetic cannabinoids in the indole and indazole carboxamide classes are known to act as agonists at the CB1 and CB2 receptors. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells and is associated with immunomodulatory functions.

To provide a framework for understanding the potential biological activity of this compound, the table below summarizes the CB1 receptor binding affinities of structurally related chloroindole analogues of MDMB-CHMICA. These compounds share a similar core structure with this compound, and their data can offer insights into how modifications to the indole ring affect receptor binding.

Table 2: Human Cannabinoid Receptor 1 (hCB₁) Binding Affinities of Chloroindole Analogues of MDMB-CHMICA

CompoundKᵢ (nM) at hCB₁
2-chloro-MDMB-CHMICA0.58
4-chloro-MDMB-CHMICA9.8
5-chloro-MDMB-CHMICA>100
6-chloro-MDMB-CHMICA1.3
7-chloro-MDMB-CHMICA1.1
MDMB-CHMICA (unsubstituted)0.41

Data sourced from a study on chloroindole analogues of MDMB-CHMICA, where binding affinity was determined using a competitive radioligand binding assay with [³H]-CP-55,940.[2]

Given that this compound is the ester hydrolysis metabolite of MMB-CHMICA, it is plausible that it retains some affinity for the CB1 receptor, though likely with a different potency than the parent compound. Further research is required to definitively determine the pharmacological profile of this compound.

Signaling Pathway

Synthetic cannabinoids, including those of the indole-3-carboxamide class, typically exert their effects by acting as agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound to the CB1 receptor is expected to initiate a cascade of intracellular signaling events.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP production ↓ AC->cAMP Ca_influx Ca2+ influx ↓ Ca_channel->Ca_influx MMB_ICA This compound (Agonist) MMB_ICA->CB1R binds Neurotransmitter Neurotransmitter release ↓ Ca_influx->Neurotransmitter

Canonical CB1 Receptor Signaling Pathway.

Upon agonist binding, the CB1 receptor activates the inhibitory G-protein (Gi/o).[3][4] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] Simultaneously, the activated G-protein can inhibit voltage-gated calcium channels, reducing calcium influx and subsequently decreasing neurotransmitter release.[3][4]

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid compound like this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Acetonitrile, Chloroform, Methanol (B129727), Ethanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Thermostatically controlled shaker or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 2 minutes.

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C) and shake for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After 24 hours, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes a common in vitro method to study the metabolism of a compound, which is relevant as this compound is a known metabolite.

Materials:

  • MMB-CHMICA (parent compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of pooled HLMs and phosphate buffer at 37°C for 5 minutes.

    • Add MMB-CHMICA (dissolved in a small amount of organic solvent like methanol or DMSO) to the mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

    • Add the NADPH regenerating system to start the metabolic reaction.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes). A control incubation without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis by LC-MS/MS:

    • Inject the supernatant into the LC-MS/MS system.

    • Use a suitable chromatographic method to separate the parent compound from its metabolites.

    • Employ mass spectrometry to identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. The identification of this compound would be confirmed by comparing its retention time and mass spectrum to an authentic this compound standard.

Analytical Workflow

The identification and quantification of this compound in biological matrices or as a component of seized materials typically follows a multi-step analytical workflow. This workflow ensures accurate and reliable results.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Urine, Blood) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Screening Screening (e.g., GC-MS) Concentration->Screening Confirmation Confirmation (LC-MS/MS) Screening->Confirmation Identification Identification (Retention Time, Mass Spectrum) Confirmation->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

General Analytical Workflow for this compound.

This workflow begins with sample preparation, which is critical for removing interfering substances from the matrix.[5][6][7][8] This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][8] The extracted sample is then often concentrated to increase the analyte concentration. The analytical process usually involves a screening technique, such as gas chromatography-mass spectrometry (GC-MS), followed by a more sensitive and specific confirmation technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9] Finally, the data is interpreted to identify this compound based on its characteristic retention time and mass spectrum, and to quantify its concentration using a calibration curve.[5][9]

Conclusion

This compound is a compound of interest to the scientific and forensic communities due to its relationship with potent synthetic cannabinoids. While direct pharmacological data is limited, its chemical structure and its origin as a metabolite of MMB-CHMICA strongly suggest potential activity at cannabinoid receptors. The information and protocols provided in this technical guide serve as a comprehensive resource for researchers and professionals working with this compound. Further investigation into the specific receptor binding affinities, functional activity, and in vivo effects of this compound is warranted to fully understand its pharmacological and toxicological profile.

References

Unable to Retrieve Information on "MMB-ICA"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "MMB-ICA" did not yield any relevant results for a chemical compound or drug. The search results exclusively pertain to the Internal Control and Accountability (ICA) unit of Minnesota Management and Budget (MMB).

It is highly probable that "this compound" is not a standard or widely recognized identifier for a chemical entity in the scientific community. As a result, the requested in-depth technical guide or whitepaper on its discovery, synthesis, and biological activity cannot be generated at this time.

To proceed with your request, please verify the name of the compound and provide a more specific and standard identifier, such as:

  • A common or trade name

  • The IUPAC (International Union of Pure and Applied Chemistry) name

  • A CAS (Chemical Abstracts Service) registry number

  • A reference to a relevant scientific publication (e.g., a journal article or patent)

Once a correct identifier is provided, a comprehensive search for the relevant data, experimental protocols, and signaling pathways can be conducted to fulfill the core requirements of your request for a technical guide.

MMB-ICA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Synthetic Cannabinoid Precursor

Abstract

MMB-ICA, formally known as N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester, is a compound that has gained attention within the scientific and forensic communities as a precursor in the synthesis of several potent synthetic cannabinoids and as a metabolite of MMB-CHMICA. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its role as a synthetic precursor, and its expected, though likely low, pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of technical data, experimental methodologies, and an exploration of the relevant biological pathways. While direct quantitative pharmacological data for this compound is limited, this guide presents comparative data from structurally similar compounds to provide a thorough understanding of its potential interactions with the endocannabinoid system.

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with new compounds emerging to circumvent legislative controls. Synthetic cannabinoid precursors, such as this compound, have become increasingly prevalent following international scheduling actions targeting finished synthetic cannabinoid products[1][2]. These precursors can be converted into potent cannabinoid receptor agonists through relatively simple chemical modifications. This compound serves as a key intermediate for the synthesis of compounds such as 5-chloro AMB-PICA, 5-bromo AMB-PICA, and MMB022. Furthermore, it is a known metabolite of the potent synthetic cannabinoid MMB-CHMICA[3]. Understanding the properties and potential of such precursors is critical for forensic analysis, toxicological assessment, and the development of effective regulatory strategies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical identification. The properties of this compound and its close structural analog, MDMB-ICA, are summarized below.

PropertyThis compoundMDMB-ICA
Formal Name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl estermethyl 2-(1H-indole-3-carbonylamino)-3,3-dimethyl-butanoate
Synonym(s) AMB-ICA-
CAS Number 1188516-52-02741575-87-9
Molecular Formula C₁₅H₁₈N₂O₃C₁₆H₂₀N₂O₃
Formula Weight 274.3 g/mol 288.34 g/mol
Purity ≥98%Not Specified
Formulation A solidNot Specified
Solubility Acetonitrile: Soluble; Chloroform: SolubleNot Specified
SMILES O=C(N--INVALID-LINK--C(C)C)C1=CNC2=CC=CC=C12O=C(N--INVALID-LINK--C(C)(C)C)C1=CNC2=C1C=CC=C2
InChI Key NDAPCCIRCWMWTE-ZDUSSCGKSA-NHNWYJFLJOPRUIA-UHFFFAOYSA-N

Role as a Synthetic Cannabinoid Precursor

This compound is primarily recognized for its role as a precursor in the synthesis of more complex and potent synthetic cannabinoids. The indole-3-carboxamide core structure of this compound is a common feature in many classes of synthetic cannabinoids.

Diagram: Synthesis Pathway of a Generic Indole-3-Carboxamide Synthetic Cannabinoid from an this compound-like Precursor

Synthesis_Pathway cluster_start Starting Materials cluster_coupling Amide Coupling cluster_alkylation N-Alkylation Indole (B1671886) Indole-3-carboxylic acid Precursor This compound (Precursor) Indole->Precursor Coupling Agent (e.g., HATU, DCC) AminoEster Amino Acid Ester (e.g., L-Valine methyl ester) AminoEster->Precursor FinalProduct Final Synthetic Cannabinoid (e.g., with pentyl chain) Precursor->FinalProduct Alkyl Halide (e.g., 1-bromopentane) Base (e.g., NaH)

Caption: General synthesis route from indole-3-carboxylic acid and an amino acid ester to an this compound-like precursor, followed by N-alkylation to yield a final synthetic cannabinoid product.

The synthesis of a final active synthetic cannabinoid from this compound typically involves an N-alkylation step, where an alkyl group (commonly a pentyl or fluoropentyl chain) is added to the indole nitrogen. This structural modification is crucial for high-affinity binding to the cannabinoid receptors, CB1 and CB2.

Pharmacology and Toxicology

Receptor Binding Affinity and Functional Activity

To provide context, the following table summarizes the pharmacological data for structurally related synthetic cannabinoids.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)
5F-MDMB-PICA CB11.241.46Not Reported
MDMB-FUBINACA CB11.14Not ReportedGreater than THC
AMB-FUBINACA Acid Metabolite CB1Low affinity (26% displacement)~3000-fold less potent than parentNot Reported
ADBICA CB1Not Reported0.69Not Reported
ADBICA CB2Not Reported1.8Not Reported
Δ⁹-THC CB1~10-60Not ReportedPartial Agonist

Data compiled from multiple sources, methodologies may vary.[4][5][6][7]

The data clearly indicate that the finished synthetic cannabinoids, which can be synthesized from precursors like this compound, are highly potent agonists at the CB1 receptor. In contrast, metabolites that are structurally similar to precursors (e.g., the carboxylic acid metabolite of AMB-FUBINACA) exhibit significantly reduced affinity and potency[7].

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist, cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Diagram: Canonical Cannabinoid Receptor Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Cannabinoid Agonist CB1R CB1 Receptor Agonist->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Gene Gene Transcription MAPK->Gene Regulates

Caption: Simplified diagram of the Gi/o-coupled signaling cascade following cannabinoid receptor activation.

Toxicology

Specific toxicological studies on this compound are not available. As a precursor with expected low pharmacological activity, its acute toxicity is likely to be low. However, the primary toxicological concern associated with this compound is its potential for conversion into highly potent and potentially dangerous synthetic cannabinoids. The finished products have been associated with a range of adverse effects, including cardiovascular, neurological, and psychiatric complications.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound. These are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental conditions.

Synthesis of this compound (General Procedure)

Materials:

  • Indole-3-carboxylic acid

  • L-valine methyl ester hydrochloride

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve indole-3-carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and an organic base, and stir for a short period to activate the carboxylic acid.

  • Add L-valine methyl ester hydrochloride and an additional equivalent of the organic base.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Diagram: Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing CB1/CB2) Incubate Incubate Membranes with: - Radioligand (e.g., [³H]CP-55,940) - Test Compound (this compound) - Non-specific binding control Prep->Incubate Filter Rapid Filtration (to separate bound and free radioligand) Incubate->Filter Count Scintillation Counting (to quantify bound radioactivity) Filter->Count Analyze Data Analysis (Calculate Ki from IC50) Count->Analyze

Caption: A typical workflow for a competitive radioligand binding assay to determine receptor affinity.

Materials and Reagents:

  • Receptor Source: Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Procedure:

  • In a 96-well plate, combine the receptor membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • For the determination of non-specific binding, incubate a set of wells with the receptor membranes, radioligand, and the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Metabolism Study (Human Liver Microsomes)

This assay is used to identify the metabolic pathways of a compound by incubating it with human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes.

Materials and Reagents:

  • Test Compound: this compound.

  • HLMs: Pooled human liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Buffer: Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Quenching Solution: Cold acetonitrile.

Procedure:

  • Pre-incubate the test compound with HLMs in the phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

This compound is a significant compound in the context of emerging synthetic cannabinoids, primarily due to its role as a versatile precursor. While its own pharmacological activity is likely negligible, its potential for conversion into highly potent CB1 receptor agonists poses a considerable public health concern. This technical guide has provided a consolidated resource of the available information on this compound, including its chemical properties, synthetic utility, and expected pharmacological profile based on data from related compounds. The detailed experimental protocols offer a foundation for researchers to further investigate this compound and similar precursors. Continued monitoring and research into such compounds are essential for forensic laboratories, toxicologists, and regulatory bodies to stay ahead of the evolving landscape of new psychoactive substances.

References

MMB-ICA: A Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester) is a synthetic compound that has been identified as a metabolite of the potent synthetic cannabinoid MMB-CHMICA. It also serves as a precursor in the chemical synthesis of other psychoactive substances. Due to its relationship with compounds that have been associated with severe adverse health effects, understanding the potential pharmacology and toxicology of this compound is of significant interest to researchers, clinicians, and public health officials. This document aims to provide a detailed technical overview of this compound, drawing upon the limited direct evidence and data from closely related analogues.

Chemical Structure:

  • Molecular Formula: C₁₅H₁₈N₂O₃

  • Molecular Weight: 274.3 g/mol

Pharmacology

Direct pharmacological data, such as receptor binding affinity (Ki) and functional potency (EC50) at cannabinoid receptors (CB1 and CB2), for this compound are not extensively documented. However, analysis of structurally similar compounds can provide insights into its expected pharmacological profile.

Cannabinoid Receptor Activity (Inferred)

This compound shares structural similarities with other indole-3-carboxamide synthetic cannabinoids, which are known to act as agonists at the CB1 and CB2 receptors. The CB1 receptor is primarily responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly involved in immunomodulatory functions.

A study on the closely related fluorinated enantiomers, S-MMB-5F-PICA and R-MMB-5F-PICA, provides valuable comparative data.

Table 1: Cannabinoid Receptor Activity of MMB-5F-PICA Enantiomers

CompoundReceptorpEC₅₀Eₘₐₓ (%)
S-MMB-5F-PICACB₁8.3494
R-MMB-5F-PICACB₁7.79107
S-MMB-5F-PICACB₂7.2386
R-MMB-5F-PICACB₂6.3272

Data from a membrane potential assay. pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. Eₘₐₓ is the maximum effect observed.

Based on this data for closely related compounds, it is plausible that this compound also acts as a potent agonist at both CB1 and CB2 receptors.

Signaling Pathways

Activation of cannabinoid receptors by an agonist like this compound is expected to trigger downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

G General Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor Binds G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway Activates Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response MAPK Pathway->Cellular Response Ion Channels->Cellular Response

General Cannabinoid Receptor Signaling Pathway

Toxicology

There is a significant lack of specific toxicological data for this compound. However, as a synthetic cannabinoid, it can be expected to share a similar toxicological profile with other compounds in this class.

General Toxicology of Synthetic Cannabinoids

Synthetic cannabinoids are often more potent and produce more severe and unpredictable effects than THC, the primary psychoactive component of cannabis. Adverse effects can include:

  • Cardiovascular: Tachycardia, hypertension, myocardial infarction, stroke.

  • Neurological: Seizures, psychosis, agitation, confusion, hallucinations, cognitive impairment.

  • Gastrointestinal: Nausea, vomiting, hyperemesis syndrome.

  • Renal: Acute kidney injury.

Metabolism

This compound is a known metabolite of MMB-CHMICA. The metabolic pathway likely involves the hydrolysis of the ester group of MMB-CHMICA. Understanding the metabolism of parent compounds is crucial for developing analytical methods to detect their use and for assessing the potential toxicity of their metabolites.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following sections describe general methodologies commonly used for the pharmacological and toxicological evaluation of synthetic cannabinoids.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Outline:

  • Receptor Source: Cell membranes from cell lines engineered to express high levels of CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940).

  • Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G Workflow for Radioligand Binding Assay Prepare Receptor Membranes Prepare Receptor Membranes Incubate with Radioligand and this compound Incubate with Radioligand and this compound Prepare Receptor Membranes->Incubate with Radioligand and this compound Separate Bound and Free Ligand Separate Bound and Free Ligand Incubate with Radioligand and this compound->Separate Bound and Free Ligand Quantify Radioactivity Quantify Radioactivity Separate Bound and Free Ligand->Quantify Radioactivity Calculate IC50 and Ki Calculate IC50 and Ki Quantify Radioactivity->Calculate IC50 and Ki

Workflow for Radioligand Binding Assay

In Vitro Functional Assay for Potency (EC₅₀)

Functional assays measure the biological response elicited by a compound upon binding to its receptor.

Membrane Potential Assay Protocol Outline:

  • Cell Line: Use a cell line stably co-expressing the cannabinoid receptor of interest (CB1 or CB2) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.

  • Fluorescent Dye: Load the cells with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compound (this compound).

  • Signal Detection: Agonist binding to the receptor activates the GIRK channel, causing potassium ion influx and hyperpolarization of the cell membrane. This change in membrane potential is detected as a change in fluorescence.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the concentration-response curve.

In Vitro Toxicology Assays

A battery of in vitro assays can be used to assess the potential toxicity of a compound.

Common Assays:

  • Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration of the compound that causes cell death.

  • Genotoxicity Assays (e.g., Ames test, Comet assay): To assess the potential of the compound to damage DNA.

  • Cardiotoxicity Assays (e.g., hERG assay): To evaluate the risk of drug-induced cardiac arrhythmias.

  • Hepatotoxicity Assays: Using primary hepatocytes or liver-derived cell lines to assess liver cell damage.

Conclusion

This compound is a synthetic compound with a chemical structure that suggests it is likely a potent agonist at cannabinoid receptors. However, a significant lack of direct pharmacological and toxicological data necessitates further research to fully characterize its properties and potential risks to human health. The information provided in this guide, based on structurally related compounds, offers a preliminary framework for understanding the potential effects of this compound. Researchers, scientists, and drug development professionals should exercise caution when interpreting this inferred data and are encouraged to conduct specific studies on this compound to fill the existing knowledge gaps.

An In-depth Technical Guide to MMB-ICA (CAS No. 1188516-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-ICA, with the CAS number 1188516-52-0, is chemically defined as N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester. This compound is primarily recognized in the scientific community as a key precursor in the synthesis of several potent synthetic cannabinoids, including 5-chloro AMB-PICA and 5-bromo AMB-PICA. Furthermore, it is a known metabolite of the synthetic cannabinoid MMB-CHMICA. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, analytical characterization, and its role in the context of synthetic cannabinoid research. While direct pharmacological data on this compound is limited, this document extrapolates potential interactions based on structurally related compounds and details the experimental protocols necessary for its study.

Chemical and Physical Properties

This compound is an organic compound with a molecular structure that combines an indole (B1671886) core with the amino acid L-valine methyl ester. This structure is foundational for a range of synthetic cannabinoids.

PropertyValue
CAS Number 1188516-52-0
IUPAC Name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol [1]
Appearance Solid (typical)
Purity Commercially available as an analytical reference standard, typically ≥98%
Solubility Soluble in acetonitrile (B52724) and chloroform

Synthesis and Characterization

The synthesis of this compound involves the coupling of indole-3-carboxylic acid and L-valine methyl ester. While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, the following represents a general and established methodology for amide bond formation between a carboxylic acid and an amine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Indole-3-carboxylic acid

  • L-valine methyl ester hydrochloride

  • Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Preparation of L-valine methyl ester: L-valine methyl ester is typically used as its hydrochloride salt. To use it in the coupling reaction, the free base is generated in situ or extracted prior to use. For in situ generation, the hydrochloride salt is suspended in the reaction solvent, and the organic base is added.

  • Coupling Reaction:

    • In a round-bottom flask, dissolve indole-3-carboxylic acid and L-valine methyl ester hydrochloride in the anhydrous solvent.

    • Add the organic base to the mixture to neutralize the hydrochloride and activate the carboxylic acid.

    • Add the coupling agent to the reaction mixture and stir at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is redissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:

TechniqueExpected Observations
Mass Spectrometry (MS) Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 275.1390, corresponding to the exact mass of C₁₅H₁₉N₂O₃⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show characteristic peaks for the indole ring protons, the valine side chain protons (isopropyl group), the alpha-proton of the valine, and the methyl ester protons. ¹³C NMR would show corresponding signals for all carbon atoms in the molecule.
Infrared (IR) Spectroscopy Characteristic absorption bands would be observed for the N-H stretch of the indole and the amide, the C=O stretch of the amide and the ester, and C-H stretches of the aromatic and aliphatic groups.

Role as a Metabolite of MMB-CHMICA

This compound has been identified as a metabolite of MMB-CHMICA. The metabolic pathway involves the hydrolysis of the terminal amide bond of MMB-CHMICA, a reaction often catalyzed by carboxylesterases in the liver.

Metabolic Pathway of MMB-CHMICA

Metabolic Pathway of MMB-CHMICA MMB_CHMICA MMB-CHMICA MMB_ICA This compound (CAS: 1188516-52-0) MMB_CHMICA->MMB_ICA Amide Hydrolysis (Carboxylesterases)

Caption: Metabolic conversion of MMB-CHMICA to this compound via amide hydrolysis.

Potential Pharmacological Activity and Signaling Pathways

As a precursor and metabolite, this compound is not expected to have significant intrinsic activity at cannabinoid receptors. However, its structural similarity to known synthetic cannabinoids warrants an examination of the potential signaling pathways it might modulate if it were to exhibit any receptor affinity. Synthetic cannabinoids primarily act as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Canonical Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by an agonist typically initiates a cascade of intracellular events through the associated Gi/o proteins.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Agonist Cannabinoid Agonist (e.g., this compound derivative) Agonist->CB1_R Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Changes in Gene Expression PKA->Gene_Expression Regulates MAPK->Gene_Expression Regulates

Caption: Overview of the primary signaling cascade following cannabinoid receptor activation.

Experimental Protocols for Pharmacological Characterization

To determine if this compound has any intrinsic activity, the following standard assays would be employed.

This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist like WIN 55,212-2)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP) following receptor activation.

Materials:

  • Cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based)

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluency.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

This compound (CAS No. 1188516-52-0) is a chemically significant compound within the field of synthetic cannabinoid research. Its primary roles as a synthetic precursor and a metabolite of MMB-CHMICA are well-established. While it is not considered to be a pharmacologically active substance itself, its presence can be an indicator of the synthesis or metabolism of more potent, and often illicit, synthetic cannabinoids. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and pharmacological evaluation of this compound and related compounds, which is essential for both forensic analysis and drug development research. Further investigation into the potential low-level biological activities of this compound may yet reveal more subtle roles in the complex pharmacology of synthetic cannabinoids.

References

An In-depth Technical Guide on the Biological Activity of N-benzylcinnamide (PT-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "MMB-ICA" did not correspond to a known biological compound. Based on related chemical nomenclature, this technical guide focuses on the biological activity of N-benzylcinnamide, also identified in research as PT-3. This compound has demonstrated significant neuroprotective properties.

This guide provides a comprehensive overview of the biological activities of N-benzylcinnamide (PT-3), with a focus on its neuroprotective effects. It is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

N-benzylcinnamide (PT-3) is a compound purified from Piper submultinerve that has been the subject of research for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][2][3] Studies have shown that PT-3 exhibits a range of biological activities, including the inhibition of cellular apoptosis, reduction of reactive oxygen species (ROS), and modulation of key signaling pathways involved in neuronal cell survival.[1][2] Its neuroprotective effects have been observed in cellular models of cholinergic dysfunction, suggesting its potential as a lead compound for the development of treatments for conditions like Alzheimer's disease.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data available for the biological activities of N-benzylcinnamide (PT-3). The data is primarily derived from in vitro studies on human neuroblastoma SH-SY5Y cells.

Biological ActivityAssayCell LineTest Compound ConcentrationInducing AgentObserved EffectCitation
NeuroprotectionMTT AssaySH-SY5Y125-200 nM2 mM Scopolamine (B1681570)Increased cell viability[3]
Reduction of ROSDCFH-DA AssaySH-SY5Y125-200 nM2 mM ScopolamineDecreased intracellular ROS production[3]
Inhibition of ApoptosisWestern BlotSH-SY5Y125-200 nM2 mM ScopolamineReduced activated caspase-3 and Bax/Bcl-2 ratio[3]
AChE InhibitionEllman's MethodSH-SY5Y125-200 nM2 mM ScopolamineUpregulation of acetylcholinesterase activity was inhibited[1]
Modulation of SignalingWestern BlotSH-SY5Y125-200 nM2 mM ScopolamineInhibited phosphorylation of p38 and JNK[1][2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: A 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[4]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Treatment Protocol: SH-SY5Y cells are plated at a suitable density and allowed to adhere. The cells are then pre-treated with N-benzylcinnamide (PT-3) at concentrations ranging from 125-200 nM for a specified period before being exposed to an inducing agent like 2 mM scopolamine to simulate neurotoxic stress.[1][3]

The intracellular generation of ROS is a key indicator of oxidative stress.

  • Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

  • Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Cells are cultured and treated as described in section 3.1.

    • After treatment, the cells are washed with Phosphate-Buffered Saline (PBS).

    • A working solution of DCFH-DA is added to the cells, and they are incubated in the dark.

    • The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[5]

    • The fluorescence intensity is proportional to the level of intracellular ROS.

Apoptosis, or programmed cell death, can be assessed through various methods.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6][7]

    • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

    • Procedure:

      • Treated cells are harvested and washed with cold PBS.

      • Cells are resuspended in Annexin V binding buffer.

      • FITC-conjugated Annexin V and PI are added to the cell suspension.

      • After incubation in the dark, the cells are analyzed by flow cytometry.

  • Western Blot for Apoptotic Markers: This technique is used to quantify the expression levels of key proteins involved in the apoptotic cascade.[3]

    • Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins such as activated caspase-3, Bax, and Bcl-2.

    • Procedure:

      • Cell lysates are prepared from treated cells.

      • Protein concentration is determined using a BCA or Bradford assay.

      • Equal amounts of protein are loaded onto an SDS-PAGE gel.

      • Following electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.

      • The membrane is blocked and then incubated with primary antibodies against the target proteins.

      • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Assay: Ellman's method.[8]

  • Principle: This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured at 412 nm.[8]

  • Procedure:

    • Cell lysates from treated SH-SY5Y cells are prepared.

    • In a 96-well plate, the cell lysate is mixed with a phosphate (B84403) buffer and DTNB.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

    • The change in absorbance at 412 nm is monitored over time using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

Signaling Pathways and Mechanisms of Action

N-benzylcinnamide (PT-3) exerts its neuroprotective effects through the modulation of specific intracellular signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are known to be involved in cellular responses to stress, inflammation, and apoptosis.[9][10][11]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis SHSY5Y SH-SY5Y Cells Pretreatment Pre-treatment with PT-3 (125-200 nM) SHSY5Y->Pretreatment Induction Induction of Neurotoxicity (2 mM Scopolamine) Pretreatment->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Antibodies Probing with Antibodies (p-JNK, p-p38, JNK, p38) Western_Blot->Antibodies

Workflow for Investigating Signaling Pathway Modulation by PT-3.

In the context of scopolamine-induced neurotoxicity, both the JNK and p38 MAPK pathways are activated, leading to downstream events that promote apoptosis and cell death.[1][2] N-benzylcinnamide (PT-3) has been shown to inhibit the phosphorylation of both JNK and p38, thereby blocking these pro-apoptotic signals.[1][2]

signaling_pathway cluster_stimulus Cellular Stress cluster_pathways MAPK Signaling Cascades cluster_response Cellular Response Scopolamine Scopolamine ROS Increased ROS Scopolamine->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK phosphorylates Apoptosis Apoptosis JNK->Apoptosis promotes p38 p38 MKK3_6->p38 phosphorylates p38->Apoptosis promotes PT3 N-benzylcinnamide (PT-3) PT3->JNK inhibits phosphorylation PT3->p38 inhibits phosphorylation

Modulation of JNK and p38 Signaling by N-benzylcinnamide (PT-3).

Conclusion

N-benzylcinnamide (PT-3) demonstrates significant neuroprotective activity in in vitro models of neurotoxicity. Its mechanism of action involves the mitigation of oxidative stress, inhibition of apoptosis, and the suppression of pro-inflammatory and pro-apoptotic signaling pathways, specifically the JNK and p38 MAPK cascades. The available quantitative data, although limited to effective concentrations rather than specific IC50 values for all activities, strongly supports its potential as a therapeutic agent for neurodegenerative diseases. Further research, including more detailed dose-response studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to MMB-ICA and its Relationship with MMB-CHMICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic cannabinoid MMB-CHMICA and its primary metabolite, MMB-ICA. MMB-CHMICA has emerged as a potent and dangerous compound within the illicit drug market, known for its high affinity and efficacy at the cannabinoid type 1 (CB1) receptor. Understanding the pharmacological profile of both the parent compound and its metabolites is crucial for the development of diagnostic tools, forensic analysis, and potential therapeutic interventions in cases of intoxication. This document details the chemical structures, pharmacological activities, and metabolic relationship between this compound and MMB-CHMICA. It includes a comparative analysis of their known receptor binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Introduction

The landscape of novel psychoactive substances (NPS) is continually evolving, with synthetic cannabinoid receptor agonists (SCRAs) representing a significant and hazardous class of compounds. MMB-CHMICA (also known as MDMB-CHMICA) is an indole-based synthetic cannabinoid that has been associated with numerous cases of severe intoxication and fatalities.[1][2] Its primary mechanism of action involves potent agonism at the CB1 receptor, leading to profound psychoactive and physiological effects.[3] The metabolism of MMB-CHMICA is a critical aspect of its pharmacology, as the resulting metabolites may also possess biological activity, contributing to the overall toxicological profile. One of the main metabolic pathways of MMB-CHMICA is the hydrolysis of its methyl ester group, leading to the formation of this compound.[4] This guide provides an in-depth examination of both MMB-CHMICA and its metabolite this compound, offering a valuable resource for the scientific community.

Chemical Structures and Relationship

MMB-CHMICA and this compound are structurally related, with the key difference being the presence of a methyl ester group in MMB-CHMICA which is hydrolyzed to a carboxylic acid in this compound.

MMB-CHMICA: Methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate[5]

This compound: (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoic acid

The metabolic conversion of MMB-CHMICA to this compound is a primary biotransformation pathway.[4] This hydrolysis is often rapid and can significantly alter the pharmacological properties of the compound.

G MMB_CHMICA MMB-CHMICA (Methyl Ester) MMB_ICA This compound (Carboxylic Acid Metabolite) MMB_CHMICA->MMB_ICA Ester Hydrolysis (in vivo)

Metabolic conversion of MMB-CHMICA to this compound.

Quantitative Pharmacological Data

CompoundReceptorAssay TypeParameterValue (nM)Reference
MMB-CHMICA hCB1Functional Assay (cAMP)EC50~0.14[3]
hCB1Radioligand BindingKi0.58 - 9.8[6]
hCB2Functional Assay-Agonist[1]
This compound hCB1--Data Not Available-
hCB2--Data Not Available-

MMB-CHMICA is a highly potent and full agonist at the CB1 receptor, with a potency significantly greater than that of Δ⁹-THC and other synthetic cannabinoids like JWH-018.[1][2] It also demonstrates selectivity for the CB1 receptor over the CB2 receptor.[1] The lack of publicly available data on the receptor affinity and functional activity of this compound makes it difficult to assess its contribution to the overall pharmacological and toxicological effects following MMB-CHMICA consumption.

Signaling Pathways

Upon binding to cannabinoid receptors, MMB-CHMICA, as a potent agonist, initiates a cascade of intracellular signaling events. The CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like MMB-CHMICA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, CB1 receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the activation of mitogen-activated protein kinase (MAPK) pathways.

CB1_Signaling MMB_CHMICA MMB-CHMICA CB1 CB1 Receptor MMB_CHMICA->CB1 G_protein Gαi/oβγ CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Ca_ion Ca²⁺ Influx K_ion K⁺ Efflux PKA PKA cAMP->PKA Ca_ion->Ca_channel K_ion->K_channel

CB1 receptor signaling pathway activated by MMB-CHMICA.
CB2 Receptor Signaling Pathway

Similar to the CB1 receptor, the CB2 receptor is also coupled to Gi/o proteins. Its activation by agonists leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The CB2 receptor is primarily expressed in immune cells and its activation is associated with the modulation of immune responses.

CB2_Signaling Agonist MMB-CHMICA CB2 CB2 Receptor Agonist->CB2 G_protein Gαi/oβγ CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Immune_Response Modulation of Immune Response PKA->Immune_Response

CB2 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological activity of synthetic cannabinoids like MMB-CHMICA and this compound.

Radioligand Competitive Binding Assay for CB1/CB2 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Materials:

  • Human CB1 or CB2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]CP-55,940

  • Test compounds (MMB-CHMICA, this compound)

  • Non-specific binding control (e.g., unlabeled CP-55,940 at a high concentration)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Dilute membranes to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of serially diluted test compound, 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_plate incubation Incubate at 30°C (60-90 min) setup_plate->incubation filtration Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 and Ki Calculation) quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay.
Forskolin-Induced cAMP Accumulation Functional Assay

This assay measures the ability of a test compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor

  • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX)

  • Forskolin (B1673556)

  • Test compounds (MMB-CHMICA, this compound)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 384-well white microplates

Procedure:

  • Cell Preparation: Culture cells to confluency. On the day of the assay, detach cells and resuspend them in assay medium at the desired density.

  • Assay Setup:

    • Dispense a small volume of cell suspension into each well of the microplate.

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.

  • Measurement: Read the plate using a suitable plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of the test compound. Determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

G start Start prep_cells Prepare CB1-expressing Cells start->prep_cells setup_plate Dispense Cells and Add Test Compounds and Forskolin prep_cells->setup_plate incubation Incubate at Room Temperature (e.g., 30 min) setup_plate->incubation add_reagents Add cAMP Detection Reagents incubation->add_reagents read_plate Read Plate add_reagents->read_plate analysis Data Analysis (EC50 Calculation) read_plate->analysis end End analysis->end

Workflow for cAMP Accumulation Assay.

Conclusion

MMB-CHMICA is a highly potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor. Its primary metabolite, this compound, is formed through ester hydrolysis. While the pharmacological profile of MMB-CHMICA is well-characterized, there is a significant lack of data regarding the cannabinoid receptor activity of this compound. This knowledge gap hinders a complete understanding of the toxicological effects of MMB-CHMICA. Further research is imperative to determine the binding affinity and functional efficacy of this compound to better assess the overall risk associated with MMB-CHMICA exposure. The detailed experimental protocols provided in this guide offer a framework for conducting such crucial investigations. The visualization of the metabolic relationship and signaling pathways serves to enhance the understanding of the complex pharmacology of these compounds. This technical guide underscores the importance of a comprehensive approach to studying synthetic cannabinoids, which includes the characterization of both parent compounds and their major metabolites.

References

In Vitro Effects of MMB-ICA Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the in vitro effects of synthetic cannabinoids structurally related to MMB-ICA. Direct research on the pharmacological effects of this compound (methyl (1-pentyl-1H-indole-3-carbonyl)valinate) is limited, as it is primarily recognized as a precursor in the synthesis of other cannabinoids and a metabolite of compounds like MMB-CHMICA.[1][2][3] The data and protocols presented herein are derived from studies on closely related analogs, such as MMB-4en-PICA, MMB-CHMICA, and MMB-FUBINACA, which are potent agonists of the cannabinoid type 1 (CB1) receptor.[4][5][6]

This guide is intended for researchers, scientists, and drug development professionals investigating the mechanisms of action and biological effects of synthetic cannabinoids.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro activity of this compound analogs at the human CB1 receptor and their metabolism by human carboxylesterases.

Table 1: Cannabinoid Receptor 1 (CB1) Agonist Potency of this compound Analogs

CompoundAssay TypeParameterValue (nM)Emax (%)Cell LineReference
MMB-4en-PICAβ-arrestin 2 RecruitmentEC₅₀Not explicitly stated, but indoles generally showed EC₅₀ between 32.9–330 nMNot specifiedNot specified[5]
MMB-CHMICAMembrane Potential AssayEC₅₀Potent agonistNot specifiedNot specified[4]
MDMB-CHMICACB1 Receptor ActivationEC₅₀0.1494%Not specified[7]
MMB-FUBINACA[³⁵S]GTPγS BindingEC₅₀0.54Full AgonistNot specified[8]
MMB-FUBINACAcAMP InhibitionEC₅₀0.63Not specifiedNot specified[8]
5F-MMB-PICAβ-arrestin 2 RecruitmentEC₅₀136Not specifiedNot specified[5]

Emax values are often expressed relative to a reference agonist like JWH-018 or CP55,940.

Table 2: Enzyme Kinetics of this compound Analog Metabolism by Human Carboxylesterases (hCES)

CompoundEnzymeKₘ (µM)Vₘₐₓ (relative AU/min/mg)Intrinsic Clearance (Clᵢₙₜ, relative AU/min/mg/µM)Reference
MMB-CHMICAhCES1b39.320.80.53[9]
MMB-FUBINACAhCES1b40.8Not specified1.7[9]
MMB-4en-PICAhCES1c2037.570.04[9]
MMB-FUBINACAhCES1c25.7Not specifiedNot specified[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific laboratory conditions.

Cannabinoid Receptor 1 (CB1) Binding Assay

This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK-293 cells stably transfected with human CB1 receptor.[10]

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Radioligand (e.g., [³H]CP55,940).[11][12]

  • Unlabeled competitor ligand (for non-specific binding, e.g., WIN55,212-2).

  • Test compounds (this compound analogs).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Harvest transfected cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or unlabeled competitor.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the CB1 receptor by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[13][14]

Materials:

  • CB1-expressing cell membranes.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds (this compound analogs).

  • Unlabeled GTPγS (for non-specific binding).

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[15]

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[15]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[15]

Nanoluciferase Complementation Reporter Assay for β-arrestin 2 Recruitment

This live-cell assay monitors CB1 receptor activation by measuring its interaction with β-arrestin 2.[5][16]

Materials:

  • HEK-293 cells.

  • Expression plasmids for CB1 receptor fused to a large fragment of nanoluciferase (LgBiT) and β-arrestin 2 fused to a small fragment (SmBiT).[17][18]

  • Transfection reagent.

  • Cell culture medium.

  • Nanoluciferase substrate.

  • Test compounds (this compound analogs).

Procedure:

  • Transfection: Co-transfect HEK-293 cells with the CB1-LgBiT and SmBiT-β-arrestin 2 plasmids.

  • Cell Seeding: After 24-48 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

  • Detection: Add the nanoluciferase substrate to each well and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activates beta_arrestin β-arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK MAPK Pathway beta_arrestin->MAPK Activates Agonist This compound Analog Agonist->CB1R Binds

Caption: CB1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Transfection prep_membranes Membrane Preparation prep_cells->prep_membranes assay_setup Assay Plate Setup prep_membranes->assay_setup prep_compounds Compound Dilution Series prep_compounds->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection (Radioactivity/Luminescence) incubation->detection data_processing Raw Data Processing detection->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting parameter_calc Calculate EC₅₀/Kᵢ/Eₘₐₓ curve_fitting->parameter_calc

Caption: In Vitro Assay Workflow.

References

The Solubility of MMB-ICA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of MMB-ICA's Physicochemical Properties for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester), a compound of significant interest in forensic and pharmacological research. This compound is recognized both as a metabolite of the synthetic cannabinoid MMB-CHMICA and as a precursor in the synthesis of other psychoactive compounds. A thorough understanding of its solubility is critical for the development of analytical methods, for its use as a reference standard, and for toxicological studies.

Core Solubility Profile

Currently, publicly available quantitative solubility data for this compound in a range of solvents is limited. However, qualitative assessments from supplier technical documents provide a foundational understanding of its solubility characteristics.

SolventSolubilityQuantitative Data (mg/mL)Temperature (°C)Pressure (atm)
AcetonitrileSolubleData Not AvailableNot SpecifiedNot Specified
ChloroformSolubleData Not AvailableNot SpecifiedNot Specified

Note: The lack of specific quantitative solubility data for this compound in peer-reviewed literature underscores a significant knowledge gap. The qualitative descriptor "soluble" indicates that this compound can be dissolved in these solvents, but the precise concentration at saturation is undetermined. Researchers are advised to experimentally determine solubility in their specific solvent systems as required for their applications.

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the widely accepted "shake-flask" method. This method is considered the gold standard for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., acetonitrile, methanol, ethanol, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Inject the filtered supernatant from the experimental samples into the HPLC system.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean concentration from replicate experiments (typically n=3) in units such as mg/mL or mol/L.

Visualization of this compound's Metabolic Context

As this compound is primarily known as a metabolite and a synthetic precursor, understanding its position within these biochemical pathways is crucial. The following diagram illustrates the metabolic relationship of this compound to its parent compound and its role as a building block for other synthetic cannabinoids.

Metabolic_Context_of_MMB_ICA Metabolic Context of this compound MMB-CHMICA MMB-CHMICA This compound This compound MMB-CHMICA->this compound Ester Hydrolysis 5-chloro AMB-PICA 5-chloro AMB-PICA This compound->5-chloro AMB-PICA Synthetic Pathway MMB-022 MMB-022 This compound->MMB-022 Synthetic Pathway

Metabolic role of this compound.

This diagram illustrates that this compound is a product of the metabolic breakdown of MMB-CHMICA and serves as a starting material for the chemical synthesis of other compounds, such as 5-chloro AMB-PICA and MMB-022. This highlights its dual role in both biological and synthetic chemical systems.

An In-depth Technical Guide on the Stability and Storage of MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and general principles of chemical stability. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

Introduction

MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester) is an analytical reference standard categorized as both a metabolite of the synthetic cannabinoid MMB-CHMICA and a precursor in the synthesis of other related compounds.[1][2] As with any analytical standard, ensuring its integrity through proper storage and handling is paramount for accurate and reproducible experimental results. This guide provides a comprehensive overview of the known stability of this compound, recommended storage conditions, and detailed methodologies for assessing its stability. Due to the limited publicly available stability data for this compound, this guide combines specific information from suppliers with general principles of stability testing for structurally related molecules, such as indole (B1671886) derivatives and compounds containing ester linkages.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for developing appropriate storage and handling protocols.

PropertyValueSource
Formal Name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester[1][2]
Synonym AMB-ICA[1][2]
CAS Number 11885116-52-0[1][2]
Molecular Formula C₁₅H₁₈N₂O₃[1][2]
Formula Weight 274.3 g/mol [1][2]
Purity ≥98%[1][2]
Formulation A solid[1][2]
Solubility Soluble in Acetonitrile (B52724) and Chloroform[1]

Stability and Storage Conditions

The stability of an analytical standard is its ability to remain within established specifications when stored under defined conditions.

Recommended Storage

The primary recommendation for the storage of this compound comes from its supplier, Cayman Chemical.

ParameterRecommendationSource
Storage Temperature -20°C[2]
Long-Term Stability ≥4 years (at -20°C)[2]

Studies on other synthetic cannabinoids have shown that storage at frozen temperatures (-20°C) is crucial for maintaining their stability, especially in biological matrices where degradation can be significant at room temperature or under refrigeration.[3][4][5][6]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, its chemical structure suggests susceptibility to certain degradation mechanisms. The presence of a methyl ester and an amide bond are key features to consider.

  • Hydrolysis: The methyl ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. This is a common degradation pathway for many synthetic cannabinoids with ester moieties.[7]

  • Oxidation: The indole ring system can be susceptible to oxidation, which could lead to a variety of degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in many organic molecules, including those with aromatic systems like the indole ring.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

The following diagram illustrates the relationship of this compound to its parent compound and its role as a precursor, which is important context for its analysis.

MMB_ICA_Relationship This compound Context Diagram MMB_CHMICA MMB-CHMICA (Parent Compound) MMB_ICA This compound (Metabolite/Precursor) MMB_CHMICA->MMB_ICA Metabolism Other_SCs Other Synthetic Cannabinoids (e.g., 5-chloro AMB-PICA) MMB_ICA->Other_SCs Synthesis Precursor

This compound's role as a metabolite and precursor.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9]

Forced Degradation Study Protocol

This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for up to 72 hours. Samples should be taken at various time points (e.g., 0, 2, 8, 24, 72 hours) and neutralized before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for up to 24 hours. Monitor the reaction closely as base-catalyzed hydrolysis of the ester is expected to be rapid. Samples should be taken at shorter intervals (e.g., 0, 1, 4, 8, 24 hours) and neutralized before analysis.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for up to 24 hours. Samples should be taken at various time points.
Thermal Degradation Expose solid this compound to dry heat at 80°C for up to 7 days. Samples should be taken at various time points and prepared for analysis.
Photostability Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Stability-Indicating Method Protocol (HPLC-UV)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for synthetic cannabinoid analysis.

    • Example Gradient: Start at 40% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; 220 nm and 290 nm are often suitable for indole-containing compounds.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is demonstrating specificity, which is the ability to separate the main peak (this compound) from all degradation product peaks.

The following diagram illustrates a general workflow for conducting a stability study of this compound.

Stability_Study_Workflow General Workflow for this compound Stability Study cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting Obtain_Standard Obtain this compound Reference Standard Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV) Obtain_Standard->Develop_Method Forced_Deg Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Develop_Method->Forced_Deg Long_Term Conduct Long-Term and Accelerated Stability Studies Develop_Method->Long_Term Identify_Deg Identify and Characterize Degradation Products (if any) Forced_Deg->Identify_Deg Validate Specificity Analyze_Samples Analyze Samples at Defined Time Points Long_Term->Analyze_Samples Analyze_Samples->Identify_Deg Report Establish Storage Conditions and Retest Period Identify_Deg->Report

Workflow for assessing the stability of this compound.

Handling and Use of this compound as a Reference Standard

Proper handling is critical to maintaining the integrity of the reference standard.

  • Storage: Store the solid material in its original, tightly sealed container at -20°C, protected from light.[2][10]

  • Preparation of Solutions:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.[10]

    • Prepare stock solutions in a suitable solvent such as acetonitrile.

    • For quantitative analysis, use calibrated volumetric flasks and balances.

  • Storage of Solutions: Store stock solutions in tightly sealed, light-protected containers at -20°C. The stability of this compound in solution has not been determined and should be evaluated as part of method validation. For routine use, it is advisable to prepare fresh working solutions from a recently prepared stock solution.

  • Safety Precautions: this compound should be considered hazardous until more information is available. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a well-ventilated area or a fume hood.[2]

Conclusion

The available data indicates that this compound is stable for at least four years when stored as a solid at -20°C. Its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photodegradation. For researchers and drug development professionals, it is imperative to adhere to the recommended storage conditions and to employ validated, stability-indicating analytical methods to ensure the accuracy of results. When specific stability data is lacking, conducting forced degradation studies is a critical step in understanding the molecule's liabilities and in developing robust analytical procedures.

References

Methodological & Application

Application Notes and Protocols for MMB-ICA Synthesis and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-ICA, with the chemical name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester (CAS No. 1188516-52-0), is an analytical reference standard and a key chemical intermediate. It is primarily recognized as a metabolite of the synthetic cannabinoid MMB-CHMICA and serves as a precursor in the synthesis of other psychoactive substances, such as 5-chloro AMB-PICA. Understanding the synthesis, detection, and biological context of this compound is crucial for forensic analysis, toxicology studies, and in the development of countermeasures to the public health challenges posed by synthetic cannabinoids. These application notes provide detailed protocols for the synthesis of this compound, its analytical detection, and an overview of the relevant biological signaling pathways of its parent compounds.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to MMB-CHMICA, the parent compound of this compound, and other relevant synthetic cannabinoids. This data is essential for understanding the potency and metabolic profile of these substances.

Table 1: In Vitro Activity of MMB-CHMICA and Related Synthetic Cannabinoids

CompoundReceptorAssay TypeEC50 (nM)Efficacy (%)Reference
MDMB-CHMICACB1cAMP accumulation0.1494[1]
JWH-018CB1cAMP accumulation1.13-[1]
AB-CHMINACACB1cAMP accumulation0.27-[1]

Table 2: Metabolic Kinetic Parameters of MMB-CHMICA

EnzymeK_m (µM)Relative V_max (AU/min/mg)Relative in vitro CL_int (AU/min/mg/µM)Reference
hCES1b39.320.80.53[2]

Table 3: Reported Concentrations of MDMB-CHMICA in Forensic Cases

Biological MatrixConcentrationCase DetailsReference
Antemortem Blood5.6 ng/mLFatal intoxication[3]
Postmortem Brain2.6 ng/gFatal intoxication (4 days post-ingestion)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester)

This protocol outlines a generalized two-step synthesis for this compound, involving the preparation of the necessary precursors followed by an amide coupling reaction.

Step 1: Preparation of Precursors

  • L-valine methyl ester hydrochloride: This precursor can be synthesized from L-valine and methanol (B129727) using a suitable esterification method, such as the reaction with thionyl chloride in methanol. A detailed procedure is described in patent CN101898973A[4].

  • Indole-3-carboxylic acid: This starting material is commercially available. If synthesis is required, it can be prepared via various methods, including the carboxylation of indole.

Step 2: Amide Coupling Reaction

This generalized protocol is based on standard amide bond formation techniques using a coupling agent.

Materials:

  • Indole-3-carboxylic acid

  • L-valine methyl ester hydrochloride

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • In a clean, dry round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, neutralize L-valine methyl ester hydrochloride (1 equivalent) with the base (1.1 equivalents) in the anhydrous solvent.

  • Slowly add the neutralized L-valine methyl ester solution to the activated indole-3-carboxylic acid mixture.

  • Add any additional base (1-2 equivalents) to the reaction mixture to facilitate the coupling.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Protocol 2: Analytical Detection of this compound in Urine Samples by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of this compound as a metabolite in urine samples, a common practice in forensic toxicology.

Materials:

  • Urine sample

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog)

  • Enzyme for hydrolysis (e.g., β-glucuronidase)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

Procedure:

  • Sample Preparation:

    • To a known volume of urine, add the internal standard.

    • If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates by adding β-glucuronidase and incubating at an appropriate temperature and pH.

    • Perform sample clean-up and concentration using either SPE or LLE.

    • For SPE, condition the cartridge, load the sample, wash, and elute the analyte.

    • For LLE, extract the sample with a suitable organic solvent.

    • Evaporate the eluate or organic extract to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution on a C18 column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for this compound and the internal standard for optimal sensitivity and selectivity.

  • Data Analysis:

    • Create a calibration curve using the this compound analytical standard at various concentrations.

    • Quantify the concentration of this compound in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

This compound Synthesis Workflow

MMB_ICA_Synthesis cluster_precursors Precursor Synthesis cluster_coupling Amide Coupling cluster_purification Purification indole_acid Indole-3-carboxylic Acid activation Activation with Coupling Agent (e.g., EDC) indole_acid->activation valine_ester L-valine methyl ester coupling Amide Bond Formation valine_ester->coupling activation->coupling workup Aqueous Work-up coupling->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Caption: Generalized workflow for the synthesis of this compound.

Metabolic Pathway of MMB-CHMICA to this compound

Caption: Metabolic conversion of MMB-CHMICA to this compound.

General Signaling Pathway of Synthetic Cannabinoids

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling sc Synthetic Cannabinoid (e.g., MMB-CHMICA) cb1 CB1 Receptor sc->cb1 Binds and Activates g_protein G-protein (Gi/o) cb1->g_protein Activates beta_arrestin β-Arrestin cb1->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits neuronal_activity Modulation of Neuronal Activity g_protein->neuronal_activity camp cAMP adenylyl_cyclase->camp Decreases camp->neuronal_activity mapk MAPK Pathway (e.g., ERK) beta_arrestin->mapk Activates mapk->neuronal_activity

Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

References

Application Notes and Protocols for the Analytical Detection of MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-ICA, with the full chemical name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester, is recognized as a precursor in the synthesis of a variety of synthetic cannabinoids.[1][2] As new psychoactive substances (NPS) continue to emerge, robust and reliable analytical methods are crucial for their detection in forensic toxicology, clinical settings, and for monitoring their presence in seized materials. These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the identification and quantification of novel psychoactive substances, including synthetic cannabinoid precursors like this compound, are GC-MS and LC-MS/MS.[3] LC-MS/MS, in particular, has become the preferred method due to its high sensitivity and specificity, allowing for the reliable identification and quantification of NPS in various complex matrices.[4] High-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS, offer the advantage of identifying unknown compounds with high accuracy.[3]

Data Presentation: Performance of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of synthetic cannabinoids and their precursors using GC-MS and LC-MS/MS. The data presented are based on published methods for similar compounds and serve as a benchmark for a validated method for this compound.

Table 1: GC-MS Method Performance for Synthetic Cannabinoid Precursors

ParameterTypical PerformanceReference
Limit of Detection (LOD)0.5 - 1.0 µg/L[5]
Limit of Quantification (LOQ)1.0 - 5.0 µg/L[5]
Linearity (R²)> 0.99[6]
Precision (%RSD)< 15%[6]
Accuracy (%Bias)± 15%[6]

Table 2: LC-MS/MS Method Performance for Synthetic Cannabinoid Precursors

ParameterTypical PerformanceReference
Limit of Detection (LOD)0.01 - 0.5 ng/mL[7]
Limit of Quantification (LOQ)0.05 - 1.0 ng/mL[7]
Linearity (R²)> 0.995[8]
Precision (%RSD)< 15%[8]
Accuracy (%Bias)± 15%[8]
Recovery70 - 120%[7]
Matrix Effect85 - 115%[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by GC-MS

This protocol describes a general procedure for the extraction and analysis of this compound from urine samples.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 1 mL of urine, add an internal standard (e.g., JWH-018-d9).

  • Add 1 mL of acetate (B1210297) buffer (pH 5) and vortex.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol (B129727) in water.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for this compound (based on its structure): m/z 130, 144, 274.

Protocol 2: Analysis of this compound in Blood by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of this compound in whole blood.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of whole blood, add an internal standard (e.g., this compound-d3).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 30% B.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Curtain Gas: 30 psi.

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion m/z 275.1 -> Product ions (e.g., m/z 144.1, 130.1). Collision energy will need to be optimized.

    • This compound-d3 (IS): Precursor ion m/z 278.1 -> Product ions (e.g., m/z 144.1, 130.1). Collision energy will need to be optimized.

Mandatory Visualizations

As this compound is a synthetic precursor, a direct signaling pathway is not applicable. Instead, a detailed experimental workflow for its detection provides a more relevant and practical visualization for the target audience.

Analytical_Workflow_for_MMB_ICA Analytical Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting Biological_Sample Biological Sample (Urine or Blood) Add_IS Addition of Internal Standard Biological_Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS For GC-MS LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS For LC-MS/MS Data_Acquisition Data Acquisition (SIM or MRM) GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Method_Validation Method Validation (LOD, LOQ, Linearity, etc.) Data_Analysis->Method_Validation Report Final Report Method_Validation->Report

Caption: Experimental workflow for the detection and quantification of this compound.

References

MMB-ICA as a Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-ICA, chemically known as N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester, is a crucial analytical reference standard. It is recognized primarily as a metabolite of the synthetic cannabinoid MMB-CHMICA and serves as a precursor in the synthesis of other psychoactive substances.[1] Its accurate detection and quantification are vital in forensic toxicology, clinical chemistry, and drug metabolism studies to monitor the intake of its parent compounds. These application notes provide detailed methodologies for the use of this compound as a reference standard in various chromatographic techniques, ensuring accurate and reproducible results.

Physicochemical Properties

PropertyValue
Full Chemical Name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester
CAS Number 1188516-52-0
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
Appearance Solid
Solubility Soluble in methanol (B129727), acetonitrile (B52724), and dimethylformamide (DMF)

Application: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound in biological matrices such as urine, blood, and serum. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS Quantification of this compound in Urine

This protocol outlines a general procedure for the quantitative analysis of this compound in urine samples. Optimization may be required based on the specific instrumentation and laboratory conditions.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions with a 50:50 mixture of methanol and water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Preparation: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., this compound-d5) in methanol at 1 mg/mL. Prepare a working solution of 10 ng/mL in 50:50 methanol/water.

  • Sample Pre-treatment: To 100 µL of urine sample, add 10 µL of the internal standard working solution and 200 µL of acetonitrile to precipitate proteins.

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Final Sample: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
Collision Gas Argon
MRM Transitions To be optimized for specific instrument this compound: e.g., m/z 275.1 → 144.1 this compound-d5 (IS): e.g., m/z 280.1 → 149.1
Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the quantitative analysis of this compound by LC-MS/MS. These values are illustrative and should be established for each specific method validation.

ParameterTypical Value
Retention Time ~ 4.5 minutes (Varies with specific column and gradient)
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing urine Urine Sample is Add Internal Standard urine->is protein_precip Protein Precipitation (Acetonitrile) is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

G MMB_CHMICA MMB-CHMICA Metabolism Metabolism (Ester Hydrolysis) MMB_CHMICA->Metabolism MMB_ICA This compound Metabolism->MMB_ICA Further_Metabolism Further Metabolism MMB_ICA->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Simplified metabolic pathway of MMB-CHMICA to this compound.

Application: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

For assessing the purity of a synthesized or commercial batch of this compound, a standard HPLC method with UV detection is suitable. This method is also useful for monitoring the progress of chemical reactions where this compound is a reactant or product.

Experimental Protocol: HPLC-UV Purity Assessment

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using the mobile phase as the diluent.

2. Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Data Presentation: Purity Assessment

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterExpected Result
Retention Time ~ 5-7 minutes (dependent on specific column)
Purity Specification ≥ 98% (for a reference standard)

Conclusion

This compound is an essential reference standard for the accurate monitoring of synthetic cannabinoid use. The protocols provided herein for LC-MS/MS and HPLC-UV offer robust starting points for the development and validation of analytical methods in research, clinical, and forensic laboratories. Adherence to good laboratory practices and thorough method validation are critical for obtaining reliable and defensible results.

References

Application Notes and Protocols for MM-120 (Lysergide d-tartrate) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for studies involving MM-120 (lysergide d-tartrate), a psychoactive substance with agonist activity at the serotonin (B10506) 2A receptor (5-HT2A). The protocols outlined below are intended to guide researchers in the preclinical and clinical investigation of MM-120 for conditions such as Generalized Anxiety Disorder (GAD).

Mechanism of Action

MM-120 is a pharmaceutically optimized form of lysergic acid diethylamide (LSD) that mediates its effects primarily through agonist activity at the serotonin 2A receptor (5-HT2A).[1] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) widely distributed in the central nervous system, particularly in brain regions crucial for learning, cognition, and emotional processing.[2][3] Activation of the 5-HT2A receptor by an agonist like MM-120 initiates a signaling cascade through Gq, leading to the activation of phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn cause the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[3] This signaling pathway is implicated in the modulation of synaptic plasticity and neuronal excitability.[4] Furthermore, 5-HT2A receptor activation has been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and neuronal survival.[3]

MM-120_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MM-120 MM-120 5-HT2A_Receptor 5-HT2A Receptor MM-120->5-HT2A_Receptor Binds to Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates Ca2+->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) PKC->Cellular_Response

Caption: MM-120 signaling through the 5-HT2A receptor.

Clinical Trial Design: MM-120 for Generalized Anxiety Disorder

Recent clinical trials have investigated the efficacy and safety of MM-120 for the treatment of GAD. The following tables summarize the key design elements and outcomes of a Phase 2b study.

Table 1: Phase 2b Clinical Trial Design for MM-120 in GAD
ParameterDescription
Trial Phase Phase 2b
Study Design Multi-center, parallel, randomized, double-blind, placebo-controlled, dose-optimization
Number of Participants 200
Treatment Arms Single administration of placebo or MM-120 (doses up to 200 µg)[5]
Primary Objective To determine the reduction in anxiety symptoms at 4 weeks after a single administration of MM-120, as measured by the Hamilton Anxiety rating scale (HAM-A)[6]
Key Secondary Objectives Assessments of safety, tolerability, and quality of life up to 12 weeks post-administration[5]
Table 2: Summary of Phase 2b Clinical Trial Efficacy Results
EndpointResult
Primary Endpoint (HAM-A Score Reduction at Week 4) Statistically significant, dose-dependent improvement compared to placebo. The 100 µg dose showed a 7.6-point improvement over placebo (p<0.0004)[6]
Clinical Response Rate (≥50% HAM-A improvement at Week 4) 78% in the 100 µg and 200 µg dose groups[6]
Clinical Remission Rate (HAM-A ≤ 7 at Week 4) 50% in the 100 µg dose group[6]
Clinical Global Impressions - Severity (CGI-S) Score Statistically significant improvement in the 100 µg and 200 µg dose groups. Average score in the 100 µg group improved from 4.8 ('markedly ill') to 2.4 ('borderline ill') at Week 4[6]
Table 3: Safety and Tolerability Profile of MM-120 in Phase 2b Trial
ParameterObservation
Adverse Events (AEs) Generally well-tolerated, with most AEs being transient and of mild-to-moderate severity[6]
Nature of AEs Consistent with the known pharmacodynamic effects of MM-120[6]

Experimental Protocols

The following are representative protocols for preclinical evaluation of MM-120.

Protocol 1: In Vitro Receptor Binding and Functional Assays

Objective: To characterize the binding affinity and functional activity of MM-120 at the human 5-HT2A receptor.

Methodology:

  • Receptor Binding Assay (Radioligand Displacement):

    • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]ketanserin (a 5-HT2A antagonist).

    • Procedure:

      • Prepare cell membranes from the transfected HEK293 cells.

      • Incubate a fixed concentration of [³H]ketanserin with the cell membranes in the presence of increasing concentrations of MM-120.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the amount of bound radioactivity using liquid scintillation counting.

      • Determine the concentration of MM-120 that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

  • Functional Assay (Calcium Mobilization):

    • Cell Line: HEK293 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Procedure:

      • Plate the cells in a 96-well plate and load with the fluorescent calcium indicator.

      • Stimulate the cells with increasing concentrations of MM-120.

      • Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, using a fluorescence plate reader.

      • Calculate the half-maximal effective concentration (EC₅₀) to determine the potency of MM-120.

In_Vitro_Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Flux) B1 Prepare 5-HT2A-expressing cell membranes B2 Incubate with [³H]ketanserin and varying [MM-120] B1->B2 B3 Filter and measure bound radioactivity B2->B3 B4 Calculate Ki B3->B4 End End B4->End F1 Culture 5-HT2A-expressing cells and load with calcium indicator dye F2 Stimulate with varying [MM-120] F1->F2 F3 Measure fluorescence change F2->F3 F4 Calculate EC₅₀ F3->F4 F4->End Start Start Start->B1 Start->F1

Caption: Workflow for in vitro characterization of MM-120.

Protocol 2: In Vivo Behavioral Assessment in a Mouse Model of Anxiety

Objective: To evaluate the anxiolytic-like effects of MM-120 in a preclinical model of anxiety.

Animal Model: C57BL/6 mice.

Behavioral Test: Elevated Plus Maze (EPM). The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

Methodology:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress.

  • Drug Administration:

    • Administer MM-120 (at various doses) or vehicle (e.g., saline) via intraperitoneal (IP) injection.

    • A positive control, such as diazepam, should be included.

  • Testing:

    • 30 minutes after drug administration, place each mouse individually in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use automated video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

    • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on laboratory conditions and research objectives.

References

Application Notes and Protocols: Preparation of MMB-ICA Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-ICA (methyl N-(1H-indol-3-ylcarbonyl)-L-valinate) is a synthetic compound that serves as a precursor in the synthesis of other synthetic cannabinoids and is also identified as a metabolite of MMB-CHMICA. As an analytical reference standard, the proper preparation of accurate and stable stock solutions is critical for reliable and reproducible results in research and forensic applications. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name Methyl N-(1H-indol-3-ylcarbonyl)-L-valinate[1][2]
Synonyms AMB-ICA[1]
Molecular Formula C₁₅H₁₈N₂O₃[1][2]
Molecular Weight 274.3 g/mol [1][2]
Purity ≥98% (typical for analytical standards)[1]
Appearance A solid[1]
Solubility Soluble in acetonitrile (B52724) and chloroform[1]
Storage (Solid) -20°C for long-term storage
Storage (Solution) See protocol below

Experimental Protocols

Safety Precautions

This compound is intended for research and forensic applications only and is not for human or veterinary use.[1] As with all chemical reagents, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Preparation of a 1 mg/mL Stock Solution in Acetonitrile

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetonitrile, a common solvent for analytical standards.

Materials:

  • This compound solid analytical standard

  • Anhydrous acetonitrile (LC-MS grade or equivalent)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Glass vials with PTFE-lined caps (B75204)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound. It is recommended to weigh a larger mass (e.g., 10 mg) and dissolve it in a larger volume (e.g., 10 mL) to minimize weighing errors.

  • Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask of the appropriate size. Add a small amount of acetonitrile to the weighing vessel to rinse any residual compound and transfer it to the volumetric flask.

  • Solubilization: Add approximately half of the final volume of acetonitrile to the volumetric flask. Cap the flask and vortex thoroughly to dissolve the solid. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add acetonitrile to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Transfer the stock solution into smaller, clearly labeled glass vials with PTFE-lined caps to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -20°C. For short-term use, the solution can be stored at 2-8°C. The stability of the stock solution should be monitored over time, and it is best practice to prepare fresh solutions for critical experiments.

Preparation of Stock Solutions for In Vitro Biological Assays

For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing highly concentrated stock solutions of hydrophobic compounds.

Procedure:

  • Follow steps 1-3 from the acetonitrile protocol, using anhydrous DMSO as the solvent.

  • Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • For use in cell culture, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired working concentration.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Workflow

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Equilibrate this compound to Room Temperature weigh Accurately Weigh this compound start->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent (e.g., Acetonitrile) transfer->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve fill Bring to Final Volume dissolve->fill homogenize Homogenize by Inversion fill->homogenize aliquot Aliquot into Vials homogenize->aliquot store Store at -20°C (Long-term) aliquot->store use Use for Experiments store->use

Caption: Workflow for this compound Stock Solution Preparation.

Biological Activity and Signaling Pathway

This compound is structurally related to synthetic cannabinoids that are known to act as agonists at the cannabinoid receptors CB1 and CB2. The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events.

Upon agonist binding, the CB1 receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G-protein can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively contribute to the modulation of neurotransmitter release. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, which is involved in regulating cell proliferation, differentiation, and survival.

G Simplified CB1 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MMB_ICA This compound (Agonist) CB1R CB1 Receptor MMB_ICA->CB1R Binds to Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (e.g., ERK) Gi_o->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release, Gene Expression PKA->Cellular_Response MAPK->Cellular_Response

Caption: Simplified CB1 Receptor Signaling Pathway.

References

Application Notes & Protocols: Ion Mobility-Mass Spectrometry (IM-MS) in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The analytical technique "MMB-ICA (Mono-Mix-Beam-Ionization with Collision-Induced Asymmetry)" is not a recognized or established method in the scientific literature. This document instead focuses on Ion Mobility-Mass Spectrometry (IM-MS) , a powerful and widely adopted technique that provides an additional dimension of separation based on an ion's size, shape, and charge, which is crucial for in-depth drug metabolism studies.

Introduction to Ion Mobility-Mass Spectrometry (IM-MS) in Drug Metabolism

Drug metabolism studies are fundamental to pharmaceutical development, aiming to identify and quantify metabolic products to understand a drug's efficacy, toxicity, and pharmacokinetic profile. A significant challenge in this field is the complexity of biological matrices and the presence of isomeric metabolites, which are often indistinguishable by conventional liquid chromatography-mass spectrometry (LC-MS) alone.

Ion Mobility-Mass Spectrometry (IM-MS) introduces a gas-phase separation step between chromatography and mass analysis.[1][2] This technique separates ions based on their differential mobility through a drift tube filled with a buffer gas.[3] An ion's mobility is determined by its collision cross-section (CCS), a physical property reflecting its size and shape.[1][4][5] This additional dimension of separation provides several key advantages:

  • Separation of Isomers: IM-MS can resolve isomeric and isobaric metabolites that have the same mass-to-charge ratio (m/z) but different shapes.[5][6]

  • Enhanced Specificity and Cleaner Spectra: By separating drug-related ions from matrix interferences, IM-MS produces cleaner mass spectra, simplifying data interpretation and increasing confidence in metabolite identification.[7]

  • Structural Information: The measured CCS value is an intrinsic property of an ion and can be used as an additional parameter for compound identification, complementing retention time and m/z.[2][4]

  • Increased Peak Capacity: The combination of LC, ion mobility, and mass spectrometry (LC-IM-MS) provides a multidimensional separation, significantly enhancing the ability to resolve complex mixtures.[5][8]

Experimental Workflow and Protocols

A typical workflow for a drug metabolism study using LC-IM-MS involves sample preparation, in vitro incubation, LC-IM-MS analysis, and data processing.

G cluster_0 Sample Preparation & Incubation cluster_1 LC-IM-MS Analysis cluster_2 Data Processing & Analysis A Biological Matrix (e.g., Liver Microsomes, Plasma) B Incubate with Parent Drug & Cofactors A->B C Quench Reaction (e.g., Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E UPLC Separation D->E Inject Sample F Ionization (ESI) E->F G Ion Mobility Separation (Separation by CCS) F->G H Mass Analysis (TOF-MS) (Separation by m/z) G->H I Data Acquisition (e.g., HDMSE, DDA) H->I Raw Data J Metabolite Detection (Retention Time, m/z, CCS) I->J K Structural Elucidation (MS/MS Fragmentation) J->K L Quantification K->L

Caption: General workflow for drug metabolism studies using LC-IM-MS.
Protocol: In Vitro Drug Metabolism in Human Liver Microsomes (HLM)

This protocol describes a common method for generating drug metabolites in vitro for subsequent LC-IM-MS analysis.[2]

Materials:

  • Parent drug stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/water bath at 37°C

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the parent drug to a final concentration of 1 µM. The final HLM concentration should be around 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-IM-MS analysis.

Protocol: LC-IM-MS Analysis

This protocol provides a general framework for analyzing the generated metabolites. Specific parameters will vary depending on the instrument and the analytes of interest.

Instrumentation:

  • UPLC System coupled to an Ion Mobility-Quadrupole Time-of-Flight (IM-QTOF) Mass Spectrometer.

LC Parameters:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might run from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

IM-MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Acquisition Mode: Data-Independent Acquisition (DIA) such as HDMSE is often preferred to ensure all precursor and fragment ion data are collected for both the parent drug and its metabolites.[9] Data-Dependent Acquisition (DDA) can also be used.[10]

  • Collision Energy: A low energy scan for precursor ions and a ramped high energy scan for fragment ions.

  • Ion Mobility: Utilize the traveling wave ion mobility cell to separate ions based on their drift time. The instrument software will use this to calculate CCS values.

Data Presentation and Analysis

The output of an LC-IM-MS experiment is a four-dimensional dataset: retention time, m/z, ion mobility drift time (or CCS), and intensity. This rich dataset allows for highly confident metabolite identification.

Data Analysis Workflow

G A Acquire LC-IM-MS Data (e.g., UNIFI, MassLynx) B Peak Detection & Alignment (RT, m/z, Drift Time) A->B C Filter by Parent Drug Mass & Biotransformations B->C E Compare with Control (Blank Matrix) B->E D Component Identification C->D F Structural Elucidation (Fragment Ion Analysis) D->F G CCS Value Comparison (Database/Predicted) D->G E->D Eliminate Background Ions H Final Metabolite List (with RT, m/z, CCS, Structure) F->H G->H

Caption: Data analysis workflow for metabolite identification using LC-IM-MS.

Specialized software is used to process the complex data generated. The workflow typically involves:

  • Peak Picking: Identifying all relevant ions in the 4D dataset.

  • Metabolite Prediction: Using the known mass of the parent drug, the software predicts potential metabolites based on common biotransformation pathways (e.g., oxidation, glucuronidation).

  • Filtering: The software filters the detected peaks against the predicted metabolite list, looking for matches in m/z.

  • Component Verification: The presence of a metabolite is confirmed by comparing its retention time, drift time/CCS, and fragmentation pattern with the parent drug. The CCS value provides an additional layer of verification.[7]

  • Structural Elucidation: The fragmentation spectra (MS/MS) are used to determine the site of metabolic modification on the parent molecule.[11]

Quantitative Data Summary

The use of IM-MS significantly improves the quality of quantitative data by removing interferences. The table below illustrates hypothetical data for a parent drug and its two isomeric metabolites, demonstrating how CCS values can differentiate them.

AnalyteRetention Time (min)Measured m/zTheoretical m/zBiotransformationCCS (Ų)Relative Abundance (%)
Parent Drug 8.21350.1234350.1230-180.5100
Metabolite 1 7.55366.1183366.1180+ Oxidation185.245
Metabolite 2 7.68366.1185366.1180+ Oxidation188.923
Metabolite 3 6.40526.1710526.1708+ Glucuronidation225.115

In this example, Metabolites 1 and 2 are isomers (e.g., hydroxylations at different positions). While their retention times are very close, their distinct CCS values allow for unambiguous identification and quantification.

Application Case Study: Separation of Isomeric Hydroxylated Metabolites

Objective: To distinguish between two isomeric hydroxylated metabolites of a drug candidate that co-elute during UPLC separation.

Methodology:

  • An in vitro incubation was performed as described in Protocol 2.1.

  • The sample was analyzed using an LC-IM-MS system.

  • The data revealed a single chromatographic peak corresponding to the mass of the hydroxylated metabolites (+16 Da shift from the parent drug).

Results:

  • Without Ion Mobility: A single peak in the mass chromatogram made it impossible to distinguish or quantify the individual isomers.

  • With Ion Mobility: The ion mobility dimension resolved the single m/z value into two distinct drift time peaks. This separation is visualized in a drift time vs. m/z plot.

G cluster_0 Input Data cluster_1 IM-MS Processing cluster_2 Output Data A Co-eluting Isomers (Same RT, Same m/z) B Ion Mobility Cell A->B C Separation based on Collision Cross Section (CCS) B->C D Isomer 1 (Distinct Drift Time / CCS) C->D E Isomer 2 (Distinct Drift Time / CCS) C->E

Caption: Logical diagram showing the separation of isomers by ion mobility.

Conclusion: The addition of ion mobility separation successfully resolved the two isomeric metabolites. The distinct CCS values (e.g., 192.4 Ų for Isomer A and 195.8 Ų for Isomer B) allowed for their individual characterization and relative quantification, providing critical information for understanding the drug's metabolic pathway that would have been missed by conventional LC-MS.[6]

References

Application Note: Synthesis of 5-chloro AMB-PICA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and forensic applications only. The compounds described are potent psychoactive substances and may be controlled in many jurisdictions. All handling and synthesis of these materials should be performed by trained professionals in a properly equipped laboratory, in compliance with all applicable laws and regulations. Appropriate personal protective equipment (PPE) must be worn at all times.

Abstract

This document provides a detailed protocol for the synthesis of 5-chloro AMB-PICA, a synthetic cannabinoid, via the N-alkylation of the precursor MMB-ICA (AMB-ICA). This compound, chemically known as N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester, serves as a common intermediate in the synthesis of various indole-based carboxamide cannabinoids[1][2]. The protocol details a standard organic chemistry procedure involving the deprotonation of the indole (B1671886) nitrogen followed by alkylation with a suitable chloropentyl agent. This application note includes a reaction scheme, a step-by-step experimental workflow, and tables summarizing reagent data and predicted analytical characteristics of the final product.

Chemical Structures and Properties

The synthesis involves the conversion of the precursor this compound to the N-alkylated target compound, 5-chloro AMB-PICA.

Table 1: Physicochemical Properties of Reactant and Product

Compound NameAbbreviationIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Methyl (2S)-2-​[(1H-​indol-​3-​yl)​formamido]-​3-​methylbutanoateThis compoundN-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester[1][2]C₁₅H₁₈N₂O₃274.32[1]
Methyl (2S)-2-{[1-(5-chloropentyl)-1H-indol-3-yl]formamido}-3-methylbutanoate5-chloro AMB-PICAN/AC₂₀H₂₇ClN₂O₃394.90

Note: The IUPAC name for 5-chloro AMB-PICA is assigned based on the structure of analogous compounds.

Synthetic Protocol

The synthesis of 5-chloro AMB-PICA from this compound is achieved through an N-alkylation reaction at the indole nitrogen.

Reaction Scheme

The overall transformation is depicted below. The indole nitrogen of this compound is deprotonated by a strong base, and the resulting anion is subsequently alkylated by 1-bromo-5-chloropentane (B104276).

Caption: N-Alkylation of this compound to form 5-chloro AMB-PICA.

Reagents and Materials

Table 2: List of Reagents for Synthesis

ReagentFormulaMW ( g/mol )Molar Eq.Example Amount
This compoundC₁₅H₁₈N₂O₃274.321.0274 mg (1.0 mmol)
Sodium Hydride (60% in oil)NaH24.001.248 mg (1.2 mmol)
1-Bromo-5-chloropentaneC₅H₁₀BrCl185.491.1204 mg (1.1 mmol)
Dimethylformamide (DMF)C₃H₇NO73.09-10 mL
Saturated NH₄Cl (aq)NH₄Cl53.49-20 mL
Ethyl Acetate (B1210297)C₄H₈O₂88.11-100 mL
BrineNaCl (aq)58.44-30 mL
Anhydrous MgSO₄MgSO₄120.37-As needed
Silica (B1680970) GelSiO₂60.08-For chromatography
Experimental Procedure
  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become darker as the indole anion forms.

  • Alkylation: Slowly add 1-bromo-5-chloropentane (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Caution: Quench slowly to control gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-chloro AMB-PICA product.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol from setup to final analysis.

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final A 1. Setup (Inert atmosphere, glassware) B 2. Deprotonation (this compound + NaH in DMF) A->B C 3. Alkylation (Add 1-bromo-5-chloropentane) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (Add aq. NH4Cl) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Washing & Drying (Brine, MgSO4) F->G H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, HRMS, HPLC) H->I

Caption: Step-by-step workflow for the synthesis and purification of 5-chloro AMB-PICA.

Characterization of Final Product

The identity and purity of the synthesized 5-chloro AMB-PICA should be confirmed using standard analytical techniques. The table below presents the predicted analytical data for the target compound.

Table 3: Predicted Analytical Data for 5-chloro AMB-PICA

Analysis TechniqueSpecificationPredicted Result
¹H NMR (CDCl₃, 400 MHz)Expected peaks for indole, chloropentyl, and valine methyl ester moieties.
¹³C NMR (CDCl₃, 100 MHz)~20 distinct carbon signals corresponding to the proposed structure.
HRMS (ESI+) Calculated for [M+H]⁺ (C₂₀H₂₈ClN₂O₃⁺)Calculated: 395.1783; This provides confirmation of the elemental composition.
FTIR (ATR)Characteristic peaks for N-H (amide), C=O (ester and amide), and C-Cl bonds.
Purity (HPLC) (UV detection at 218 nm)>98% (Target purity for an analytical reference standard).

References

Application Note: Quantitative Analysis of MMB-ICA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of MMB-ICA in human plasma. The protocol provides a comprehensive workflow from sample preparation using protein precipitation to the final analysis, making it suitable for pharmacokinetic studies and other applications in drug development. The method demonstrates excellent linearity, accuracy, and precision over the calibrated concentration range.

Introduction

The accurate quantification of drug candidates and their metabolites in biological matrices is a critical aspect of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity.[1][2] This note describes a validated LC-MS/MS method for the reliable quantification of this compound, a novel investigational compound, in human plasma. The methodology employs a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Equipment
  • Liquid Chromatograph (e.g., Agilent 1260 Infinity II or equivalent)[1]

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 5500 or equivalent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • Vortex each sample to ensure homogeneity.

  • To 50 µL of each plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the internal standard (IS) working solution.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550 °C

    • Curtain Gas: 25 psi

    • Ion Source Gas 1: 60 psi

    • Ion Source Gas 2: 60 psi

  • MRM Transitions:

    • The specific precursor and product ions for this compound and its internal standard need to be determined by infusion and optimization. For the purpose of this application note, representative values are used in the table below.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters for this compound and Internal Standard (IS)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound345.2189.110025
This compound345.2121.010032
IS350.2194.110025
Table 2: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995
Table 3: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.599.1
Medium1004.1101.35.3100.8
High8003.597.94.898.6

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Transfer chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometry (MRM Detection) chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for this compound quantification.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation, rapid chromatographic runtime, and high sensitivity and selectivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in a regulated environment. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range, meeting the typical requirements for bioanalytical method validation.

References

Application Notes and Protocols for MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-ICA (also known as AMB-ICA) is an analytical reference standard classified as a synthetic cannabinoid. It is recognized primarily as a metabolite of the potent synthetic cannabinoid MMB-CHMICA and as a precursor in the synthesis of other psychoactive compounds. Due to its classification and relationship to potent cannabinoid receptor agonists, this compound requires careful handling and thorough understanding of its potential biological effects. These application notes provide essential information on its handling, safety, and relevant experimental protocols for research and drug development purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Formal Name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester
Synonyms AMB-ICA
CAS Number 1188516-52-0
Molecular Formula C₁₅H₁₈N₂O₃
Formula Weight 274.3 g/mol
Purity ≥98%
Formulation A solid
Solubility Soluble in Acetonitrile and Chloroform

Handling and Safety Precautions

As this compound is a potent synthetic cannabinoid, stringent safety measures are imperative during handling to minimize exposure risk. The toxicological properties of this compound have not been extensively investigated; therefore, it should be treated as a hazardous compound.

3.1. Personal Protective Equipment (PPE)

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat must be worn to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.

3.2. Engineering Controls

  • All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to control airborne levels.

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.

3.3. General Handling Procedures

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid prolonged or repeated exposure.

  • Do not ingest or allow contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

  • Store in a secure, designated area according to the storage recommendations.

3.4. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Wash out mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

3.5. Storage and Stability

  • Short-term storage: Store at 0 - 4°C for days to weeks.

  • Long-term storage: Store at -20°C for months to years.

  • The compound should be stored in a dry, dark environment to prevent degradation. This compound is stable for several weeks during ordinary shipping conditions.

Biological Activity and Mechanism of Action

While specific pharmacological data for this compound is limited, its structural similarity to other synthetic cannabinoids and its status as a metabolite of MMB-CHMICA suggest it is likely to act as an agonist at cannabinoid receptors, primarily the CB1 and CB2 receptors.

4.1. Signaling Pathway

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that modulates neurotransmitter release. The diagram below illustrates the putative signaling pathway for this compound.

Cannabinoid Receptor Signaling Pathway Putative Signaling Pathway of this compound This compound This compound CB1 Receptor (GPCR) CB1 Receptor (GPCR) This compound->CB1 Receptor (GPCR) Binds and Activates G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor (GPCR)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: Putative CB1 Receptor Signaling Pathway for this compound.

4.2. Expected Biological Effects

Given that many synthetic cannabinoids are potent CB1 agonists, this compound may exhibit psychoactive effects. The parent compound, MMB-CHMICA, and structurally related compounds are known for their high potency and association with severe adverse health effects. Therefore, this compound should be handled with the assumption that it possesses significant biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

5.1. Protocol 1: In Vitro Metabolism Using Human Liver Microsomes

This protocol is designed to study the metabolic fate of this compound.

Workflow Diagram:

Metabolism Workflow In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound stock solution - Human Liver Microsomes (HLM) - NADPH regenerating system - Phosphate (B84403) buffer Incubate Incubate this compound with HLM and NADPH system at 37°C Reagents->Incubate Quench Quench reaction with acetonitrile Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro metabolism study of this compound.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), MgCl₂, and the NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Add human liver microsomes to the mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound (dissolved in a suitable solvent like acetonitrile, final solvent concentration <1%) to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of this compound should be in the low micromolar range.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the parent compound (this compound) and its metabolites.

5.2. Protocol 2: Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a competitive radioligand binding assay.

Workflow Diagram:

Binding Assay Workflow Receptor Binding Assay Workflow Prepare_Reagents Prepare Reagents: - Cell membranes (CB1 or CB2 expressing) - Radioligand (e.g., [3H]CP55,940) - this compound dilutions - Assay buffer Incubate Incubate membranes, radioligand, and this compound at 30°C Prepare_Reagents->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Quantify Quantify radioactivity using scintillation counting Wash->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze

Caption: Workflow for cannabinoid receptor binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of a high-affinity radioligand (e.g., [³H]CP-55,940) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add a high concentration of a known non-radiolabeled cannabinoid agonist, radioligand, and cell membranes.

    • Competitive Binding: Add this compound at various concentrations, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing:

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

5.3. Protocol 3: cAMP Functional Assay

This protocol measures the functional activity (EC₅₀ and Emax) of this compound at the CB1 receptor by quantifying its effect on cAMP levels.

Workflow Diagram:

cAMP Assay Workflow cAMP Functional Assay Workflow Plate_Cells Plate CB1-expressing cells in a 384-well plate Add_Compounds Add this compound dilutions and forskolin to stimulate adenylyl cyclase Plate_Cells->Add_Compounds Incubate_Cells Incubate at room temperature Add_Compounds->Incubate_Cells Lyse_Cells Lyse cells and add detection reagents (e.g., HTRF or LANCE) Incubate_Cells->Lyse_Cells Read_Plate Read plate on a suitable plate reader Lyse_Cells->Read_Plate Analyze_Data Analyze data to determine EC50 and Emax Read_Plate->Analyze_Data

Application Notes and Protocols for MMB-ICA Administration in In Vivo Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-ICA (also known as AMB-ICA or MDMB-ICA) is recognized primarily as a precursor in the synthesis of several synthetic cannabinoids and as a metabolite of MMB-CHMICA.[1] Structurally similar synthetic cannabinoid precursors are often inactive or exhibit low potency.[2] Therefore, in vivo administration of this compound may be relevant for studies investigating the metabolism and potential in vivo conversion to active cannabinoids, or for use as a negative control in studies involving structurally related active compounds.

These application notes provide a comprehensive guide for the administration of this compound in in vivo research models, with a focus on rodent models. The protocols are based on established methods for the administration of other synthetic cannabinoids and related research compounds.

Mechanism of Action

While this compound itself is presumed to have low activity, the synthetic cannabinoids it may be a precursor to are potent agonists of the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including neurotransmission, inflammation, and pain perception. Activation of CB1 and CB2 receptors by synthetic cannabinoids leads to their psychoactive and physiological effects.

Signaling Pathway of Cannabinoid Receptor Activation

Cannabinoid Receptor Signaling cluster_0 Cell Membrane cluster_1 Intracellular Effects SC Synthetic Cannabinoid (e.g., this compound metabolite) CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreased production Physiological_Effects Physiological Effects (e.g., altered neurotransmission) cAMP->Physiological_Effects MAPK->Physiological_Effects Ion_Channel->Physiological_Effects In_Vivo_Experimental_Workflow A Acclimatization of Animals B Randomization into Treatment Groups A->B C Baseline Measurements (e.g., weight, behavior) B->C E Administration of this compound (i.p., p.o., etc.) C->E D Preparation of This compound Dosing Solution D->E F Post-Administration Monitoring & Data Collection (e.g., behavioral assays, PK sampling) E->F G Euthanasia and Tissue Collection F->G H Data Analysis G->H I Results and Interpretation H->I

References

Application Notes and Protocols for Cannabinoid Receptor Binding Assays: The Case of MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-ICA (also known as AMB-ICA) is recognized primarily as a chemical precursor and a metabolite of various synthetic cannabinoids, including MMB-CHMICA. As the landscape of synthetic cannabinoids continues to evolve, understanding the pharmacological profile of such compounds is critical for both therapeutic development and toxicological assessment. A key initial step in characterizing any novel psychoactive substance is to determine its binding affinity for its primary biological targets, the cannabinoid receptors type 1 (CB1) and type 2 (CB2).

This document provides a detailed protocol for conducting cannabinoid receptor binding assays. While specific quantitative binding data for this compound is not extensively available in peer-reviewed literature, the methodologies described herein represent the gold-standard approach for determining the binding affinity (Ki) of novel compounds at CB1 and CB2 receptors. These assays are fundamental to elucidating the potential potency and selectivity of new chemical entities.

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The following diagram illustrates the general signaling pathway for cannabinoid receptors.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Ligand Cannabinoid Agonist (e.g., this compound) Ligand->CB_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response Leads to

Caption: General signaling pathway of a cannabinoid receptor agonist.

Quantitative Data for Structurally Related Compounds

To provide a frame of reference for the potential binding affinity of this compound, the following table summarizes the reported binding affinities (Ki) for structurally similar synthetic cannabinoids at human CB1 and CB2 receptors. Lower Ki values indicate a higher binding affinity.

CompoundReceptorBinding Affinity (Ki, nM)
MDMB-CHMICAhCB10.14
hCB21.22
AMB-FUBINACAhCB10.15
hCB20.48
5F-MDMB-PICAhCB10.29
hCB21.0

Note: These values are compiled from various sources and should be considered as reference points. Actual values can vary depending on the specific assay conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the determination of the binding affinity of a test compound (e.g., this compound) for CB1 and CB2 receptors through a competitive displacement assay using a radiolabeled ligand.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

  • Test Compound: this compound or other synthetic cannabinoid of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-labeled cannabinoid agonist (e.g., WIN 55,212-2 at 10 µM).

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber filters) and a vacuum manifold.

  • Scintillation Cocktail and Counter.

Experimental Workflow

The following diagram outlines the workflow for the competitive radioligand binding assay.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents (Buffers, Radioligand, Test Compound Dilutions) Incubate Incubate Receptor Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubate Filter_Wash Rapid Filtration and Washing to Separate Bound and Free Ligand Incubate->Filter_Wash Scintillation_Counting Scintillation Counting to Quantify Bound Radioactivity Filter_Wash->Scintillation_Counting Data_Analysis Data Analysis: Determine IC50 and Ki Values Scintillation_Counting->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Optimizing MMB-ICA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester) synthesis. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via an amide coupling reaction between indole-3-carboxylic acid and L-valine methyl ester hydrochloride. This reaction typically requires a coupling agent to activate the carboxylic acid, a base to neutralize the hydrochloride salt of the amine, and an appropriate solvent.

Q2: Which coupling reagents are most effective for the synthesis of this compound?

A2: Several coupling reagents can be employed for the synthesis of N-(indole-3-carbonyl) amino acid esters like this compound. Common choices include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of reagent can significantly impact reaction time, yield, and purification requirements. For instance, EDC/HOBt is a classic and cost-effective combination, while HATU is known for its high efficiency and rapid reaction times, particularly with sterically hindered substrates.

Q3: What are the typical starting materials and their preparation?

A3: The primary starting materials are indole-3-carboxylic acid and L-valine methyl ester hydrochloride.

  • Indole-3-carboxylic acid is commercially available.

  • L-valine methyl ester hydrochloride can also be purchased or prepared from L-valine through esterification with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane. A common procedure involves reacting L-valine with thionyl chloride in methanol at low temperatures, followed by refluxing to drive the reaction to completion. Yields for this esterification are typically in the range of 60-65%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete activation of indole-3-carboxylic acid. 2. Side reactions of the activated ester. 3. Steric hindrance between the coupling partners. 4. Suboptimal reaction temperature or time. 5. Insufficient amount of base.1. Optimize the coupling reagent: Consider using a more powerful coupling agent like HATU, especially if steric hindrance is a concern. For EDC/HOBt, ensure equimolar amounts are used relative to the carboxylic acid. 2. Control reaction temperature: Perform the activation step at 0°C to minimize side reactions. After adding the amine, the reaction can be allowed to warm to room temperature. 3. Pre-activation: Activate the indole-3-carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the L-valine methyl ester. This can improve the yield by ensuring the activated species is formed before the amine is introduced. 4. Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time. 5. Ensure adequate base: Use at least two equivalents of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to both neutralize the L-valine methyl ester hydrochloride and facilitate the coupling reaction.
Presence of Unreacted Starting Materials 1. Insufficient coupling reagent or base. 2. Short reaction time. 3. Poor solubility of starting materials.1. Check stoichiometry: Ensure at least equimolar amounts of the coupling reagent and indole-3-carboxylic acid are used. The amine is typically used in slight excess (1.1-1.2 equivalents). 2. Extend reaction time: Continue to monitor the reaction by TLC until the starting materials are consumed. 3. Solvent selection: Use a solvent in which all reactants are soluble. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. For reactants with poor solubility, DMF is often preferred.
Formation of Byproducts 1. N-acylurea byproduct (with carbodiimide (B86325) reagents like EDC): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea. 2. Epimerization of the amino acid: The chiral center of L-valine methyl ester can be susceptible to racemization under harsh basic conditions or with certain coupling reagents. 3. Side reactions of the indole (B1671886) nucleus: The indole ring can undergo side reactions under strongly acidic or basic conditions.1. Use of additives: The addition of HOBt or Oxyma Pure® with EDC minimizes the formation of N-acylurea by converting the O-acylisourea to a more stable activated ester. 2. Mild base and controlled temperature: Use a hindered base like DIPEA and maintain a low temperature during the reaction to minimize epimerization. Coupling reagents like COMU are also known to reduce racemization. 3. Neutral reaction conditions: Maintain the reaction pH close to neutral to avoid side reactions involving the indole ring.
Difficult Purification 1. Contamination with urea (B33335) byproducts (from EDC). 2. Similar polarity of the product and unreacted starting materials.1. Aqueous workup: The urea byproduct from EDC is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and brine. 2. Chromatography: If co-elution is an issue, optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from the starting materials. 3. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) can be an effective purification method.

Data Presentation: Comparison of Coupling Reagents for Indole Carboxamide Synthesis

While specific yield data for this compound synthesis is not extensively published, the following table summarizes typical yields for the synthesis of similar indole-2- and indole-3-carboxamides from the literature, providing a baseline for expected outcomes.

Coupling ReagentBaseSolventTypical Yield Range (%)Reference
EDC / HOBt DIPEA / TEADCM / DMF57 - 70[1][2]
DCC / HOBt -Dichloromethane-[3]
HATU DIPEA / TEADCM / DMFGood to Excellent[4]
BOPCl TEADichloromethane28[1]
Isobutyl Chloroformate TEADichloromethane65[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via EDC/HOBt Coupling

This protocol is a general procedure based on standard amide coupling techniques for similar compounds. Optimization may be required for specific experimental setups.

Materials:

  • Indole-3-carboxylic acid

  • L-valine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve indole-3-carboxylic acid (1.0 eq) and HOBt (1.0 eq) in DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 15-30 minutes at 0°C.

  • In a separate flask, dissolve L-valine methyl ester hydrochloride (1.1 eq) in DCM or DMF and add TEA or DIPEA (2.2 eq).

  • Slowly add the amine solution to the activated carboxylic acid solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification ica Indole-3-carboxylic Acid (1.0 eq) + HOBt (1.0 eq) in DCM/DMF activation Add EDC (1.1 eq) Stir at 0°C for 15-30 min ica->activation Activation val L-valine methyl ester HCl (1.1 eq) + TEA/DIPEA (2.2 eq) in DCM/DMF coupling Add Amine Solution Stir, warm to RT 12-24h val->coupling activation->coupling Coupling workup Aqueous Workup (HCl, NaHCO3, Brine) coupling->workup purification Dry, Concentrate & Column Chromatography workup->purification product Pure this compound purification->product troubleshooting_logic start Low Yield? check_reagents Check Reagent Stoichiometry & Purity start->check_reagents Yes optimize_coupling Optimize Coupling Agent (e.g., HATU) check_reagents->optimize_coupling pre_activation Implement Pre-activation Step optimize_coupling->pre_activation extend_time Extend Reaction Time (Monitor by TLC) pre_activation->extend_time increase_yield Improved Yield extend_time->increase_yield

References

MMB-ICA solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of MMB-ICA, with a focus on addressing its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, also known as AMB-ICA, is an analytical reference standard.[1] It is a precursor in the synthesis of several synthetic cannabinoids and is also a metabolite of MMB-CHMICA.[1] As a solid at room temperature, its chemical formula is C₁₅H₁₈N₂O₃, with a molecular weight of 274.3 g/mol .[1][2]

Q2: What is the known solubility of this compound?

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: Due to its poor aqueous solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. From this stock, you can make further dilutions into your aqueous experimental medium, such as cell culture media or buffers.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control with the same final DMSO concentration to assess its effect on your specific experimental system.

Q5: What are the potential biological targets and signaling pathways of this compound?

A5: this compound is structurally related to synthetic cannabinoids that are known to act as agonists of the cannabinoid receptor 1 (CB1).[4] Therefore, it is highly probable that this compound also interacts with the CB1 receptor, initiating downstream signaling pathways.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides step-by-step instructions to address common problems encountered when preparing this compound solutions for experimental use.

Issue 1: this compound precipitates out of solution when diluted into an aqueous buffer.

  • Cause: This is a common issue for poorly soluble compounds when the concentration in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity when diluting a concentrated organic stock solution into an aqueous medium can cause the compound to "crash out."

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

    • Use a Co-solvent: If a higher concentration is necessary, consider using a co-solvent system. For example, a mixture of DMSO and PBS may improve solubility.

    • Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated DMSO stock into a smaller volume of your aqueous medium while vortexing to ensure rapid mixing. Then, add this intermediate solution to the final volume of the aqueous medium.

    • Gentle Warming: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be cautious about the temperature stability of this compound.

    • Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.

Issue 2: Inconsistent experimental results with this compound.

  • Cause: Inconsistent results can often be traced back to incomplete dissolution or precipitation of the compound during the experiment, leading to variations in the effective concentration.

  • Troubleshooting Steps:

    • Visually Inspect Solutions: Before each experiment, carefully inspect your this compound solutions for any signs of precipitation.

    • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with compound stability in aqueous media over time.

    • Filter Sterilization: If sterile conditions are required, use a 0.22 µm PVDF syringe filter after dilution into the aqueous medium. Be aware that some compound may be lost due to adsorption to the filter material.

    • Quantify the Soluble Fraction: If problems persist, consider quantifying the concentration of this compound in your final aqueous solution after preparation and any filtration steps using a suitable analytical method like HPLC.

Quantitative Data Summary

CompoundSolventSolubility
This compound Acetonitrile (B52724)Soluble[1]
ChloroformSoluble[1]
4-fluoro MDMB-BUTICA DMF20 mg/ml[3]
DMSO5 mg/ml[3]
Ethanol (B145695)20 mg/ml[3]
MMB-FUBICA metabolite 3 PBS (pH 7.2)0.1 mg/ml

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound solid (e.g., 2.74 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (274.3 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.74 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound solid.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO to get a 1 mM solution.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final this compound concentration of 10 µM. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the this compound solution, vortex the working solution gently to ensure it is thoroughly mixed.

  • Use Immediately: Use the freshly prepared working solution for your experiments promptly to avoid precipitation.

Visualizations

MMB_ICA_Solubilization_Workflow cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_final Final Solution start This compound (Solid) dissolve Dissolve in 100% DMSO start->dissolve Weigh & Calculate dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) dissolve->dilute Prepare Dilutions precipitate Precipitation Observed? dilute->precipitate adjust Adjust Protocol: - Lower Concentration - Use Co-solvent - Optimize Dilution - Gentle Warming/Sonication precipitate->adjust Yes final_solution Final Aqueous Solution (this compound < Solubility Limit) precipitate->final_solution No adjust->dilute

Caption: Workflow for solubilizing this compound for in vitro assays.

MMB_ICA_Signaling_Pathway MMB_ICA This compound CB1R Cannabinoid Receptor 1 (CB1R) MMB_ICA->CB1R Agonist Binding Gi Gi Protein Activation CB1R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP PKA Reduced PKA Activity cAMP->PKA Cellular_Response Downstream Cellular Responses PKA->Cellular_Response

Caption: Presumed signaling pathway of this compound via CB1 receptor agonism.

References

preventing degradation of MMB-ICA in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is an analytical reference standard with the formal name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester. It is categorized as a precursor in the synthesis of other compounds and is also a metabolite of MMB-CHMICA. Below is a summary of its key properties.

PropertyValue
Formal Name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester
CAS Number 1188516-52-0
Molecular Formula C₁₅H₁₈N₂O₃
Formula Weight 274.3
Purity ≥98%
Formulation A solid
Long-term Storage -20°C
Stability ≥ 4 years (when stored properly)

Q2: What are the primary causes of this compound degradation?

A2: this compound is susceptible to degradation through several pathways due to its chemical structure, which includes an indole (B1671886) ring, an amide bond, and a methyl ester. The primary causes of degradation are:

  • Hydrolysis: The methyl ester group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[1][2] The amide bond can also be hydrolyzed under strong acidic or basic conditions, though it is generally more stable than the ester.[3]

  • Photodegradation: The indole ring is a chromophore and can be sensitive to light, leading to decomposition.[4][5] Exposure to UV light should be minimized.

  • Oxidation: The electron-rich indole ring can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents present in the experimental setup.[6][7]

  • High Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.[5][8]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of your this compound standard.

ConditionRecommendationRationale
Temperature -20°C for long-term storage.Minimizes the rate of chemical degradation.[5]
Light Store in an amber vial or protect from light.Prevents photodegradation of the indole moiety.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Reduces the risk of oxidation.
Form Store as a solid whenever possible.Solutions, especially in protic or aqueous-based solvents, are more prone to hydrolysis.

Q4: What solvents are recommended for preparing this compound solutions?

A4: this compound is soluble in acetonitrile (B52724) and chloroform.[9] For preparing stock solutions, using anhydrous aprotic solvents is recommended to minimize the risk of hydrolysis.

Solvent TypeRecommendedNot Recommended
Aprotic Acetonitrile, Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)N/A
Protic N/AMethanol, Ethanol, Water (due to risk of ester hydrolysis)

If aqueous buffers are required for an experiment, prepare the this compound solution in a suitable organic solvent first and dilute it into the aqueous buffer immediately before use. The pH of the aqueous buffer should be kept as close to neutral as possible.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound. Use the following guide to troubleshoot potential causes.

Question Possible Cause & Explanation Recommended Action
Are you observing new, unexpected peaks in your chromatogram (e.g., HPLC, LC-MS)? Ester Hydrolysis: The most likely degradation product is the carboxylic acid analog of this compound, which will have a different retention time. This is accelerated by acidic or basic conditions.[1][10]1. Verify the pH of your solutions. Maintain a neutral pH if possible. 2. Analyze your standard for the presence of the hydrolyzed product using LC-MS to confirm its mass. 3. Prepare fresh solutions from the solid standard.
Is the peak area of this compound decreasing over time in your analyses? General Decomposition: This could be due to photodegradation, thermal instability, or slow hydrolysis in solution. Indole compounds can be photolabile.[4]1. Protect solutions from light by using amber vials or covering them with aluminum foil.[5] 2. Keep solutions cool when not in use. Avoid leaving them at room temperature for extended periods. 3. Prepare fresh solutions for each experiment or set of experiments.
Are you working with aqueous buffers? pH-induced Degradation: The stability of this compound in aqueous solutions is highly pH-dependent. Both low and high pH can catalyze hydrolysis.[11][12]1. Measure the pH of your buffer. 2. If possible, perform a preliminary stability study by incubating this compound in the buffer for the duration of your experiment and analyzing for degradation. 3. Consider using a less nucleophilic buffer.
Problem: Poor solubility or precipitation of this compound during experiments.
Question Possible Cause & Explanation Recommended Action
Is the compound crashing out of solution when added to an aqueous buffer? Low Aqueous Solubility: this compound is a lipophilic compound with low water solubility.[13] Adding a concentrated organic stock solution to an aqueous buffer can cause precipitation.1. Decrease the concentration of the this compound stock solution. 2. Increase the proportion of organic co-solvent (e.g., acetonitrile, DMSO) in the final mixture, if your experimental system allows. 3. Ensure the solution is well-mixed upon addition.

Visualized Workflows and Pathways

Potential Degradation Pathway of this compound

The following diagram illustrates the most probable degradation pathway for this compound, which is the hydrolysis of the methyl ester.

Figure 1: this compound Hydrolysis Pathway MMB_ICA This compound (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester) Hydrolyzed_Product This compound Carboxylic Acid (Hydrolysis Product) MMB_ICA->Hydrolyzed_Product H₂O / H⁺ or OH⁻ Methanol Methanol MMB_ICA->Methanol H₂O / H⁺ or OH⁻

Caption: this compound Hydrolysis Pathway

Troubleshooting Logic for this compound Degradation

This diagram provides a logical workflow for identifying the cause of suspected this compound degradation.

Figure 2: Troubleshooting Workflow start Suspected this compound Degradation check_purity Check Purity by HPLC start->check_purity new_peaks New Peaks Observed? check_purity->new_peaks check_mass Identify Peaks by LC-MS new_peaks->check_mass Yes no_new_peaks Peak Area Decreasing? new_peaks->no_new_peaks No hydrolysis_confirm Hydrolysis Product Confirmed check_mass->hydrolysis_confirm check_conditions Review Experimental Conditions (pH, Temp, Light) hydrolysis_confirm->check_conditions optimize Optimize Conditions: - Neutral pH - Lower Temperature - Protect from Light check_conditions->optimize photodegradation Potential Photodegradation or Thermal Degradation no_new_peaks->photodegradation Yes stable Compound is Stable no_new_peaks->stable No photodegradation->check_conditions Figure 3: HPLC Purity Analysis Workflow prep_mobile_phase Prepare Mobile Phase (e.g., ACN:H₂O) equilibrate Equilibrate HPLC System and C18 Column prep_mobile_phase->equilibrate prep_sample Prepare this compound Solution (0.1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject Sample equilibrate->inject filter_sample->inject acquire_data Acquire Chromatogram (UV @ 280 nm) inject->acquire_data analyze Analyze Data (Calculate % Purity) acquire_data->analyze report Report Results analyze->report

References

Technical Support Center: Optimizing MMB-ICA Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMB-ICA (also known as AMB-ICA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (AMB-ICA) is a synthetic cannabinoid. Synthetic cannabinoids are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the active principle of cannabis. Like THC, this compound exerts its effects primarily by acting as an agonist at the cannabinoid receptors, CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[2] The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the immune system.[3]

Q2: I am seeing high variability in my results when using this compound. What could be the cause?

A2: High variability with synthetic cannabinoids like this compound is a common issue and can stem from several factors:

  • Poor Solubility: Synthetic cannabinoids are often lipophilic and have low solubility in aqueous solutions like cell culture media. This can lead to the compound precipitating out of solution, resulting in inconsistent concentrations across wells.[4]

  • Non-specific Binding: These compounds can adhere to plasticware, such as pipette tips and the wells of microplates, which reduces the actual concentration of the compound that reaches the cells.[4]

  • Interaction with Serum: If you are using serum in your cell culture medium, the compound can bind to proteins like albumin, which can also affect its availability to the cells.

Q3: What is a good starting concentration range for this compound in a cell-based assay?

A3: this compound is a potent cannabinoid receptor agonist. A closely related compound, MDMB-CHMICA (also known as MMB-CHMINACA), has a reported EC50 value of 0.14 nM for the CB1 receptor.[5][6][7] This indicates very high potency. Therefore, it is recommended to start with a wide range of concentrations, spanning from picomolar to micromolar, to determine the optimal concentration for your specific cell line and assay. A suggested starting range would be from 10 pM to 10 µM.

Q4: How can I determine if this compound is cytotoxic to my cells?

A4: To assess the cytotoxicity of this compound, you can perform a cell viability assay. Common methods include tetrazolium-based assays like MTT, MTS, or WST-1, which measure metabolic activity, or an LDH release assay, which measures membrane integrity.[8][9] It is crucial to run these assays with a proper vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results
Possible Cause Solution
Compound Precipitation Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. When preparing working solutions, dilute the stock in serum-free media first before adding to the final culture medium. Visually inspect for any precipitation. Consider using a carrier protein like BSA to improve solubility.[4]
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects To minimize evaporation from the outer wells of a microplate, which can concentrate the compound, consider not using the outermost wells for experimental data. Instead, fill them with sterile PBS or media.
Problem: No observable effect of this compound
Possible Cause Solution
Low Receptor Expression Confirm that your cell line expresses cannabinoid receptors (CB1 or CB2) at a sufficient level for your assay. You can check this through techniques like qPCR, western blotting, or flow cytometry.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the compound from light and repeated freeze-thaw cycles.
Incorrect Assay Window The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal incubation time.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[10][11]

Protocol 2: cAMP Accumulation Assay

This assay measures the functional activity of this compound as a CB1/CB2 receptor agonist.

  • Cell Seeding: Seed cells expressing CB1 or CB2 receptors in a 96-well plate and grow to confluency.

  • Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

  • Treatment: Add varying concentrations of this compound along with a stimulator of adenylyl cyclase, such as forskolin. Include a control with only forskolin. Incubate for 15-30 minutes at 37°C.[12]

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Quantitative Data Summary

The following table summarizes the potency of a closely related synthetic cannabinoid, which can be used as a reference for designing experiments with this compound.

CompoundReceptorAssay TypeEC50 ValueReference
MDMB-CHMICACB1cAMP Assay0.14 nM[5][6][7]
JWH-018CB1cAMP Assay1.13 nM[5][6]
AB-CHMINACACB1cAMP Assay0.27 nM[5]

Visualizations

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC inhibits MMB_ICA This compound MMB_ICA->CB1R binds and activates ATP ATP ATP->AC substrate PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Ion channel modulation, Neurotransmitter release inhibition) PKA->Downstream

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

G Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compound Prepare serial dilutions of this compound adhere->prepare_compound treat_cells Treat cells with this compound and controls prepare_compound->treat_cells incubate Incubate for desired time (e.g., 24h, 48h) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent read_plate Read plate on microplate reader incubate_reagent->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Caption: General workflow for determining the IC50 of this compound.

References

addressing MMB-ICA matrix effects in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of MMB-ICA (methyl 2-(1H-indole-3-carbonylamino)-3,3-dimethyl-butanoate) and related synthetic cannabinoids by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with matrix effects and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a synthetic cannabinoid precursor and a metabolite of the potent synthetic cannabinoid MMB-CHMICA. Its analysis, typically in complex biological matrices like blood and urine, is challenging due to its low concentrations and the presence of interfering endogenous substances. These interferences, known as matrix effects, can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: What are the most common signs of matrix effects in this compound analysis?

The most common indicators of matrix effects include:

  • Low signal intensity or no peak: The analyte signal is suppressed by co-eluting matrix components.

  • Poor reproducibility: Inconsistent signal intensities across different samples or even replicate injections of the same sample.

  • Shifting retention times: While less common for matrix effects alone, it can be a symptom of column contamination or changes in mobile phase composition due to matrix buildup.

  • Inaccurate quantification: Overestimation or underestimation of the analyte concentration due to ion enhancement or suppression, respectively.

Q3: How can I minimize matrix effects during sample preparation?

Effective sample preparation is the most critical step in mitigating matrix effects.[1] Several techniques can be employed, with the choice depending on the matrix and required sensitivity:

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to simple protein precipitation. It is effective at removing many interfering substances.[2]

  • Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can be more selective than LLE. Polymeric reversed-phase SPE sorbents are often effective for synthetic cannabinoids.[3]

  • Protein Precipitation (PPT): A simpler and faster method, but it may result in extracts with more significant matrix effects as it primarily removes proteins without eliminating other interferences like phospholipids.[4][5]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound quantification?

Yes, using a SIL-IS, such as a deuterated or ¹³C-labeled this compound, is highly recommended.[6] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation, matrix effects, and instrument response.[6] This leads to more accurate and precise quantification. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, potentially leading to inaccuracies.[7]

Q5: What are the recommended LC-MS/MS parameters for this compound analysis?

While specific parameters should be optimized in your laboratory, here are some general guidelines based on the analysis of similar synthetic cannabinoids:

  • Column: A C18 reversed-phase column is commonly used for the chromatographic separation.[6]

  • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol (B129727), often with an additive like 0.1% formic acid to improve peak shape and ionization efficiency.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. At least two MRM transitions should be monitored for each analyte for confirmation and quantification.[6]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

This is a common problem often linked to significant ion suppression.

Troubleshooting Workflow

start Low/No this compound Signal check_is Check Internal Standard (IS) Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Also Low/Absent is_ok->is_low No is_ok_yes Yes is_ok->is_ok_yes investigate_sample_prep Investigate Sample Preparation is_low->investigate_sample_prep Indicates significant matrix effect or sample prep failure sample_prep_options Improve Sample Cleanup: - Switch from PPT to SPE or LLE - Optimize SPE wash/elution steps investigate_sample_prep->sample_prep_options check_instrument Investigate Instrument Parameters is_ok_yes->check_instrument instrument_options Optimize MS Source: - Adjust spray voltage, gas flows, temperature - Clean the ion source check_instrument->instrument_options check_lc Review Chromatography instrument_options->check_lc lc_options Ensure analyte is not co-eluting with a highly suppressive matrix component. Adjust gradient. check_lc->lc_options

Troubleshooting Low Signal for this compound

Issue 2: Poor Peak Shape (Tailing)

Peak tailing can compromise integration and, therefore, quantification. For indole-containing compounds like this compound, this is often due to secondary interactions with the stationary phase.[8]

Troubleshooting Workflow

start Peak Tailing Observed cause1 Secondary Silanol (B1196071) Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Extra-Column Effects start->cause3 solution1a Adjust Mobile Phase pH: Lower pH (e.g., 2-3) with formic acid to protonate silanols. cause1->solution1a solution1b Increase Buffer Strength: Use 20-50 mM ammonium (B1175870) formate (B1220265) to mask silanol activity. cause1->solution1b solution1c Use End-Capped Column: Reduces available silanol groups. cause1->solution1c solution2 Reduce Sample Concentration: Dilute the sample or reduce injection volume. cause2->solution2 solution3 Check Connections: Ensure fittings are correct and tubing length is minimized. cause3->solution3

Addressing Peak Tailing in this compound Analysis

Issue 3: Sample Carryover

Carryover from a high-concentration sample can lead to false positives in subsequent runs.

Troubleshooting Steps:

  • Inject Blank Samples: Run one or two blank solvent injections after a high-concentration sample to see if the analyte peak appears.

  • Optimize Wash Solution: Ensure the autosampler wash solution is effective at solubilizing this compound. A mixture that mimics your mobile phase (e.g., acetonitrile/water) is often a good choice.

  • Increase Wash Volume/Cycles: Increase the volume of the wash solution and/or the number of wash cycles in your autosampler program.

  • Check for Contamination: If carryover persists, check for potential sources of contamination in the injector, syringe, or transfer lines.

Quantitative Data Summary

The choice of sample preparation method significantly impacts recovery and the extent of matrix effects. The following table summarizes typical performance data for different techniques used in synthetic cannabinoid analysis, which can be extrapolated to this compound.

Table 1: Comparison of Sample Preparation Techniques for Synthetic Cannabinoids in Blood

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >85%65-95%>80%
Matrix Effect (Ion Suppression) High (~30-50%)Moderate (~15-30%)Low (<15%)
Processing Time FastModerateSlow
Selectivity LowModerateHigh
Cost per Sample LowLow-ModerateHigh

Data compiled and generalized from multiple sources on synthetic cannabinoid analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Whole Blood

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Pipette 1 mL of whole blood into a 15 mL polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of this compound stable isotope-labeled internal standard.

  • Protein Precipitation: Add 2 mL of acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate).

  • Mixing and Separation: Vortex for 1 minute, then centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a general guideline for polymeric SPE cartridges.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 60°C for 2-3 hours to hydrolyze glucuronide conjugates.[3] Allow to cool.

  • Internal Standard Spiking: Add a known amount of this compound stable isotope-labeled internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of an appropriate solvent (e.g., methanol or a mixture of acetonitrile and isopropanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

References

Technical Support Center: Analytical Detection of MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of MMB-ICA (also known as AMB-ICA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of this compound?

A1: The main challenges include its rapid metabolism in the body, leading to very low concentrations of the parent compound in biological samples.[1] This necessitates highly sensitive analytical methods and often requires targeting more abundant metabolites. Other challenges include potential interferences from the sample matrix, cross-reactivity with other synthetic cannabinoids in immunoassays, and the stability of the analyte during sample storage and processing.

Q2: What are the major metabolites of this compound that should be targeted for detection?

A2: The primary routes of metabolism for this compound and similar synthetic cannabinoids are ester hydrolysis and oxidative defluorination. The ester hydrolysis metabolite is often the most abundant and is therefore a reliable primary biomarker for confirming this compound consumption in both urine and blood samples.[1][2] Secondary targets can include mono-hydroxylated metabolites and metabolites that have undergone both ester hydrolysis and dehydrogenation.[1]

Q3: Where can I obtain certified reference materials (CRMs) for this compound and its metabolites?

A3: Certified reference materials for this compound and its primary metabolites, such as the ester hydrolysis product, are crucial for method validation and quantification. These can be sourced from various chemical suppliers specializing in reference standards for forensic and research applications. Companies such as Cayman Chemical offer analytical reference standards for this compound and related compounds.[3][4] It is essential to obtain a certificate of analysis with the reference material to ensure its purity and concentration.

Q4: How should biological samples be stored to ensure the stability of this compound and its metabolites?

A4: For long-term storage, it is recommended to keep urine and blood/plasma samples frozen at -20°C or preferably -80°C to minimize degradation.[5][6] Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of certain analytes.[3][6][7] If immediate analysis is not possible, samples should be refrigerated at 4°C for short-term storage. Acidification of plasma samples has been shown to improve the stability of some compounds.[5]

Troubleshooting Guides

LC-MS/MS Analysis

Problem: Low or no signal for this compound or its metabolites.

Possible Cause Troubleshooting Step
Poor Extraction Recovery Optimize the sample preparation method. For urine, consider enzymatic hydrolysis to cleave glucuronide conjugates. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. For liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments.
Matrix Effects Matrix effects, such as ion suppression or enhancement, can significantly impact signal intensity. Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize a more effective sample cleanup method. An internal standard that co-elutes with the analyte can help to compensate for matrix effects.
Analyte Degradation Ensure proper sample storage and handling. Analyze samples as soon as possible after collection and extraction. Evaluate the stability of the analyte in the autosampler.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, as well as the collision energy for each analyte. Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal parameters.
Chromatographic Issues Poor peak shape or retention time shifts can lead to a lower signal-to-noise ratio. Ensure the analytical column is not overloaded or contaminated. Check the mobile phase composition and gradient program.

Problem: High background noise.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC System Flush the LC system with a strong solvent to remove any accumulated contaminants. Check for and clean any contaminated parts of the autosampler or injection port.
Dirty Mass Spectrometer Source Clean the ion source, including the capillary and ion transfer tube, according to the manufacturer's instructions.
GC-MS Analysis

Problem: Poor peak shape (tailing or fronting).

Possible Cause Troubleshooting Step
Active Sites in the GC System Deactivate the inlet liner and the front end of the GC column. Use a liner with glass wool to trap non-volatile residues. Trim the front end of the column if it has become contaminated.
Inadequate Derivatization If derivatization is used to improve volatility and thermal stability, ensure the reaction has gone to completion. Optimize the derivatization agent, temperature, and reaction time.
Column Overload Inject a smaller volume of the sample or dilute the sample extract.

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Step
Leaks in the GC System Check for leaks at the inlet, column connections, and septum using an electronic leak detector.
Fluctuations in Carrier Gas Flow Ensure the carrier gas supply is adequate and the pressure is stable. Check the gas purifiers.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Immunoassay Screening

Problem: False-positive or false-negative results.

Possible Cause Troubleshooting Step
Cross-reactivity Be aware of the cross-reactivity profile of the immunoassay kit being used. Many synthetic cannabinoids are structurally similar and can cross-react with antibodies designed for other compounds.[8][9] Confirm all presumptive positive results with a more specific method like LC-MS/MS or GC-MS.
Incorrect Cut-off Concentration Ensure the cut-off concentration used for distinguishing positive and negative samples is appropriate and has been validated.
Matrix Interference Dilute the urine sample to minimize the effect of interfering substances.

Quantitative Data

The following table summarizes typical analytical performance data for the detection of synthetic cannabinoids using GC-MS/MS. While specific data for this compound is limited in the literature, the data for structurally similar compounds like 5F-MDMB-PICA and 5F-CUMYL-PICA provide a good indication of expected performance.

Table 1: GC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Blood

Parameter5F-CUMYL-PICA5F-MDMB-PICA
Limit of Detection (LOD) 0.1 ng/mL0.11 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL0.50 ng/mL
Linearity (R²) (0.5-500 ng/mL) >0.99>0.99
Recovery (SPE) 91.40%91.40%
Matrix Effect (SPE) 15%15%
Accuracy (% Bias) 2.4 - 5.5%3.9 - 7.3%
Precision (% RSD) 4.6 - 7.7%6.4 - 8.3%
Data adapted from a study on 5F-CUMYL-PICA and 5F-MDMB-PICA.[10]

Experimental Protocols

LC-MS/MS Analysis of this compound in Blood (General Protocol)
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d5).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound and its metabolites, as well as the internal standard, need to be determined by direct infusion of the compounds.

GC-MS Analysis of this compound in Urine (General Protocol)
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Hydrolysis: To 1 mL of urine, add a solution of β-glucuronidase and incubate at 60°C for 1-2 hours to cleave glucuronide conjugates.

    • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by a buffer solution.

    • Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

    • Elution: Elute the analytes with a suitable organic solvent, often containing a small percentage of a basic modifier like ammonium (B1175870) hydroxide.

    • Evaporation and Derivatization: Evaporate the eluate to dryness. If necessary, reconstitute in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to form more volatile and thermally stable derivatives.

  • GC Parameters:

    • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the analytes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for initial identification or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

G cluster_0 Sample Collection & Pre-treatment cluster_3 Data Processing & Reporting Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis if conjugated metabolites are targeted SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE Immunoassay Immunoassay Hydrolysis->Immunoassay LCMS LC-MS/MS SPE->LCMS GCMS GC-MS SPE->GCMS LLE->LCMS LLE->GCMS Data Data Analysis & Quantification LCMS->Data GCMS->Data Immunoassay->Data Report Report Generation Data->Report G MMB_ICA This compound CB1_Receptor CB1 Receptor MMB_ICA->CB1_Receptor Binds & Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP production PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability & Neurotransmitter Release PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

References

MMB-ICA experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experimental variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions to ensure the robustness and reliability of your results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during MMB-ICA experiments. The issues are categorized for easy navigation.

High Background

A high background signal can mask the specific signal from your analyte, reducing the assay's sensitivity and dynamic range.

Question Possible Cause Recommended Solution
Why is my background signal uniformly high across the plate? 1. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive, leading to non-specific binding.[1][2] 2. Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding to the plate surface.[1] 3. Inadequate Washing: Insufficient washing may leave behind unbound antibodies or other reagents.[1][3] 4. Contamination of Reagents: Buffers or substrates may be contaminated.[3] 5. Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody.[4]1. Optimize Antibody Concentrations: Perform a checkerboard titration to determine the optimal concentrations of capture and detection antibodies that provide the best signal-to-noise ratio.[5][6] 2. Optimize Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer.[1] 3. Improve Washing Technique: Increase the number of wash steps or the soaking time for each wash. Ensure complete aspiration of wash buffer between steps.[1][3][7] 4. Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each experiment.[1] 5. Select Specific Antibodies: Ensure the use of highly specific monoclonal antibodies or affinity-purified polyclonal antibodies.[2][6]
Weak or No Signal

A weak or absent signal can indicate a problem with one or more steps of the immunoassay.

Question Possible Cause Recommended Solution
Why am I getting a very weak signal or no signal at all? 1. Reagents Not at Room Temperature: Cold reagents can slow down reaction kinetics.[7] 2. Expired or Improperly Stored Reagents: Antibodies, standards, or enzyme conjugates may have degraded.[7][8] 3. Incorrect Reagent Preparation: Errors in dilution calculations or reagent preparation can lead to suboptimal concentrations.[7] 4. Skipped a Step in the Protocol: A crucial step, such as adding the primary or secondary antibody, may have been missed.[8] 5. Low Analyte Concentration: The analyte concentration in the sample may be below the detection limit of the assay.[8][9] 6. Incompatible Antibodies: The primary and secondary antibodies may not be compatible (e.g., secondary antibody raised against the wrong species).[10]1. Equilibrate Reagents: Allow all reagents to reach room temperature for at least 15-20 minutes before use.[7] 2. Check Reagent Integrity: Verify the expiration dates and storage conditions of all reagents.[7][8] 3. Double-Check Preparations: Carefully review all calculations and ensure proper pipetting techniques.[7] 4. Review Protocol: Carefully follow the experimental protocol step-by-step. 5. Concentrate Sample: If possible, concentrate the sample to increase the analyte concentration.[8] 6. Verify Antibody Compatibility: Ensure the secondary antibody is specific for the primary antibody's host species.[10]
Poor Reproducibility and High Variability

Inconsistent results between wells, plates, or experiments are a major concern for data reliability.

Question Possible Cause Recommended Solution
Why is there high variability between my duplicate/triplicate wells? 1. Pipetting Inconsistency: Variations in pipetting volume or technique can introduce significant error.[2][7] 2. Inadequate Mixing: Reagents, standards, or samples may not be thoroughly mixed before addition to the plate.[10] 3. Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates.[7] 4. Plate Stacking: Stacking plates during incubation can lead to uneven temperature distribution.[2]1. Improve Pipetting Technique: Use calibrated pipettes, change tips for each sample, and ensure no air bubbles are introduced.[2][7] 2. Ensure Thorough Mixing: Gently vortex or invert tubes to ensure homogeneity before pipetting.[10] 3. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with buffer. Ensure the plate is sealed properly during incubations.[7][10] 4. Incubate Plates Separately: Do not stack plates during incubation steps.[2]
Why do my results vary significantly from day to day? 1. Reagent Lot-to-Lot Variability: Different batches of antibodies, conjugates, or other reagents can have different performance characteristics.[11][12] 2. Operator Variability: Different technicians may perform the assay with slight variations in technique.[12] 3. Environmental Factors: Fluctuations in laboratory temperature and humidity can affect assay performance.[7] 4. Instrument Calibration: The plate reader or washer may not be properly calibrated.1. Validate New Reagent Lots: When switching to a new lot of a critical reagent, perform a validation experiment to ensure consistency with the previous lot.[11] 2. Standardize Procedures: Ensure all operators are trained on and adhere to the same detailed standard operating procedure (SOP). 3. Control Environmental Conditions: Monitor and maintain a consistent laboratory environment. 4. Regularly Calibrate Equipment: Follow a regular maintenance and calibration schedule for all laboratory equipment.[13]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a well-optimized immunoassay.

Parameter Acceptable Range Notes
Intra-Assay Coefficient of Variation (CV%) < 10%Measures the reproducibility of results within the same assay run. A lower CV indicates higher precision.[14]
Inter-Assay Coefficient of Variation (CV%) < 15%Measures the reproducibility of results between different assay runs on different days.[14]
Spike and Recovery 80-120%Assesses the accuracy of the assay by adding a known amount of analyte to a sample and measuring the recovery.
Dilutional Linearity 80-120%Evaluates the effect of sample dilution on the measured analyte concentration. The results should be linear over the dilution range.[15]

Experimental Protocols

Key Experiment: Sandwich Immunoassay Protocol

This protocol outlines the general steps for a sandwich immunoassay. Optimization of specific steps (e.g., incubation times, antibody concentrations) is crucial for robust performance.

  • Plate Coating:

    • Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[8]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[8]

    • Incubate for 1-2 hours at room temperature.[8]

    • Wash the plate 3 times with wash buffer.

  • Sample/Standard Incubation:

    • Prepare serial dilutions of the standard analyte in assay diluent.

    • Prepare dilutions of the samples in assay diluent.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[8]

    • Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation:

    • Dilute the detection antibody to its optimal concentration in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.[8]

    • Wash the plate 3 times with wash buffer.

  • Enzyme-Conjugate Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated antibody) in assay diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.[8]

  • Signal Development:

    • Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.[8]

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[8]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[8]

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

G cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout Coat_Plate Coat Plate with Capture Antibody Block_Plate Block Plate Coat_Plate->Block_Plate Wash Add_Sample Add Samples & Standards Block_Plate->Add_Sample Wash Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Wash Add_Conjugate Add Enzyme Conjugate Add_Detection_Ab->Add_Conjugate Wash Add_Substrate Add Substrate Add_Conjugate->Add_Substrate Wash Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate G cluster_signal cluster_causes_bg cluster_causes_signal cluster_causes_repro Start Problem with Assay Results High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? Start->Weak_Signal Poor_Repro Poor Reproducibility? Start->Poor_Repro Check_Ab_Conc Check Antibody Concentrations High_BG->Check_Ab_Conc Yes Check_Blocking Check Blocking Efficiency High_BG->Check_Blocking Yes Check_Washing Check Washing Procedure High_BG->Check_Washing Yes Check_Reagents Check Reagent Viability/Prep Weak_Signal->Check_Reagents Yes Check_Protocol Verify Protocol Execution Weak_Signal->Check_Protocol Yes Check_Analyte Check Analyte Concentration Weak_Signal->Check_Analyte Yes Check_Pipetting Review Pipetting Technique Poor_Repro->Check_Pipetting Yes Check_Mixing Ensure Thorough Mixing Poor_Repro->Check_Mixing Yes Check_Incubation Check Incubation Conditions Poor_Repro->Check_Incubation Yes

References

off-target effects of MMB-ICA in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MMB-ICA, a novel inhibitor of Kinase Alpha. While this compound is a potent and selective inhibitor, off-target interactions have been observed in certain biological systems. This guide is intended for researchers, scientists, and drug development professionals to help identify, understand, and mitigate potential experimental issues arising from these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is Kinase Alpha, a serine/threonine kinase involved in cell proliferation and survival pathways. This compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of Kinase Alpha and preventing its phosphorylation activity.

Q2: What are the known off-target effects of this compound?

A2: Kinome profiling and subsequent cellular assays have identified several off-target interactions. The most significant off-targets include Kinase Beta and Kinase Gamma, which share structural homology with Kinase Alpha in the ATP-binding domain. Additionally, at higher concentrations, this compound has been shown to interact with the hERG potassium channel.

Q3: We are observing unexpected cytotoxicity in our cell line at concentrations that should be specific for Kinase Alpha. What could be the cause?

A3: This is a common issue and can be attributed to a few factors:

  • Off-target kinase inhibition: Your cell line may express high levels of an off-target kinase (like Kinase Beta or Gamma) that is critical for its survival. Inhibition of this kinase, even partially, could lead to cell death.

  • hERG channel inhibition: If you are using concentrations above 10 µM, inhibition of the hERG channel can lead to cardiotoxicity-related cytotoxic effects, even in non-cardiac cell lines.

  • Metabolite toxicity: A metabolite of this compound might be more cytotoxic than the parent compound.

We recommend performing a dose-response curve with a wider range of concentrations and checking for the activation of apoptosis markers (e.g., cleaved caspase-3).

Q4: Our in vivo results with this compound are not correlating with our in vitro data. Why might this be?

A4: Discrepancies between in vitro and in vivo results are common and can be due to:

  • Pharmacokinetics and metabolism: this compound may be rapidly metabolized in vivo, leading to lower effective concentrations at the tumor site. Conversely, a metabolite may have a different activity profile.

  • Off-target effects in the whole organism: Off-target effects that are not apparent in a single cell line in vitro can become significant in a complex biological system. For example, inhibition of an off-target kinase in immune cells could indirectly affect tumor growth.

  • Bioavailability: The formulation of this compound may not provide adequate bioavailability to the target tissue.

We suggest conducting pharmacokinetic studies and potentially analyzing the activity of this compound on immune cell populations.

Troubleshooting Guides

Issue 1: Inconsistent results between experimental batches.

  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound in DMSO for each experiment.

    • Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

    • Verify the concentration and purity of your this compound stock using HPLC.

Issue 2: Unexpected activation of a signaling pathway.

  • Possible Cause: Inhibition of an off-target kinase that is part of a negative feedback loop.

  • Troubleshooting Steps:

    • Review the known off-targets of this compound (see Table 1).

    • Use Western blotting to probe for the phosphorylation status of key proteins in the unexpectedly activated pathway.

    • Consider using a more selective inhibitor for your target of interest as a control, if available.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Description
Kinase Alpha 5 Primary Target
Kinase Beta150Off-Target
Kinase Gamma500Off-Target
hERG Channel12,500Off-Target

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Targets

This protocol outlines a general procedure for using a commercial kinome profiling service to identify the off-targets of this compound.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The service provider will typically test the compound at a concentration of 1 µM or 10 µM against a panel of several hundred kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. A common threshold for identifying a significant off-target is >50% inhibition.

  • Follow-up: Confirm the off-target hits using in vitro kinase assays to determine the IC50 values.

Protocol 2: Western Blotting for Off-Target Pathway Activation

This protocol is for assessing the effect of this compound on the phosphorylation status of a downstream target of Kinase Beta.

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of the Kinase Beta substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH).

Visualizations

G cluster_0 Intended Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_Alpha Kinase_Alpha Receptor->Kinase_Alpha Downstream_Effector_A Downstream_Effector_A Kinase_Alpha->Downstream_Effector_A Proliferation_Survival Proliferation_Survival Downstream_Effector_A->Proliferation_Survival MMB_ICA MMB_ICA MMB_ICA->Kinase_Alpha

Caption: Intended inhibition of the Kinase Alpha pathway by this compound.

G cluster_1 Off-Target Signaling Pathway Stress_Signal Stress_Signal Kinase_Beta Kinase_Beta Stress_Signal->Kinase_Beta Downstream_Effector_B Downstream_Effector_B Kinase_Beta->Downstream_Effector_B Apoptosis Apoptosis Downstream_Effector_B->Apoptosis MMB_ICA MMB_ICA MMB_ICA->Kinase_Beta

Caption: Off-target inhibition of the Kinase Beta pathway by this compound.

G Start Start Kinome_Scan Kinome Scan (1 uM this compound) Start->Kinome_Scan Identify_Hits Identify Hits (>50% Inhibition) Kinome_Scan->Identify_Hits IC50_Determination Determine IC50 for Hits Identify_Hits->IC50_Determination Cellular_Assay Cellular Assays (Western Blot, etc.) IC50_Determination->Cellular_Assay Analyze_Results Analyze Results Cellular_Assay->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for identifying and validating off-target effects.

Technical Support Center: Refining Purification Techniques for MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester), an analytical reference standard and a key precursor in the synthesis of various synthetic cannabinoids. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Introduction to this compound

This compound, with the formal name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester, is a compound of significant interest in forensic and research settings.[1] As a precursor and metabolite of synthetic cannabinoids like MMB-CHMICA, its purity is paramount for accurate analytical standards and the synthesis of downstream products.[1] Structurally, this compound is an indole (B1671886) derivative, which informs the selection of appropriate purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

A1: As an indole derivative, this compound presents purification challenges common to this class of compounds. These can include:

  • Strong interactions with silica (B1680970) gel: The presence of a polar indole nucleus and amide functionality can lead to strong adsorption on silica gel, potentially causing poor separation and recovery.

  • Compound degradation: Some indole derivatives can be sensitive to acidic conditions, and prolonged exposure to standard silica gel may lead to degradation.

  • Co-elution with impurities: Structurally similar byproducts from the synthesis can be difficult to separate from the main compound.

  • Poor solubility: Depending on the solvent system, this compound may have limited solubility, complicating sample loading and purification.

Q2: How do I choose the right purification technique for this compound?

A2: The choice between flash column chromatography and preparative HPLC depends on the scale of your purification and the required final purity.

  • Flash Column Chromatography: This is a suitable technique for purifying larger quantities of this compound (typically >100 mg) and for removing major impurities. It is generally faster and less expensive than preparative HPLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): This method is ideal for achieving very high purity levels (often >99%) and for purifying smaller quantities of material. It offers higher resolution for separating closely related impurities.

Q3: What are the common impurities I might encounter?

A3: Impurities in this compound samples can originate from the starting materials or side reactions during its synthesis. These may include unreacted L-valine methyl ester or indole-3-carboxylic acid, as well as byproducts from over-alkylation or other unintended reactions common in the synthesis of synthetic cannabinoid precursors.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor separation of this compound from impurities on a silica gel column. The solvent system may not have the optimal polarity to resolve the compounds.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between this compound and the impurities. Consider using a gradient elution in your column chromatography.
This compound is not eluting from the silica gel column. The compound is too strongly adsorbed to the silica gel due to its polarity.Increase the polarity of the mobile phase. If using a gradient, extend the gradient to a higher percentage of the more polar solvent. For very stubborn compounds, a small amount of a polar modifier like methanol (B129727) can be added to the eluent.
Streaking or tailing of the this compound spot on TLC or broad peaks in column chromatography. The compound may be interacting too strongly with the acidic sites on the silica gel.Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
The purified this compound appears colored or discolored. This could be due to the presence of oxidized impurities or degradation of the indole ring, which can be sensitive to air and light.Treat a solution of the crude product with activated charcoal before the final purification step. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Low recovery of this compound after purification. The compound may have poor solubility in the chosen solvents, leading to precipitation during loading or elution. The compound may also be degrading on the column.Ensure the compound is fully dissolved before loading onto the column. If solubility is an issue, consider a different solvent system or loading the sample adsorbed onto a small amount of silica gel. To check for degradation, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a period, and then developing it to see if new spots have formed.

Quantitative Data Summary

The following table provides typical data for the purification of indole derivatives. The actual values for this compound may vary depending on the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Range Primary Application
Flash Column Chromatography 85-98%60-90%Bulk purification, removal of major impurities
Preparative HPLC >99%70-95%High-purity analytical standards, separation of closely related impurities
Recrystallization >98%50-80%Purification of solid compounds, removal of soluble impurities

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is designed for the purification of this compound on a 1-5 gram scale.

  • Preparation of the Silica Gel Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude this compound in a solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample solution or the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) 9:1).

    • Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 7:3, then 1:1) to elute the this compound.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation of Pure this compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid this compound.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol is suitable for obtaining high-purity this compound for use as an analytical standard.

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable C18 column.

    • Prepare the mobile phases. A common system for reverse-phase chromatography of similar compounds is a gradient of water (often with 0.1% formic acid) and acetonitrile (B52724).

  • Sample Preparation:

    • Dissolve a small amount of the partially purified this compound in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Run a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the proportion of the organic phase (acetonitrile). A typical gradient might be from 30% to 90% acetonitrile over 20-30 minutes.

    • Monitor the elution profile using a UV detector, typically at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).

  • Fraction Collection and Product Isolation:

    • Collect the fraction corresponding to the main peak of this compound.

    • Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator.

    • If necessary, lyophilize the remaining aqueous solution to obtain the pure, solid this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_mmbica Crude this compound dissolve Dissolve in minimal solvent crude_mmbica->dissolve adsorb Adsorb onto silica (optional) crude_mmbica->adsorb flash_chromatography Flash Column Chromatography dissolve->flash_chromatography prep_hplc Preparative HPLC dissolve->prep_hplc For high purity adsorb->flash_chromatography collect_fractions Collect Fractions flash_chromatography->collect_fractions prep_hplc->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_mmbica Pure this compound evaporate->pure_mmbica

General workflow for the purification of this compound.

precursor_pathway cluster_products Synthetic Cannabinoids MMB_ICA This compound product1 5-chloro AMB-PICA MMB_ICA->product1 Synthesis product2 5-bromo AMB-PICA MMB_ICA->product2 Synthesis product3 MMB022 MMB_ICA->product3 Synthesis

This compound as a precursor in synthetic cannabinoid synthesis.

References

stability testing of MMB-ICA under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMB-ICA. The information provided is intended to assist in designing and executing stability studies to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the methyl ester and degradation of the indole (B1671886) ring. The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. The indole ring is known to be sensitive to light (photodegradation) and strong oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, it is advisable to use a non-aqueous, aprotic solvent and store at low temperatures (e.g., -20°C). The stability of this compound in aqueous or protic solvents is expected to be limited due to potential hydrolysis.

Q3: How can I monitor the degradation of this compound during my experiments?

The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Q4: My this compound solution appears to be losing potency. What could be the cause?

Loss of potency in an this compound solution is likely due to chemical degradation. The most probable causes are:

  • Hydrolysis: If the solution is prepared in an aqueous or protic solvent, the methyl ester group may be hydrolyzing to the carboxylic acid. The rate of hydrolysis is dependent on the pH and temperature of the solution.[4][5]

  • Photodegradation: Exposure of the solution to light, especially UV light, can lead to the degradation of the indole ring.[6][7]

  • Oxidation: The presence of oxidizing agents in the solvent or exposure to air over extended periods can also contribute to degradation.

To troubleshoot, it is recommended to prepare fresh solutions, use aprotic and anhydrous solvents, protect the solution from light, and store at low temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method.
Decrease in this compound peak area over time Instability under experimental conditions.Evaluate the stability of this compound under your specific conditions (pH, temperature, solvent, light exposure) by performing a time-course analysis.
Precipitation of this compound from solution Poor solubility or solvent evaporation.Ensure the solvent has adequate solubilizing power for this compound. Store solutions in tightly sealed containers to prevent solvent evaporation.
Discoloration of this compound solution Degradation of the indole moiety.This is often a sign of photodegradation or oxidation. Prepare fresh solutions and ensure they are protected from light and air.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours). A control sample should be kept in the dark.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products, process impurities, and any other potential interferents.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of all peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.[8][9][10][11][12]

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock Solution stress Application of Stress Conditions (Acid, Base, Heat, Light, Oxidation) stock->stress hplc HPLC/LC-MS/MS Analysis stress->hplc validation Method Validation hplc->validation degradation Identify Degradation Products validation->degradation pathway Elucidate Degradation Pathway degradation->pathway stability Assess Stability Profile pathway->stability

Caption: Workflow for this compound forced degradation study.

signaling_pathway cluster_hydrolysis Hydrolysis (pH dependent) cluster_photodegradation Photodegradation (Light induced) MMB_ICA This compound (Methyl Ester) Carboxylic_Acid Carboxylic Acid Metabolite MMB_ICA->Carboxylic_Acid H₂O Indole_Degradants Indole Ring Degradation Products MMB_ICA->Indole_Degradants hv

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of MMB-ICA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to poor peak shape, providing actionable solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing indole-containing compounds like this compound. This is often attributed to secondary interactions between the analyte and the stationary phase.

Potential Causes:

  • Secondary Silanol (B1196071) Interactions: The indole (B1671886) nitrogen in this compound can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This leads to some analyte molecules being more strongly retained, resulting in a tailing peak.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion and tailing.

  • Column Contamination or Degradation: Accumulation of matrix components from biological samples or degradation of the stationary phase over time can create active sites that cause peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to mixed-mode retention and peak tailing.

Solutions:

  • Adjust Mobile Phase pH: To minimize silanol interactions, adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For basic compounds like many synthetic cannabinoids, a lower pH (e.g., using 0.1% formic acid) can protonate the silanol groups and reduce these secondary interactions.

  • Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping deactivates most of the residual silanol groups, significantly improving peak shape for basic compounds.

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to ensure you are operating within the linear range of the column.

  • Incorporate a Basic Additive: For some basic analytes, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites. However, be mindful of potential ion suppression if using mass spectrometry detection.

  • Column Washing and Regeneration: If contamination is suspected, flush the column with a series of strong solvents to remove adsorbed impurities.

Q2: I am observing peak fronting for my this compound analyte. What could be the reason?

Peak fronting, where the initial part of the peak is broader than the latter part, is less common than tailing but can still occur.

Potential Causes:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak.

  • Column Overload: While often associated with tailing, severe column overload can also manifest as fronting.

  • Column Collapse or Void: A physical deformation of the column bed, such as a void at the inlet, can disrupt the sample band and cause fronting.

Solutions:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

  • Reduce Injection Volume and Concentration: As with tailing, reducing the amount of analyte injected can alleviate fronting caused by overload.

  • Inspect and Replace the Column: If a column void is suspected, try reversing and flushing the column. However, a significant void usually necessitates column replacement.

Q3: My this compound peak is split or appears as a shoulder. What troubleshooting steps should I take?

Split peaks can be indicative of several issues, ranging from problems with the chromatographic system to the nature of the analyte itself.

Potential Causes:

  • Partially Blocked Inlet Frit: Debris from the sample or mobile phase can partially clog the inlet frit of the column, causing the sample to be introduced unevenly onto the column bed.

  • Column Bed Deformation: A channel or void in the packing material can lead to a split flow path for the analyte.

  • Co-elution with an Interfering Compound: An impurity or metabolite with a similar retention time may be co-eluting with this compound.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

Solutions:

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent particulate matter from reaching the column.

  • Backflush the Column: Reversing the column and flushing it with a strong solvent can sometimes dislodge particulates from the inlet frit.

  • Optimize Chromatographic Selectivity: To resolve a potential co-elution, try altering the mobile phase composition, gradient slope, or column temperature to improve separation.

  • Ensure Sample Solvent Compatibility: As mentioned previously, dissolve the sample in the initial mobile phase whenever feasible.

Quantitative Data Summary

The following table summarizes typical liquid chromatography parameters used for the analysis of synthetic cannabinoids, including compounds structurally related to this compound. These can serve as a starting point for method development and troubleshooting.

ParameterTypical Range/ValueNotes
Column C18 or C8, < 3 µm particle sizeEnd-capped columns are highly recommended to improve peak shape for basic compounds.
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium FormateAcidic modifiers help to suppress silanol interactions and improve peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides better peak shape and lower backpressure than methanol.
Flow Rate 0.2 - 0.6 mL/minDependent on column dimensions.
Column Temperature 30 - 50 °CHigher temperatures can improve peak shape and reduce viscosity, but may affect analyte stability.
Injection Volume 1 - 10 µLShould be minimized to prevent overload, especially for concentrated samples.

Experimental Protocols

Protocol 1: Column Washing Procedure for Suspected Contamination

  • Disconnect the column from the detector.

  • Flush the column with the following solvents in order, for at least 20 column volumes each:

    • Mobile phase without buffer salts (e.g., water/organic solvent mixture)

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your system)

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile phase without buffer salts

  • Equilibrate the column with the initial mobile phase conditions for at least 30 column volumes before re-connecting to the detector.

Protocol 2: Investigating the Effect of Mobile Phase pH

  • Prepare two mobile phases with different pH values. For example:

    • Mobile Phase 1 (Low pH): Water with 0.1% Formic Acid (pH ~2.7) and Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase 2 (Mid-range pH): Water with 10 mM Ammonium Acetate (pH ~7) and Acetonitrile.

  • Equilibrate the column thoroughly with Mobile Phase 1.

  • Inject a standard solution of this compound and record the chromatogram, noting the peak shape (asymmetry factor).

  • Flush the column with an intermediate solvent (e.g., 50:50 water:acetonitrile) before switching to Mobile Phase 2.

  • Equilibrate the column thoroughly with Mobile Phase 2.

  • Inject the same standard solution of this compound and record the chromatogram, again noting the peak shape.

  • Compare the peak shapes obtained at the two different pH values to determine the optimal condition.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.

PeakTailing_Troubleshooting Start Peak Tailing Observed CheckOverload Reduce Injection Volume/ Concentration Start->CheckOverload OverloadYes Peak Shape Improves? CheckOverload->OverloadYes OverloadNo No OverloadYes->OverloadNo OverloadSolution Column Overload was the issue. Optimize sample load. OverloadYes->OverloadSolution Yes CheckColumn Use End-Capped Column/ Check Column Age OverloadNo->CheckColumn ColumnIssue Problem Persists? CheckColumn->ColumnIssue ColumnSolution Replace Column. ColumnIssue->ColumnSolution Yes AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) ColumnIssue->AdjustpH No pHSolved Peak Shape Improves? AdjustpH->pHSolved pHSolution Secondary Interactions were the issue. Use optimized pH. pHSolved->pHSolution Yes Final Consider other factors: - Column Contamination - System Dead Volume pHSolved->Final No

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting Start Peak Fronting Observed CheckSolvent Match Sample Solvent to Initial Mobile Phase Start->CheckSolvent SolventMatch Peak Shape Improves? CheckSolvent->SolventMatch SolventSolution Solvent Mismatch was the issue. Prepare samples in mobile phase. SolventMatch->SolventSolution Yes SolventNo No SolventMatch->SolventNo CheckOverload Reduce Injection Volume/ Concentration SolventNo->CheckOverload OverloadYes Peak Shape Improves? CheckOverload->OverloadYes OverloadSolution Column Overload was the issue. Optimize sample load. OverloadYes->OverloadSolution Yes OverloadNo No OverloadYes->OverloadNo CheckColumn Inspect Column for Voids/ Replace Column OverloadNo->CheckColumn Final Column degradation is likely. CheckColumn->Final

Caption: Troubleshooting workflow for peak fronting.

SplitPeak_Troubleshooting Start Split or Shouldered Peak Observed CheckFrit Check for High Backpressure. Backflush Column. Start->CheckFrit FritOK Problem Resolved? CheckFrit->FritOK FritSolution Partially Blocked Frit was the issue. FritOK->FritSolution Yes FritNotOK No FritOK->FritNotOK CheckCoelution Alter Chromatographic Selectivity (e.g., change gradient, temperature) FritNotOK->CheckCoelution CoelutionResolved Peak Shape Improves? CheckCoelution->CoelutionResolved CoelutionSolution Co-elution was the issue. Use optimized method. CoelutionResolved->CoelutionSolution Yes CoelutionNotResolved No CoelutionResolved->CoelutionNotResolved CheckColumn Inspect/Replace Column CoelutionNotResolved->CheckColumn Final Column Bed Deformation is likely. CheckColumn->Final

Caption: Troubleshooting workflow for split peaks.

Validation & Comparative

A Comparative Analysis of MMB-ICA and Other Synthetic Cannabinoid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MMB-ICA (Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate) with other significant synthetic cannabinoid precursors, including 4-APINACA, 5F-ADB, and AMB-FUBINACA. The focus is on the chemical properties, synthesis, and the pharmacological performance of the resulting synthetic cannabinoid receptor agonists (SCRAs), supported by experimental data.

Introduction to Synthetic Cannabinoid Precursors

The landscape of new psychoactive substances (NPS) is continually evolving, with synthetic cannabinoids representing a significant and dynamic class. Precursor chemicals are the foundational building blocks used in the synthesis of these potent and often illicit substances. Understanding the characteristics of these precursors is crucial for forensic analysis, toxicological studies, and the development of effective regulatory strategies. This guide focuses on this compound and compares it to other prominent precursors that have been used to synthesize a range of potent SCRAs.

This compound itself is generally considered to have low intrinsic activity at cannabinoid receptors. However, its importance lies in its role as a direct precursor to highly potent indole-3-carboxamide synthetic cannabinoids, such as 5F-MDMB-PICA. Similarly, other precursors like 4-APINACA, 5F-ADB, and AMB-FUBINACA are used to create distinct families of SCRAs with varying potencies and pharmacological profiles.

Chemical Structures of Precursors and Their Final Products

The chemical structure of the precursor largely dictates the structure and, consequently, the pharmacological properties of the final synthetic cannabinoid. Below are the representative structures of the precursors and an example of a potent SCRA derived from each.

PrecursorChemical Structure of PrecursorExample Final ProductChemical Structure of Final Product
This compound 5F-MDMB-PICA
4-APINACA 4F-MDMB-BINACA
5F-ADB 5F-MDMB-PINACA
AMB-FUBINACA AMB-FUBINACA

Comparative Pharmacological Data

The potency and efficacy of synthetic cannabinoids are primarily determined by their interaction with the cannabinoid receptors, CB1 and CB2. The following tables summarize the in vitro pharmacological data for representative SCRAs derived from this compound and other precursors. The data is presented as pEC50 (the negative logarithm of the half-maximal effective concentration, indicating potency) and Emax (the maximum efficacy relative to a standard agonist).

Table 1: Comparative in vitro Potency and Efficacy at CB1 Receptor

CompoundPrecursorpEC50 (CB1)Emax (%) (CB1)Reference
5F-MDMB-PICAThis compound9.15108[1]
4F-MDMB-BINACA4-APINACA8.13122[1]
5F-MDMB-PINACA (5F-ADB)5F-ADB8.61108[1]
AMB-FUBINACAAMB-FUBINACA8.27115[1]

Table 2: Comparative in vitro Potency and Efficacy at CB2 Receptor

CompoundPrecursorpEC50 (CB2)Emax (%) (CB2)Reference
5F-MDMB-PICAThis compound8.1399[1]
4F-MDMB-BINACA4-APINACA8.48118[1]
5F-MDMB-PINACA (5F-ADB)5F-ADBNot ReportedNot Reported
AMB-FUBINACAAMB-FUBINACA9.08100[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of synthetic cannabinoid receptor agonists and a typical experimental workflow for their comparison.

Synthetic Cannabinoid Signaling Pathway General Signaling Pathway of Synthetic Cannabinoids SCRA Synthetic Cannabinoid Receptor Agonist CB1R CB1 Receptor SCRA->CB1R Binds to Gi_o Gi/o Protein CB1R->Gi_o Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates GIRK GIRK Channels Gi_o->GIRK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Experimental Workflow for SCRA Comparison Workflow for Comparing Synthetic Cannabinoid Receptor Agonists cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Precursor Select Precursors (this compound, 4-APINACA, etc.) Synthesis Synthesize Final SCRA Products Precursor->Synthesis Purification Purify and Characterize (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., β-Arrestin, cAMP) (Determine EC50, Emax) Purification->Functional_Assay Data_Comparison Compare Potency and Efficacy Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

References

Validating MMB-ICA as a Forensic Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic science community. Accurate and reliable identification of these substances is paramount for law enforcement, public health, and clinical toxicology. This guide provides a comparative framework for the validation of MMB-ICA (methyl 2-(1H-indole-3-carbonylamino)-3,3-dimethyl-butanoate), also known as MDMB-ICA, as a forensic reference material. MDMB-ICA has been identified as a precursor to several potent and illicit indole-3-carboxamide synthetic cannabinoids, and its presence in toxicological samples underscores the need for its characterization and the availability of validated reference standards.[1][2]

While direct inter-laboratory comparative studies on MDMB-ICA are not yet widely published, this guide synthesizes the established analytical methodologies and validation parameters for synthetic cannabinoids to provide a benchmark for its performance as a reference material. The data presented is representative of the performance characteristics expected from validated analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The validation of a new forensic reference material like MDMB-ICA involves demonstrating its suitability for use in established analytical methods. The following table summarizes typical performance characteristics for the quantification of synthetic cannabinoids using LC-MS/MS, a primary technique in forensic toxicology. These values serve as a benchmark for what to expect during the validation of MDMB-ICA.

ParameterTypical Performance for Synthetic Cannabinoid Analysis (LC-MS/MS)
Limit of Detection (LOD) 0.05 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.1 - 2.5 ng/mL
**Linearity (R²) **> 0.99
Accuracy (% Recovery) 85% - 115%
Precision (% RSD) < 15%
Matrix Effect Within acceptable limits (typically < 20%)

Note: These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

The validation of MDMB-ICA as a forensic reference material requires rigorous testing to confirm its identity, purity, and suitability for use in quantitative and qualitative analyses. Below are detailed methodologies for key experiments.

1. Identity Confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the MDMB-ICA reference material.

  • Methodology:

    • Dissolve a small, accurately weighed amount of the MDMB-ICA reference material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to identify chemical shifts, coupling constants, and integration values.

    • Compare the obtained spectral data with the expected structure of methyl 2-(1H-indole-3-carbonylamino)-3,3-dimethyl-butanoate to confirm its identity.

2. Purity Determination using High-Performance Liquid Chromatography with UV detection (HPLC-UV)

  • Objective: To determine the purity of the MDMB-ICA reference material.

  • Methodology:

    • Develop a stability-indicating HPLC-UV method. A typical column would be a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • The mobile phase could consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Prepare a standard solution of the MDMB-ICA reference material in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

    • Inject the solution into the HPLC system and monitor the chromatogram at a suitable UV wavelength (e.g., 220 nm or 280 nm).

    • The purity is calculated based on the area percent of the main peak relative to the total peak area.

3. Quantitative Analysis Validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To validate a method for the quantification of MDMB-ICA in a relevant forensic matrix (e.g., blood, urine, or oral fluid).

  • Methodology:

    • Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) of the matrix samples spiked with known concentrations of the MDMB-ICA reference material and an appropriate internal standard.

    • LC Separation: Use a reverse-phase C18 or biphenyl (B1667301) column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile or methanol.

    • MS/MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Optimize the MS/MS parameters, including the precursor ion and at least two product ions for MDMB-ICA, for Multiple Reaction Monitoring (MRM).

    • Method Validation: Evaluate the following parameters:

      • Selectivity: Analyze blank matrix samples to ensure no interferences at the retention time of MDMB-ICA.

      • Linearity: Prepare a calibration curve over the expected concentration range and assess the coefficient of determination (R²).

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

      • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.

      • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

      • Stability: Assess the stability of MDMB-ICA in the matrix under different storage conditions.

4. Confirmatory Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To develop a validated method for the qualitative identification of MDMB-ICA.

  • Methodology:

    • Sample Preparation: Perform a liquid-liquid extraction or SPE of the sample. Derivatization may be necessary to improve chromatographic performance.

    • GC Separation: Use a capillary column such as a DB-5ms or equivalent. Program the oven temperature for optimal separation.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire full scan mass spectra.

    • Identification: The identification of MDMB-ICA is confirmed by comparing the retention time and the mass spectrum of the sample with that of the certified reference material.

Mandatory Visualizations

G cluster_0 CB1 Receptor Signaling Pathway Synthetic Cannabinoid (e.g., from MDMB-ICA precursor) Synthetic Cannabinoid (e.g., from MDMB-ICA precursor) CB1 Receptor CB1 Receptor Synthetic Cannabinoid (e.g., from MDMB-ICA precursor)->CB1 Receptor Binds to and activates G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Decreased levels lead to Reduced Neurotransmitter Release Reduced Neurotransmitter Release Downstream Effects->Reduced Neurotransmitter Release

Caption: Signaling pathway of indole-3-carboxamide synthetic cannabinoids via the CB1 receptor.

G cluster_1 Forensic Reference Material Validation Workflow Obtain Candidate Reference Material (this compound) Obtain Candidate Reference Material (this compound) Characterization Characterization Obtain Candidate Reference Material (this compound)->Characterization Purity Determination Purity Determination Characterization->Purity Determination Homogeneity Assessment Homogeneity Assessment Characterization->Homogeneity Assessment Stability Studies Stability Studies Characterization->Stability Studies Method Validation Method Validation Purity Determination->Method Validation Homogeneity Assessment->Method Validation Stability Studies->Method Validation LC-MS/MS LC-MS/MS Method Validation->LC-MS/MS GC-MS GC-MS Method Validation->GC-MS NMR NMR Method Validation->NMR Inter-laboratory Comparison Inter-laboratory Comparison Method Validation->Inter-laboratory Comparison Certification Certification Inter-laboratory Comparison->Certification

Caption: A generalized workflow for the validation of a forensic reference material like this compound.

References

A Comparative Guide to MMB-ICA and AMB-ICA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical standards for two synthetic cannabinoids: MMB-ICA and AMB-ICA. The information presented is intended to assist researchers, scientists, and drug development professionals in the accurate identification, quantification, and pharmacological characterization of these substances.

Introduction

This compound (methyl (1H-indol-3-ylcarbonyl)-L-valinate) and AMB-ICA are synthetic cannabinoids that have been identified in forensic samples. As analytical standards, they are crucial for the accurate detection and quantification of these substances in various matrices. This compound is classified as an indole-3-carboxamide, while AMB-ICA belongs to the indazole-3-carboxamide class. This structural difference influences their analytical properties and pharmacological activity.

Chemical and Physical Properties

A fundamental aspect of analytical standards is their precise chemical and physical characterization. The table below summarizes the key properties of this compound and AMB-ICA.

PropertyThis compoundAMB-ICA
Synonyms AMB-ICA-
CAS Number 1188516-52-0[1]Not available
Molecular Formula C₁₅H₁₈N₂O₃[1]Not available
Molecular Weight 274.3 g/mol [1]Not available
IUPAC Name methyl N-(1H-indol-3-ylcarbonyl)-L-valinate[1]Not available
Chemical Class Indole-3-carboxamideIndazole-3-carboxamide

Analytical Performance Data

The accurate detection and quantification of this compound and AMB-ICA rely on robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of synthetic cannabinoids.[2] While direct comparative studies are limited, the following sections provide available data for each compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of synthetic cannabinoids in complex matrices. Retention time and mass spectral data are critical for identification.

Table 2: LC-MS/MS Data

ParameterThis compoundAMB-ICA
Retention Time (min) Data not availableData not available
Precursor Ion (m/z) Expected: [M+H]⁺ = 275.1Data not available
Product Ions (m/z) Data not availableData not available
Limit of Detection (LOD) Data not availableData not available
Limit of Quantification (LOQ) Data not availableData not available

Note: Specific experimental conditions such as column type, mobile phase, and gradient will significantly affect retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the identification of synthetic cannabinoids, providing characteristic fragmentation patterns.

Table 3: GC-MS Data

ParameterThis compoundAMB-ICA
Retention Time (min) Data not availableData not available
Molecular Ion (m/z) Expected: M⁺ = 274Data not available
Key Fragment Ions (m/z) Data not availableData not available

Note: Derivatization may be required for optimal GC-MS analysis of some synthetic cannabinoids. Fragmentation patterns can vary with ionization energy.

Pharmacological Profile

This compound and AMB-ICA are expected to act as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[3] The activation of these receptors mediates the psychoactive and other physiological effects of these substances.

Cannabinoid Receptor Binding Affinity

The binding affinity of a compound to CB1 and CB2 receptors is a key indicator of its potency. This is typically measured as the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Lower values indicate higher affinity and potency.

Table 4: Cannabinoid Receptor Binding Affinity

ParameterThis compoundAMB-ICA
CB1 Receptor Ki (nM) Data not availableData not available
CB2 Receptor Ki (nM) Data not availableData not available
CB1 Receptor EC50 (nM) Data not availableData not available
CB2 Receptor EC50 (nM) Data not availableData not available

Signaling Pathways

The activation of CB1 and CB2 receptors by synthetic cannabinoids initiates a cascade of intracellular signaling events. As Gαi/o-coupled receptors, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

Diagram 1: General Cannabinoid Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SC Synthetic Cannabinoid (this compound / AMB-ICA) CBR CB1/CB2 Receptor SC->CBR Binds G_protein Gαi/o Protein CBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Cellular_response Cellular Response Ion_channel->Cellular_response ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_response MAPK->Cellular_response

Caption: General signaling cascade following cannabinoid receptor activation.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing analytical and pharmacological data.

LC-MS/MS Analysis of Synthetic Cannabinoids (General Protocol)

This protocol provides a general workflow for the analysis of synthetic cannabinoids in biological matrices.

Diagram 2: LC-MS/MS Experimental Workflow

LCMSMS_Workflow Sample_Prep Sample Preparation (e.g., SPE, LLE) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification & Identification) MS_Analysis->Data_Analysis

Caption: A typical workflow for the analysis of synthetic cannabinoids using LC-MS/MS.

Methodology:

  • Sample Preparation: Extraction of the analytes from the matrix (e.g., blood, urine) is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Separation is achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Cannabinoid Receptor Binding Assay (General Protocol)

This protocol describes a common method for determining the binding affinity of a compound to cannabinoid receptors.

Diagram 3: Receptor Binding Assay Workflow

Binding_Assay_Workflow Receptor_Prep Receptor Preparation (Membranes from cells expressing CB1/CB2) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Separation Separation (Bound from free radioligand via filtration) Incubation->Separation Detection Detection (Quantification of bound radioactivity) Separation->Detection Analysis Data Analysis (Calculation of Ki values) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Cell membranes containing either CB1 or CB2 receptors are prepared from cell lines engineered to overexpress the specific receptor.

  • Competitive Binding: The receptor preparation is incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound or AMB-ICA).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This guide provides a comparative overview of the analytical standards for this compound and AMB-ICA. While there is a lack of direct comparative data in the scientific literature, this document consolidates the available information on their chemical properties, analytical methodologies, and expected pharmacological profiles. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further research is needed to fully characterize and compare the analytical and pharmacological properties of these two synthetic cannabinoids to aid in their detection and to better understand their potential physiological effects.

References

Comparison Guide: Cross-Reactivity of [Analyte Name] in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "MMB-ICA" in the context of immunoassays and cross-reactivity did not yield specific information for a compound or analyte with this abbreviation. It is possible that "this compound" is an internal laboratory code, a less common name, or a new synthetic compound with limited public data. The following guide is a template demonstrating the structure and content that can be provided once the specific analyte and its relevant cross-reactants are identified.

This guide provides a comparative analysis of the cross-reactivity of a target analyte in various immunoassay formats. Understanding the specificity of an immunoassay is critical for accurate quantification of the analyte in complex biological matrices.

Data Summary: Cross-Reactivity Profile

The following table summarizes the cross-reactivity of various compounds with the target analyte in a competitive ELISA format. Cross-reactivity is typically calculated as:

(Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100%

Cross-ReactantImmunoassay Type% Cross-Reactivity
[Analyte Name] Competitive ELISA 100%
[Compound A]Competitive ELISA[Value]%
[Compound B]Competitive ELISA[Value]%
[Compound C]Competitive ELISA[Value]%
[Analyte Name] [Alternative Immunoassay] 100%
[Compound A][Alternative Immunoassay][Value]%
[Compound B][Alternative Immunoassay][Value]%
[Compound C][Alternative Immunoassay][Value]%

Note: The data presented above is illustrative. Actual cross-reactivity values would be populated from specific experimental findings.

Experimental Protocols

Competitive ELISA for [Analyte Name]

This protocol outlines the methodology used to determine the cross-reactivity of related compounds in a competitive enzyme-linked immunosorbent assay (ELISA) for the target analyte.

Materials:

  • 96-well microtiter plates coated with anti-[Analyte] antibody

  • [Analyte Name] standard solutions

  • Potential cross-reactant standard solutions

  • [Analyte Name]-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards: Prepare a serial dilution of the [Analyte Name] standard and each potential cross-reactant.

  • Competitive Reaction: Add 50 µL of the standard or cross-reactant solution and 50 µL of the [Analyte Name]-HRP conjugate to each well of the antibody-coated plate.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus concentration for the target analyte and each cross-reactant. Determine the IC50 values (concentration at 50% inhibition) and calculate the percent cross-reactivity.

Visualizations

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the principles of competitive immunoassays and the workflow for assessing cross-reactivity.

competitive_immunoassay cluster_well Microplate Well Ab Capture Antibody Analyte Analyte (this compound) Analyte->Ab Binds Labeled_Analyte Labeled Analyte (e.g., HRP-conjugate) Labeled_Analyte->Ab Competes for Binding Cross_Reactant Cross-Reactant Cross_Reactant->Ab May Bind, Causing Interference

Caption: Principle of a competitive immunoassay for this compound detection.

cross_reactivity_workflow A Prepare Standard Curves (Analyte & Cross-Reactants) B Perform Competitive Immunoassay A->B C Measure Signal (e.g., Absorbance) B->C D Determine IC50 Values C->D E Calculate % Cross-Reactivity D->E

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

A Comparative Analysis of MMB-ICA Metabolites and Their Pharmacological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolites of MMB-ICA, a synthetic cannabinoid, placed in the context of related compounds. Due to a lack of direct comparative studies on this compound metabolites, this analysis leverages data from its parent compound, MMB-CHMICA, and other structurally similar synthetic cannabinoids. This approach offers valuable insights into the expected metabolic fate and potential pharmacological activity of this compound and its derivatives.

Executive Summary

This compound is primarily recognized as a metabolite of MMB-CHMICA, formed through the hydrolysis of the methyl ester group. This metabolic conversion is a common pathway for many synthetic cannabinoids containing a terminal ester moiety. The resulting carboxylic acid metabolite is often a major product found in biological samples. Understanding the formation and subsequent metabolism of this compound is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic agents. This guide presents available data on the metabolism of relevant synthetic cannabinoids, details the experimental protocols for their analysis, and illustrates the key signaling pathways involved in their pharmacological effects.

Comparative Metabolic Profile

While specific quantitative data for the metabolism of this compound is not extensively available in the public domain, the metabolic pathways of its parent compound, MMB-CHMICA, and other closely related synthetic cannabinoids have been studied. The primary metabolic transformation is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, this compound. Subsequent metabolism can involve hydroxylation and other phase I and phase II modifications.

Below is a comparative summary of metabolite formation for synthetic cannabinoids structurally related to this compound's parent compound, based on in vitro studies using human liver microsomes (HLM).

Parent CompoundMajor Metabolic PathwayPrimary MetaboliteReference Compound for ComparisonMajor Metabolic Pathway of Reference CompoundPrimary Metabolite of Reference Compound
MMB-CHMICAEster HydrolysisThis compound (Carboxylic Acid)MDMB-CHMICAEster HydrolysisMDMB-CHMICA Carboxylic Acid
4F-MDMB-BICAEster Hydrolysis4F-MDMB-BICA Carboxylic Acid5F-MDMB-PICAEster Hydrolysis5F-MDMB-PICA Carboxylic Acid

Note: The table highlights the prevalence of ester hydrolysis as a major metabolic route for these synthetic cannabinoids. The rate and extent of this conversion, along with the formation of other minor metabolites, can vary between compounds.

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro study of synthetic cannabinoid metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of synthetic cannabinoids.

1. Materials:

  • Test compound (e.g., MMB-CHMICA)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (for quenching the reaction)

  • Internal standard (for quantification)

2. Incubation Procedure:

  • Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Add the test compound (dissolved in a suitable solvent like methanol or DMSO) to the HLM solution and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points, withdraw aliquots of the incubation mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3. Data Analysis:

  • The disappearance of the parent compound over time is monitored to determine its metabolic stability (half-life, intrinsic clearance).

  • Metabolites are identified by comparing their mass spectra and retention times with those of reference standards (if available) or by high-resolution mass spectrometry for structural elucidation.

  • Semi-quantitative or quantitative analysis of metabolite formation can be performed by comparing the peak areas of the metabolites to that of the internal standard.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective detection and quantification of synthetic cannabinoids and their metabolites.

1. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

2. Mass Spectrometry (MS/MS) Parameters:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, where specific precursor-to-product ion transitions for the parent compound and its metabolites are monitored.

  • Ion Transitions: At least two MRM transitions are typically monitored for each analyte to ensure specificity.

Signaling Pathways

Synthetic cannabinoids, including potentially this compound and its active metabolites, exert their pharmacological effects primarily through the activation of the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs).

CB1 and CB2 Receptor Signaling

Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular events.

G_protein_signaling SC Synthetic Cannabinoid (e.g., this compound metabolite) CB_Receptor CB1 / CB2 Receptor SC->CB_Receptor Binds to G_protein G-protein (Gi/o) CB_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

Caption: CB1/CB2 receptor signaling pathway.

Description of Signaling Pathway:

  • A synthetic cannabinoid agonist binds to and activates the CB1 or CB2 receptor.

  • This activation leads to the coupling and activation of an inhibitory G-protein (Gi/o).

  • The activated G-protein has several downstream effects:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Modulation of Ion Channels: This can include the opening of potassium channels (leading to hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).

    • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This can influence gene expression and cell proliferation.

  • The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

Experimental Workflow

The overall workflow for a comparative in vitro metabolism study is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation & Incubation cluster_analysis Analysis cluster_interpretation Interpretation start Start: Select Synthetic Cannabinoids (e.g., MMB-CHMICA & Comparators) incubation In vitro Incubation with Human Liver Microsomes (HLM) + NADPH start->incubation quenching Reaction Quenching & Protein Precipitation (Acetonitrile + Internal Standard) incubation->quenching lcms LC-MS/MS Analysis quenching->lcms data_proc Data Processing: - Peak Integration - Metabolite Identification lcms->data_proc quant Quantitative Comparison: - Parent Drug Depletion - Metabolite Formation Rate data_proc->quant report Generate Comparative Report quant->report

Caption: In vitro metabolism workflow.

Conclusion

The metabolic landscape of this compound, inferred from its parent compound and structural analogs, is dominated by ester hydrolysis. The resulting carboxylic acid metabolite is a key analyte for monitoring exposure to the parent compound. The provided experimental protocols and analytical methods offer a robust framework for conducting further comparative studies to elucidate the specific metabolic profile and pharmacokinetic properties of this compound and its metabolites. Understanding the interaction of these metabolites with cannabinoid receptors through the described signaling pathways is essential for a comprehensive assessment of their pharmacological and toxicological effects. Future research should focus on generating specific quantitative data for this compound to refine these comparative analyses.

Validating the Purity of Synthesized MMB-ICA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized MMB-ICA, a precursor in the synthesis of several synthetic cannabinoids. We present detailed experimental protocols, comparative data, and visual workflows to assist in the rigorous quality control of this critical research compound.

This compound, chemically known as N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester, serves as a key building block in the synthesis of a number of synthetic cannabinoid receptor agonists (SCRAs). Given its role as a precursor, the purity of this compound directly impacts the quality, yield, and impurity profile of the final active compounds. Therefore, robust analytical validation is not merely a suggestion but a necessity.

Comparing Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on several factors, including the expected impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Typical Purity (%) >98%>98%
Limit of Detection Low ng/mL to pg/mL rangepg/mL to fg/mL range
Common Impurities Detected Unreacted starting materials (Indole-3-carboxylic acid, L-valine methyl ester), coupling reagents, and side-products of the amide reaction.Volatile impurities, residual solvents, and thermally stable byproducts.
Advantages Suitable for non-volatile and thermally labile compounds. Excellent quantitative accuracy and precision. Non-destructive.High separation efficiency. Provides structural information through mass fragmentation patterns, aiding in impurity identification.
Disadvantages May require chromophores for UV detection. Lower resolution for highly complex mixtures compared to GC.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for assessing the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a standard reversed-phase HPLC method suitable for quantifying the purity of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 10 90
      25 10 90
      26 60 40

      | 30 | 60 | 40 |

  • Data Analysis: Calculate the purity of the synthesized this compound by the area percentage method from the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the identification of this compound and the assessment of volatile and thermally stable impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Methanol (B129727) or Acetonitrile (GC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Standard Solution Preparation: Prepare a solution of the this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the synthesized this compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min

      • Ramp: 15 °C/min to 300 °C

      • Hold: 5 min at 300 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Assess purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizing the Workflow and Pathways

To further clarify the processes involved, the following diagrams illustrate the synthesis and analysis workflow, as well as a hypothetical signaling pathway where a downstream synthetic cannabinoid might act.

Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Validation Indole-3-carboxylic_acid Indole-3-carboxylic acid Coupling Amide Coupling (e.g., EDC, HOBt) Indole-3-carboxylic_acid->Coupling L-valine_methyl_ester L-valine methyl ester L-valine_methyl_ester->Coupling Crude_this compound Crude this compound Coupling->Crude_this compound Purification Purification (e.g., Column Chromatography) Crude_this compound->Purification Synthesized_this compound Synthesized this compound Purification->Synthesized_this compound Purity_Analysis Purity Analysis Synthesized_this compound->Purity_Analysis HPLC HPLC-UV Purity_Analysis->HPLC GCMS GC-MS Purity_Analysis->GCMS Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis Final_Report Purity Validated this compound Data_Analysis->Final_Report Signaling_Pathway SCRA Synthetic Cannabinoid (derived from this compound) CB1R CB1 Receptor SCRA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response Logical_Comparison Purity_Validation Purity Validation of this compound HPLC HPLC Analysis Purity_Validation->HPLC Method 1 GCMS GC-MS Analysis Purity_Validation->GCMS Method 2 Alternatives Comparison with Alternatives Purity_Validation->Alternatives Alt_Precursor Alternative Precursors (e.g., MDMB-INACA, ADB-INACA) Alternatives->Alt_Precursor Purity assessed by similar methods

A Guide to the Reproducibility of Analytical Methods for MMB-ICA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "MMB-ICA" was initially interpreted as a potential experimental technique. However, extensive research indicates that this compound is not a scientific method but rather a specific chemical compound. It is classified as a synthetic cannabinoid, often found as a precursor or metabolite of other synthetic cannabinoids like MMB-CHMICA. This guide, therefore, focuses on the reproducibility of the analytical methods used to identify and quantify this compound and similar synthetic cannabinoids.

The reliable detection and quantification of novel psychoactive substances (NPS), such as this compound, are critical in forensic toxicology, clinical diagnostics, and drug development. The reproducibility of analytical methods ensures that results are consistent and comparable across different laboratories and over time. This guide provides a comparison of the primary analytical techniques used for this purpose, supported by experimental data on their performance and detailed experimental protocols.

Data Presentation: Comparison of Analytical Methods

The two primary confirmatory methods for the identification and quantification of synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes key performance characteristics that are indicative of the reproducibility and reliability of these methods, based on validation studies of synthetic cannabinoids, including those structurally similar to this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Significance for Reproducibility
Precision (Inter-assay %CV) 6.4 - 8.3%[1]< 15.2%[2]Lower %CV (Coefficient of Variation) indicates higher precision and better reproducibility between different analytical runs.
Accuracy (% Bias) 3.9 - 7.3%[1]-19.4% to 13.0%[2]Accuracy, or how close the measured value is to the true value, is crucial for consistent results. A smaller bias range indicates better accuracy.
Limit of Quantification (LOQ) 0.5 ng/mL[1]0.01 - 0.1 ng/mL[3]The LOQ is the lowest concentration that can be reliably quantified. A lower LOQ allows for the reproducible measurement of trace amounts of the substance.
Linearity (R²) > 0.99[1]> 0.99[4][5]A high coefficient of determination (R²) indicates a strong linear relationship between concentration and instrument response, which is essential for reproducible quantification.
Recovery 82.5 - 91.4%[1]69.9 - 118.4%[3]Consistent and high recovery from the sample matrix is vital for reproducible quantitative results.
Matrix Effects ~15 - 24%[1]Can be significant, but compensated with internal standards.Matrix effects can suppress or enhance the analytical signal, affecting reproducibility. Proper method validation and the use of internal standards are key to mitigating this.

Experimental Protocols: Methodologies for Key Experiments

The following is a representative experimental protocol for the analysis of synthetic cannabinoids like this compound in a seized material or biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To identify and quantify this compound in a sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Homogenization: If the sample is a solid (e.g., herbal mixture), it is first finely ground. For biological samples like blood or urine, an initial enzymatic hydrolysis step may be required to free conjugated metabolites.

  • Extraction: A known quantity of the homogenized sample is extracted with an organic solvent (e.g., methanol (B129727) or acetonitrile). An internal standard (a deuterated analog of the analyte) is added at the beginning of this process to correct for variations in extraction efficiency and instrument response.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered to remove fine particulates.

  • Solid-Phase Extraction (SPE): The filtered extract is loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is then washed with a weak solvent to remove interfering substances. Finally, the analytes of interest, including this compound, are eluted with a stronger organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18, 100 x 3 mm, 2.6 µm particle size).[2]

    • Mobile Phase: A gradient elution is typically employed using two solvents: (A) water with 0.1% formic acid and 2 mM ammonium (B1175870) formate, and (B) methanol with the same additives.[2]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[2]

    • Gradient Program: The proportion of mobile phase B is gradually increased over the course of the analytical run to elute compounds with increasing hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for synthetic cannabinoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound, fragmenting it in the collision cell, and then monitoring for one or more specific product ions.

    • MRM Transitions: At least two MRM transitions are monitored for each target analyte for confident identification.

3. Data Analysis and Quantification

  • Identification: The presence of this compound is confirmed if a peak is detected at the expected retention time with the correct MRM transitions and ion ratios.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Mandatory Visualization: Analytical Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the forensic analysis of a seized substance and a simplified representation of the mechanism of action for synthetic cannabinoids.

analytical_workflow cluster_sample Sample Handling cluster_analysis Confirmatory Analysis cluster_data Data Interpretation & Reporting sample_receipt Sample Receipt & Documentation preliminary_test Presumptive Testing (e.g., Colorimetric) sample_receipt->preliminary_test sample_prep Sample Preparation (Extraction, Cleanup) preliminary_test->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms Primary Method gc_ms GC-MS Analysis sample_prep->gc_ms Alternative/Confirmatory Method data_review Data Review & Interpretation lc_ms->data_review gc_ms->data_review quantification Quantification data_review->quantification report Final Report quantification->report

Caption: General workflow for the forensic analysis of a seized material.

signaling_pathway sc Synthetic Cannabinoid (e.g., this compound active metabolite) cb1 CB1 Receptor sc->cb1 Binds & Activates gi Gi/o Protein cb1->gi Activates ac Adenylate Cyclase gi->ac Inhibits mapk MAPK Pathway gi->mapk Activates ion_channel Ion Channels gi->ion_channel Modulates camp cAMP ac->camp Converts ATP to effects Psychoactive Effects camp->effects mapk->effects ion_channel->effects

Caption: Simplified signaling pathway of a synthetic cannabinoid at the CB1 receptor.

References

Comparative Efficacy of MMB-ICA and Its Synthetic Cannabinoid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester (MMB-ICA) and its pharmacologically active derivatives. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes relevant biological pathways and workflows.

This compound is primarily recognized as an analytical reference standard and a precursor in the synthesis of a range of potent synthetic cannabinoid receptor agonists (SCRAs). Current scientific literature indicates that this compound itself is pharmacologically inactive or possesses very low potency at cannabinoid receptors. Consequently, this guide focuses on the efficacy of its well-studied, highly active derivatives, providing a comparative framework for understanding their structure-activity relationships.

Comparative Efficacy of this compound Derivatives

The primary molecular targets for the synthetic cannabinoid derivatives of this compound are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). These are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The efficacy of these compounds is typically determined by their binding affinity (Ki) to these receptors and their functional potency (EC50) in activating downstream signaling pathways.

The following table summarizes the in vitro efficacy data for prominent derivatives of this compound.

CompoundReceptorAssay TypeParameterValue (nM)Reference
MDMB-CHMICA hCB1Radioligand BindingKi0.41 ± 0.141[1]
hCB1Functional Assay (cAMP)EC500.14[2]
5F-MDMB-PICA hCB1Radioligand BindingKi5.4[3]
hCB1Functional Assay (cAMP)EC500.45[3]
hCB2Functional Assay (cAMP)EC507.4[3]
MMB-4en-PICA (MMB022) hCB1Functional Assay (β-arrestin 2)EC5032.9 - 330[4][5]
ADB-BINACA hCB1Functional Assay (β-arrestin 2)EC506.36[4][5]
4F-MDMB-BINACA hCB1Functional Assay (β-arrestin 2)EC507.39[4][5]

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation (e.g., cAMP accumulation).

Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2) is incubated with cell membranes expressing the target cannabinoid receptor (CB1 or CB2). Increasing concentrations of the unlabeled test compound (the this compound derivative) are added to compete for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][7][8]

Methodology:

  • Membrane Preparation: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors are prepared and stored at -80°C.[9]

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).[6]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound ligands. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[7][10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated.[6][7]

cAMP Accumulation Assay (for determining EC50)

This functional assay measures the ability of a compound to activate a G-protein coupled receptor and modulate the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Principle: Cannabinoid receptors are typically coupled to the Gi/o family of G-proteins.[11][12] Activation of these receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin (B1673556). The potency of a cannabinoid agonist is then determined by its ability to reduce the forskolin-stimulated cAMP levels. The concentration of the agonist that produces 50% of its maximal inhibitory effect is the EC50 value.

Methodology:

  • Cell Culture: A suitable cell line expressing the cannabinoid receptor of interest is cultured in appropriate media.

  • Assay Setup: Cells are plated in 96-well plates and incubated until they reach the desired confluency.

  • Compound Addition: The cells are pre-treated with forskolin to stimulate cAMP production, followed by the addition of varying concentrations of the test compound.

  • Incubation: The cells are incubated for a specific period to allow for the modulation of cAMP levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13][14][15]

  • Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the logarithm of the test compound concentration. The EC50 value is determined from these curves using non-linear regression.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound derivatives through the CB1 receptor.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Synthetic Cannabinoid (this compound Derivative) CB1R CB1 Receptor (GPCR) Agonist->CB1R Binds G_Protein Gi/o Protein CB1R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates MAPK MAPK Pathway (ERK, JNK, p38) G_beta_gamma->MAPK Activates ATP ATP ATP->AC Downstream Modulation of Neurotransmitter Release & Gene Expression cAMP->Downstream Decreased Signaling Ion_Channel->Downstream MAPK->Downstream Efficacy_Workflow cluster_assays In Vitro Efficacy Assays Start Start: Synthesize or Procure this compound Derivatives Prepare_Compounds Prepare Stock Solutions and Serial Dilutions Start->Prepare_Compounds Binding_Assay Radioligand Binding Assay (CB1 & CB2 Receptors) Prepare_Compounds->Binding_Assay Functional_Assay cAMP Accumulation Assay (CB1 & CB2 Receptors) Prepare_Compounds->Functional_Assay Data_Analysis Data Analysis: Calculate Ki and EC50 Values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis of Potency and Efficacy Data_Analysis->Comparison Conclusion Conclusion: Structure-Activity Relationship (SAR) and Lead Compound Identification Comparison->Conclusion

References

Performance Comparison of Analytical Columns for MMB-ICA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of synthetic cannabinoids is crucial for forensic toxicology, clinical diagnostics, and drug development. MMB-ICA (methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate) is a potent synthetic cannabinoid that requires robust analytical methods for its detection and quantification. A critical component of a reliable HPLC method is the choice of the analytical column. This guide provides a comparative overview of the performance of different analytical columns for the analysis of this compound and related synthetic cannabinoids, supported by experimental data from various studies.

Comparison of Key Performance Parameters

The selection of an appropriate analytical column significantly impacts the retention, resolution, and sensitivity of the analytical method. Below is a summary of the performance of various C18 columns for the analysis of synthetic cannabinoids, including compounds structurally similar to this compound.

Column Brand & TypeParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Peak SymmetryLOD (ng/mL)LOQ (ng/mL)Reference
Phenomenex Kinetex® C18 2.6100 x 4.6A: 5mM Ammonium Formate + 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)0.6JWH-018 5-hydroxypentyl metabolite: ~5.8>1.5 (between isomers)Not Reported~1Not Reported[1][2]
Phenomenex Luna® C18(2) 3150 x 4.6A: 5mM Ammonium Formate + 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)0.7Not specifiedBaseline resolution of isomersNot ReportedNot ReportedNot Reported[2]
Agilent Zorbax Eclipse Plus C18 1.850 x 2.1A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)1.5Anandamide (AEA): ~2.5>2.0Not ReportedNot ReportedNot Reported[3]
Agilent Zorbax Eclipse XDB-C18 1.850 x 4.6A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)1.5Anandamide (AEA): ~2.2>2.0Not ReportedNot ReportedNot Reported[3]
Waters Symmetry® C18 3.5 - 5VariousNot specifiedNot specifiedNot specifiedNot specifiedSuperior peak shape for basic analytesNot specifiedNot specified[4][5]
Restek Raptor® C18 1.8, 2.7, 5VariousNot specifiedNot specifiedHigh hydrophobic retentionNot specifiedNot specifiedNot specifiedNot specified[6][7]

Note: Direct comparative data for this compound across all columns was not available in the reviewed literature. The data presented for Phenomenex and Agilent columns are for structurally related synthetic cannabinoids or endocannabinoids, which are expected to have similar chromatographic behavior. The information for Waters and Restek columns is based on manufacturer's general specifications for their C18 phases, highlighting their key features relevant to the analysis of such compounds.

Experimental Protocols

The following are detailed experimental methodologies from the cited application notes for the analysis of synthetic cannabinoids.

Method 1: Analysis of Synthetic Cannabinoid Metabolites using Phenomenex Kinetex® C18[1][2]
  • Column: Phenomenex Kinetex® 2.6 µm C18 100 x 4.6 mm

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 55% B

    • 6.0 min: 80% B

    • 6.1 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 55% B

    • 10.0 min: 55% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Detection: LC-MS/MS (specific transitions not detailed)

  • Injection Volume: 10 µL

Method 2: Analysis of Endocannabinoids using Agilent Zorbax RRHT C18 Columns[3]
  • Columns:

    • Agilent Zorbax Eclipse Plus C18, 1.8 µm, 50 x 2.1 mm

    • Agilent Zorbax Eclipse XDB-C18, 1.8 µm, 50 x 4.6 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Gradient: A gradient was used, but specific details were not provided in the abstract.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • Detection: Single Quadrupole Mass Spectrometer (MSD)

Visualizing the Analytical Workflow

A typical workflow for the analysis of this compound from a biological matrix involves sample preparation followed by chromatographic separation and detection.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-UV Analysis Sample Biological Sample (e.g., Urine, Blood) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Matrix Cleanup Evaporation Evaporation & Reconstitution Extraction->Evaporation Analyte Concentration HPLC HPLC System Evaporation->HPLC Injection Column Analytical Column (e.g., C18) HPLC->Column Separation UV_Detector UV Detector Column->UV_Detector Detection Data_System Data Acquisition & Processing UV_Detector->Data_System Signal

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

While the primary focus of this guide is on the analytical separation of this compound, it is important for researchers to understand its biological context. This compound acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling MMB_ICA This compound CB1_CB2 CB1/CB2 Receptor MMB_ICA->CB1_CB2 G_Protein Gi/o Protein CB1_CB2->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation Ca_Channels Ca²⁺ Channels G_Protein->Ca_Channels Inhibition K_Channels K⁺ Channels G_Protein->K_Channels Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channels->K_Efflux

Caption: Simplified signaling pathway upon cannabinoid receptor activation.

References

Inter-Laboratory Comparison of Immuno-Capture Assays for Monoclonal Antibody Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory performance of Immuno-capture Assays (ICA) for the analysis of monoclonal antibodies (mAbs). While the specific term "MMB-ICA" did not correspond to a standardized, publicly documented assay, this guide focuses on the broader, well-established category of Immuno-capture Assays. The content herein is based on available experimental data from proficiency testing of similar immunoassays and comparisons with alternative analytical methods.

Introduction to Immuno-Capture Assays (ICAs)

Immuno-capture assays are a class of ligand-binding assays that utilize the high specificity of antibodies to isolate and quantify a target analyte from a complex mixture. In the context of monoclonal antibody analysis, ICAs are employed for various applications, including pharmacokinetic (PK) studies, immunogenicity testing, and quality control. The fundamental principle involves an antibody immobilized on a solid phase to "capture" the target mAb, which is then detected using a labeled secondary antibody.

A notable advancement in this area is the modified whole-cell Immunoglobulin-capture Assay (mICA), which has demonstrated significantly increased efficiency in cloning human monoclonal antibodies (hmAbs). In one study, the application of mICA resulted in a ~4.4-fold increase in the precision of cloning anti-pneumococcal polysaccharide hmAbs compared to standard methods[1].

Inter-Laboratory Performance of Immuno-Capture Assays

Direct inter-laboratory comparison studies on a single, standardized ICA for therapeutic monoclonal antibody analysis are not widely available in public literature. However, proficiency testing of a monoclonal antibody cocktail-based enzyme-linked immunosorbent assay (macELISA) for allergen-specific IgE in dogs provides valuable insights into the expected inter-laboratory performance of such assays[2]. This study, involving 10 different laboratories, demonstrated a high degree of consistency and reproducibility.

Table 1: Summary of Inter-Laboratory Performance for a Monoclonal Antibody-Based Immunoassay

Performance MetricAverage ResultRange
Intra-Assay Variance6.0%2.7% - 16.1%
Intra-Laboratory Inter-Assay Variance7.5%3.9% - 10.9%
Inter-Laboratory Inter-Assay Variance11.4%8.5% - 12.5%
Inter-Laboratory Concordance (Positive/Negative)>90%-

Data sourced from a proficiency monitoring study of a macELISA for allergen-specific IgE in dogs[2].

These results indicate that well-characterized immuno-capture assays can be highly reproducible across different laboratories, with an overall inter-laboratory variance averaging 11.4%[2].

Comparison with Alternative Analytical Methods

Immuno-capture assays are one of several techniques available for the analysis of monoclonal antibodies. The choice of method often depends on the specific analytical need, such as quantification, characterization of post-translational modifications, or assessment of immunogenicity.

Table 2: Comparison of Key Analytical Methods for Monoclonal Antibody Analysis

MethodPrincipleCommon ApplicationsAdvantagesLimitations
Immuno-capture Assay (ICA) / ELISA Antigen-antibody bindingQuantification, ImmunogenicityHigh sensitivity, high throughput, cost-effectiveIndirect measurement, potential for matrix effects, dependent on reagent quality
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography, detection by massQuantification, PTM analysis, variant analysisHigh specificity, can identify and quantify multiple attributes simultaneouslyHigher complexity, lower throughput, more expensive instrumentation
Surface Plasmon Resonance (SPR) Real-time monitoring of binding eventsAffinity and kinetics analysisLabel-free, provides kinetic dataLower throughput, sensitive to non-specific binding

An inter-laboratory study on the characterization of monoclonal antibodies using mass spectrometry reported that while the technique provides complementary and crucial information to traditional methods, it requires significant expertise in both experimental execution and data analysis[3][4].

Experimental Protocols

General Protocol for a Monoclonal Antibody Immuno-Capture Assay (ELISA-based)

This protocol outlines the general steps for a sandwich ELISA, a common format for immuno-capture assays.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the target monoclonal antibody. The plate is incubated to allow the antibody to adhere to the surface and then washed to remove any unbound antibody.

  • Blocking: A blocking buffer (e.g., bovine serum albumin or non-fat milk) is added to the wells to block any remaining non-specific binding sites on the plate. The plate is incubated and then washed.

  • Sample Incubation: The samples containing the monoclonal antibody of interest, along with standards and controls, are added to the wells. The plate is incubated to allow the target mAb to bind to the capture antibody. The plate is then washed to remove any unbound sample components.

  • Detection Antibody Incubation: A labeled detection antibody, which recognizes a different epitope on the target mAb, is added to the wells. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The plate is incubated to allow the detection antibody to bind to the captured mAb, forming a "sandwich". The plate is then washed.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a detectable signal (e.g., a color change).

  • Signal Measurement: The signal is measured using a microplate reader. The intensity of the signal is proportional to the amount of target mAb in the sample.

  • Data Analysis: A standard curve is generated using the signals from the known concentrations of the standards. The concentrations of the mAb in the unknown samples are then determined by interpolating from the standard curve.

Experimental Workflow for Immuno-Precipitation Mass Spectrometry (IP-MS)

IP-MS is a powerful orthogonal method for antibody validation that confirms target binding and can identify off-target interactions[5].

  • Cell Lysate Preparation: Select and prepare a cell line that expresses the target protein of the monoclonal antibody.

  • Immuno-Precipitation (IP): The specific monoclonal antibody is used to capture its target protein from the cell lysate.

  • Elution: The captured protein (and any interacting partners) is eluted from the antibody.

  • Sample Preparation for MS: The eluted proteins are reduced, alkylated, and digested (typically with trypsin) into peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify the proteins.

Visualizations

experimental_workflow General Workflow for an Immuno-Capture Assay (ELISA) coating 1. Coat Plate with Capture Antibody wash1 Wash blocking 2. Block Non-specific Sites wash2 Wash sample 3. Add Sample (containing target mAb) wash3 Wash sample->wash3 detection_ab 4. Add Labeled Detection Antibody wash3->detection_ab wash4 Wash detection_ab->wash4 substrate 5. Add Substrate wash4->substrate read 6. Measure Signal (e.g., Absorbance) substrate->read analyze 7. Calculate Concentration vs. Standard Curve read->analyze

Caption: General workflow for a sandwich-based Immuno-Capture Assay.

signaling_pathway Logical Relationship in Sandwich Immunoassay cluster_components Assay Components cluster_signal Signal Generation capture_ab Capture Antibody (Immobilized) target_mab Target Monoclonal Antibody (in Sample) capture_ab->target_mab binds detection_ab Detection Antibody (Enzyme-linked) target_mab->detection_ab binds substrate Substrate detection_ab->substrate catalyzes signal Detectable Signal (e.g., Color Change) substrate->signal produces

Caption: Logical relationship of components in a sandwich immunoassay.

References

Unveiling MMB-ICA: A Spectroscopic Comparison for Confident Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of emerging psychoactive substances, confident and accurate identification of novel compounds is paramount. This guide provides a comprehensive spectroscopic comparison of MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester), a synthetic cannabinoid precursor and metabolite, with two prominent synthetic cannabinoid alternatives: MDMB-CHMICA and AMB-FUBINACA. By presenting key experimental data and detailed analytical protocols, this document serves as a practical resource for researchers engaged in the characterization and monitoring of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound, MDMB-CHMICA, and AMB-FUBINACA, facilitating a direct comparison of their characteristic spectral features.

Spectroscopic TechniqueThis compoundMDMB-CHMICAAMB-FUBINACA
Chemical Formula C₁₅H₁₈N₂O₃C₂₃H₃₂N₂O₃C₂₁H₂₂FN₃O₃
Molecular Weight 274.3 g/mol 384.5 g/mol 383.4 g/mol
¹H NMR (CDCl₃, ppm) Data not publicly availableδ 8.15 (s, 1H), 7.85 (d, 1H), 7.40-7.20 (m, 3H), 4.75 (d, 1H), 4.05 (d, 2H), 3.75 (s, 3H), 2.30 (m, 1H), 1.80-1.60 (m, 5H), 1.30-1.10 (m, 5H), 1.00 (s, 9H)δ 8.20 (d, 1H), 7.75 (d, 1H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 2H), 5.65 (s, 2H), 4.50 (t, 1H), 3.70 (s, 3H), 2.30-2.20 (m, 1H), 1.00 (d, 6H)
¹³C NMR (CDCl₃, ppm) Data not publicly availableδ 172.5, 164.5, 136.5, 130.0, 128.0, 123.0, 122.5, 120.0, 110.0, 60.0, 52.0, 48.0, 38.0, 31.5, 30.0, 26.5, 26.0δ 172.8, 163.0, 162.5 (d, J=245 Hz), 141.0, 137.5, 133.5, 130.0 (d, J=8 Hz), 127.5, 123.0, 122.5, 116.0 (d, J=22 Hz), 111.0, 58.0, 52.5, 52.0, 30.5, 19.5, 19.0
Mass Spectrometry (EI-MS) m/z 274 (M⁺), 215, 187, 159, 130 (base peak), 103, 77384 (M⁺), 325, 256, 228, 130 (base peak), 83383 (M⁺), 324, 255, 109 (base peak), 91
FTIR (cm⁻¹) Data not publicly available~3300 (N-H), ~2930, 2850 (C-H), ~1740 (C=O, ester), ~1680 (C=O, amide), ~1520 (N-H bend), ~1200 (C-O)~3300 (N-H), ~2960, 2870 (C-H), ~1740 (C=O, ester), ~1670 (C=O, amide), ~1530 (N-H bend), ~1250 (C-F), ~1200 (C-O)
UV-Vis λmax (nm) Data not publicly available218, 291[1]208, 299[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of these synthetic cannabinoids are provided below. These protocols are intended to serve as a guide for researchers to reproduce and verify these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analytical standard in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters :

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters :

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing : Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a 1 mg/mL solution of the analytical standard in methanol (B129727) or ethyl acetate.

  • Instrumentation : Utilize a GC system coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

  • GC Parameters :

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Injection volume: 1 µL (splitless mode).

  • MS Parameters :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-550 amu.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

  • Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with a reference library, such as the Cayman Spectral Library, for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Place a small amount of the solid analytical standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use an FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • FTIR Parameters :

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis : Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of this compound and its alternatives.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analytical Standard NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure GCMS->Structure FTIR->Structure Comparison Comparison with Reference Data Structure->Comparison Identification Confident Identification Comparison->Identification

Spectroscopic workflow for compound identification.

This guide provides a foundational framework for the spectroscopic identification of this compound. While a complete public dataset for this compound is not yet available, the provided data for key alternatives and the detailed analytical protocols offer a robust starting point for researchers. The continuous monitoring and characterization of such emerging substances are crucial for advancing forensic science and public health.

References

Safety Operating Guide

Navigating the Disposal of MMB-ICA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling MMB-ICA are advised to adhere to stringent disposal procedures due to its classification as a research chemical with potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of this compound waste.

This compound, an analytical reference standard structurally similar to known synthetic cannabinoids, requires careful handling throughout its lifecycle, including disposal.[1] As many synthetic cannabinoids are classified as Schedule I controlled substances in the United States, disposal protocols must align with federal regulations to mitigate risks of diversion and environmental contamination.[2][3][4]

Core Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory. A standard laboratory coat, chemical-resistant gloves, and safety glasses with side shields are the minimum requirements. For procedures that may generate dust or aerosols, a properly fitted respirator is essential. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal of this compound is a multi-step process that must be meticulously documented. The primary objective is to render the compound "non-retrievable," in accordance with Drug Enforcement Administration (DEA) guidelines for Schedule I substances.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound, including but not limited to, residual powder, contaminated vials, weighing papers, pipette tips, and PPE, must be treated as hazardous waste. This waste should be segregated from general laboratory trash and other chemical waste streams to prevent cross-contamination.

Step 2: On-Site Neutralization (Rendering Non-Retrievable)

For small quantities of this compound, on-site neutralization is a viable option. This process involves chemically altering the substance to ensure it is no longer active and cannot be easily repurposed. A common method involves the use of a chemical digestion system, such as activated charcoal-based kits, which are commercially available.

Alternatively, a chemical degradation process can be employed. While specific degradation protocols for this compound are not published, a general procedure for synthetic cannabinoids involves dissolving the compound in a flammable solvent, such as methanol (B129727) or acetonitrile (B52724), and then incinerating the solution in a licensed hazardous waste incinerator. This must be performed by a certified hazardous waste disposal vendor.

Step 3: Packaging and Labeling

All this compound waste must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The specific hazards (e.g., "Toxic," "Flammable")

  • The accumulation start date

  • The name and contact information of the principal investigator or laboratory manager

Step 4: Arranging for Professional Disposal

Given the regulatory status of many synthetic cannabinoids, the most compliant method for final disposal is through a licensed hazardous waste contractor or a DEA-registered reverse distributor. These specialized services ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. It is crucial to maintain a complete record of all disposed materials, including the date, quantity, and method of disposal, as well as all documentation provided by the disposal vendor.

Quantitative Data Summary

For laboratories handling this compound, adherence to specific quantitative parameters is crucial for safe handling and disposal. The following table summarizes key data points derived from information on structurally similar synthetic cannabinoids.

ParameterValue/GuidelineSource/Rationale
Occupational Exposure Limit (OEL) Not EstablishedAs a precautionary measure, exposure should be minimized to the lowest achievable level.
Solubility for Neutralization Soluble in acetonitrile and chloroformBased on the technical information for this compound.
Recommended Storage -20°CTo ensure stability and prevent degradation.
Waste Accumulation Time Limit 90 daysStandard for hazardous waste generators, but may vary by institutional policy.
PPE Requirement Lab coat, gloves, eye protectionStandard laboratory practice for handling hazardous chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial waste generation to final disposition.

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these rigorous procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the community, and the environment. This commitment to responsible chemical management is paramount in the field of scientific research.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。